5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIYPWICKQJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720971 | |
| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260848-49-4 | |
| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260848-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1] As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced aqueous solubility and superior bioavailability, to drug candidates.[1][2] This scaffold is the core of numerous approved drugs and clinical candidates, including kinase inhibitors like Pexidartinib, which is used to treat tenosynovial giant cell tumors.[1][3] The strategic importance of 7-azaindole derivatives lies in their ability to form key hydrogen bond interactions with protein targets, mimicking the binding modes of natural purines.[4]
Within this valuable class of compounds, This compound emerges as a particularly powerful and versatile building block. Its structure is strategically decorated with two distinct halogen atoms at positions amenable to selective functionalization. The iodine atom at the C2 position serves as a highly reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C5 position offers a secondary site for modification under different reaction conditions. This orthogonal reactivity allows for the controlled, stepwise construction of complex molecular architectures, making it an indispensable intermediate for medicinal chemists aiming to explore structure-activity relationships (SAR) and develop novel therapeutics.[5] This guide provides a comprehensive overview of its synthesis, properties, and synthetic utility.
PART 1: Synthesis of this compound
The most common and efficient route to this compound involves the regioselective iodination of the readily available precursor, 5-Chloro-1H-pyrrolo[2,3-b]pyridine. The C3 position of the 7-azaindole nucleus is generally more susceptible to electrophilic attack than the C2 position. Therefore, a direct electrophilic iodination typically yields the 3-iodo isomer.[4][6] To achieve iodination at the C2 position, a deprotonation-iodolysis strategy is required.
Recommended Synthetic Protocol: Deprotonation-Iodolysis
This protocol leverages the acidity of the N-H proton and the adjacent C2-H proton. Treatment with a strong base generates a dianion or a C2-lithiated species, which then reacts with an electrophilic iodine source to install the iodine atom selectively at the C2 position.
Experimental Workflow:
Caption: Synthetic workflow for C2-iodination of 5-chloro-7-azaindole.
Detailed Step-by-Step Methodology:
-
Preparation: A solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, typically 2.2 equivalents) is added dropwise, maintaining the low temperature. The use of a superstoichiometric amount of base is crucial as it deprotonates both the pyrrole nitrogen (N1) and the C2 carbon. The mixture is stirred at -78 °C for approximately 1 hour.
-
Iodolysis: A solution of iodine (I₂, approximately 1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir and gradually warm to room temperature over several hours or overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel to afford the pure this compound.
Causality and Rationale:
-
Choice of Base: A strong organolithium base like n-BuLi is necessary to overcome the pKa of the C2-H bond, which is less acidic than the N1-H bond. This ensures the formation of the C2-lithiated intermediate required for regioselective iodination.[7]
-
Low Temperature: The reaction is conducted at -78 °C to ensure kinetic control, preventing potential side reactions and rearrangement of the lithiated intermediate, thereby maximizing the yield of the desired C2-iodo product.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the highly reactive organolithium species from being quenched by atmospheric oxygen or moisture.
PART 2: Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are essential for its characterization and use in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 871477-33-7 | N/A |
| Molecular Formula | C₇H₄ClIN₂ | [8] |
| Molecular Weight | 278.48 g/mol | [8] |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 228-229 °C | [9] |
| SMILES | C1=C(C2=C(N1)C=C(C=N2)Cl)I | N/A |
| InChI Key | LZTOGEVTAZHIFX-UHFFFAOYSA-N |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. A key indicator of successful C2-iodination is the absence of the C2-H signal and the presence of the C3-H proton, which typically appears as a singlet or a narrow doublet in the aromatic region. The protons on the pyridine ring (C4-H and C6-H) will also be present as distinct signals.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The C2 carbon, now bonded to iodine, will experience a significant upfield shift compared to the parent compound due to the heavy atom effect of iodine.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) corresponding to the calculated molecular weight, along with isotopic patterns characteristic of the presence of one chlorine atom and one iodine atom.
PART 3: Reactivity and Downstream Applications
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization.
Core Reactivity Principles:
-
C2-Iodo Group: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide variety of substituents at the C2 position while leaving the C5-chloro group intact for subsequent transformations.[10]
-
C5-Chloro Group: The C5-chloro group can participate in cross-coupling reactions, but typically requires more forcing conditions (e.g., higher temperatures, stronger ligands) than the C2-iodo group. This provides a valuable handle for late-stage diversification.
-
N1-Pyrrole NH: The pyrrole nitrogen can be deprotonated and subsequently alkylated, arylated, or protected with standard protecting groups (e.g., SEM, Boc, Ts) to modulate solubility or prevent unwanted side reactions.[10]
Caption: Reactivity map of this compound.
Key Downstream Transformations:
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base provides a robust method to forge C-C bonds at the C2 position. This is one of the most widely used reactions for this building block.[10]
-
Sonogashira Coupling: Palladium/copper-cocatalyzed coupling with terminal alkynes introduces alkynyl moieties at C2, which can serve as handles for further transformations or as components of the final target molecule.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C2 position with a wide range of primary or secondary amines, amides, or carbamates.
-
N-H Functionalization: The pyrrole nitrogen can be protected, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to enhance solubility in organic solvents and prevent interference in subsequent reaction steps.[10]
These transformations underscore the role of this compound as a cornerstone intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[5][11]
PART 4: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classification: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a high-value, strategically functionalized building block for chemical synthesis. Its preparation via a regioselective deprotonation-iodolysis pathway is well-established. The compound's true utility is realized in its downstream applications, where the orthogonal reactivity of the C2-iodo and C5-chloro substituents allows for controlled, stepwise elaboration into complex molecular targets. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this intermediate is crucial for the efficient design and execution of synthetic campaigns targeting novel therapeutics based on the privileged 7-azaindole scaffold.
References
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Mondal, K., Paul, S., Das, P., & Gandeepan, P. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
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Beteck, R. M., Tsan, E. J., & Van der Westhuyzen, C. W. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Advances, 3(48), 25611-25619. [Link]
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Pinto, A., & De Simone, A. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(4), M1673. [Link]
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Sabatier, C., L'Helgoua'ch, J. M., Goundiam, O., & Sissouma, D. (2023). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 28(19), 6799. [Link]
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Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
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Semantic Scholar. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Retrieved from [Link]
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Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 13(1), 86-93. [Link]
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ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Retrieved from [Link]
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Aarhus, K. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4280. [Link]
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Sarac, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 899-908. [Link]
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ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. Retrieved from [Link]
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Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [Link]
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Wang, X., et al. (2021). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline with Aldehydes. Chemistry – An Asian Journal, 16(16), 2235-2239. [Link]
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European Patent Office. (2010). Patent EP1633750B1: Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
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El Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(10), 101166. [Link]
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Zhukova, N. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6932. [Link]
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Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
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characterization of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
Authored by a Senior Application Scientist
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic the indole nucleus while offering unique physicochemical properties.[1][2] This modification can enhance target binding, modulate pKa, and improve metabolic stability.[2] Specifically, the this compound intermediate is a highly valuable building block. The halogenated positions serve as versatile synthetic handles for introducing a wide array of functional groups, enabling the exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis, functionalization, and detailed characterization of derivatives based on this core, offering field-proven insights for researchers in pharmaceutical and chemical development.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of both indole and purine systems, making it an exceptional scaffold for interacting with biological targets that recognize these native structures.[1][3] The introduction of a nitrogen atom into the six-membered ring can create an additional hydrogen bond acceptor, potentially increasing binding affinity and potency.[2] This framework is prominent in numerous kinase inhibitors, including FDA-approved drugs, where it often serves as a "hinge-binder," forming critical hydrogen bonds with the protein backbone.[1][4]
The subject of this guide, this compound, is strategically designed for synthetic utility.
-
The C2-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position.
-
The C5-Chloro Group: The chlorine atom offers a secondary site for modification under different reaction conditions or can be retained to modulate the electronic properties and lipophilicity of the final compound.[5]
This differential reactivity is the foundation for building complex molecular architectures with precision.
Synthesis and Functionalization: A Chemist's Blueprint
The construction of this compound derivatives typically follows a convergent strategy: synthesis of the core, followed by sequential, site-selective functionalization.
Synthesis of the Core Intermediate
While various routes to the 7-azaindole core exist, a common approach involves building the pyrrole ring onto a pre-functionalized pyridine precursor.[3][6] The synthesis of the 5-chloro-2-iodo variant allows for subsequent diversification.
Key Functionalization Reactions
The true power of this intermediate lies in its capacity for diversification through modern cross-coupling chemistry. The C2-iodo position is typically addressed first due to its higher reactivity.
-
Suzuki-Miyaura Coupling (at C2): This is the workhorse reaction for creating C-C bonds, most often to introduce aryl or heteroaryl moieties. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[7]
-
Sonogashira Coupling (at C2): This reaction facilitates the introduction of alkyne groups, which can serve as handles for further chemistry (e.g., click reactions) or as integral parts of the final pharmacophore.[3]
-
Buchwald-Hartwig Amination (at C4/C5): While the C5-chloro bond is less reactive, it can undergo C-N cross-coupling to install primary or secondary amines, a common feature in many bioactive molecules.[7]
The following diagram illustrates a typical workflow for the synthesis and diversification of these derivatives.
Caption: Synthetic workflow for this compound derivatives.
A Multi-Technique Approach to Characterization
Unambiguous characterization is non-negotiable in drug development. A combination of spectroscopic and spectrometric techniques is required to confirm the identity, purity, and structure of each new derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. For the 7-azaindole core, protons on the pyridine and pyrrole rings appear in the aromatic region (typically 6.5-8.5 ppm). The N-H proton of the pyrrole is often a broad singlet at higher chemical shifts (>10 ppm). A reference spectrum for the parent compound is available.[8]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The chemical shifts are sensitive to the substituents attached to the ring system.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning signals unequivocally, especially in complex derivatives.
-
COSY reveals proton-proton coupling networks.
-
HSQC correlates protons directly to their attached carbons.
-
HMBC shows correlations between protons and carbons over two or three bonds, which is critical for establishing connectivity across the entire molecule.
-
| Technique | Purpose | Key Insights for 7-Azaindole Derivatives |
| ¹H NMR | Proton environment & count | Confirms substitution pattern, identifies aromatic vs. aliphatic protons. |
| ¹³C NMR | Carbon skeleton | Verifies the number and type of carbon atoms. |
| COSY | H-H connectivity | Maps out adjacent protons within the ring systems and substituents. |
| HSQC | Direct C-H correlation | Assigns protons to their directly bonded carbons. |
| HMBC | Long-range C-H correlation | Establishes connectivity between different parts of the molecule. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula of a compound.
-
Low-Resolution MS (LRMS): Provides the molecular weight of the compound, confirming the success of a reaction. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an ~3:1 ratio) provides a clear signature for chloro-containing compounds.
-
High-Resolution MS (HRMS): Delivers a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[7][9] This is the gold standard for confirming the identity of a new chemical entity.
| Ion | Expected Information | Diagnostic Feature |
| [M+H]⁺ | Molecular Weight + 1 | Most common ion observed in ESI-MS. |
| [M+Na]⁺ | Molecular Weight + 23 | Often observed alongside the [M+H]⁺ peak. |
| Isotope Pattern | Presence of specific elements | A+2 peak at ~33% intensity of A confirms one chlorine atom. |
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure. This technique is invaluable for:
-
Confirming regiochemistry in cases where NMR is ambiguous.
-
Determining the conformation of flexible side chains.
-
Analyzing intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state, which can inform drug design.[10]
Other Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. The N-H stretch of the pyrrole ring typically appears as a sharp to medium peak around 3100-3400 cm⁻¹.
-
UV-Vis & Fluorescence Spectroscopy: The 7-azaindole core is chromophoric and fluorescent.[11] The absorption and emission maxima are sensitive to the substitution pattern, providing insights into the electronic properties of the derivatives.[12][13] This is particularly relevant if the compounds are being developed as biological probes.
The following diagram outlines a logical workflow for the characterization process.
Caption: A decision workflow for the comprehensive characterization of new derivatives.
Experimental Protocols: From Bench to Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2-Position
Causality: This protocol uses a standard palladium catalyst and base to couple a boronic acid to the most reactive C2-iodo position. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
-
Reagent Preparation: To a microwave vial or round-bottom flask equipped with a stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 1:1 ratio). Add the palladium catalyst, such as Pd₂(dba)₃ (0.025 eq.) and a suitable ligand like XPhos (0.05 eq.), under a positive pressure of inert gas.[7]
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl derivative.
Protocol 2: Sample Preparation for NMR and MS Analysis
Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible data. Using a deuterated solvent with a known internal standard ensures accurate chemical shift referencing and allows for purity assessment.
-
NMR Sample: Accurately weigh 5-10 mg of the purified compound into a clean vial. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to an NMR tube.
-
MS Sample: Prepare a stock solution of the compound in a high-purity solvent like methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Conclusion
The this compound scaffold is more than just a heterocycle; it is a strategic platform for the efficient discovery of novel therapeutics, particularly in oncology and immunology.[14][15] Its value is fully realized through a systematic and logical application of modern synthetic methods and a rigorous, multi-technique characterization workflow. By understanding the causality behind experimental choices—from selecting the right cross-coupling reaction to applying a comprehensive suite of analytical tools—researchers can confidently synthesize, validate, and advance new chemical entities from the laboratory to preclinical development. This guide serves as a blueprint for that process, grounded in established scientific principles and field-proven methodologies.
References
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- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. MDPI.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
- Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters.
- 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine. ChemScene.
- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed.
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Echemi.
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine. BLDpharm.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Applied Pharmaceutical Science.
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed.
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- Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. PubMed.
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5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine chemical structure and analysis
An In-Depth Technical Guide to 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: Synthesis, Analysis, and Application in Drug Discovery
A Note on Nomenclature and Structure: This guide focuses on the synthesis and analysis of a key halo-substituted 7-azaindole intermediate. While the topic specifies "this compound," a thorough review of the scientific literature indicates that the more synthetically prominent and well-documented isomer for targeted drug synthesis is 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No: 940948-29-8). This document will proceed with a detailed examination of this 4-chloro isomer, as it serves as a critical and versatile building block in medicinal chemistry.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in modern medicinal chemistry. As a bioisostere of indole, it offers unique physicochemical properties, including enhanced solubility and improved metabolic stability, making it a cornerstone in the design of novel therapeutics.[1] Its derivatives are integral to a multitude of kinase inhibitors, including FDA-approved drugs.[2] The strategic placement of halogen atoms at specific positions on this scaffold creates a versatile platform for sequential, site-selective cross-coupling reactions, enabling the rapid construction of complex molecular architectures.
This guide provides a senior application scientist's perspective on the synthesis, structural analysis, and synthetic utility of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine , a pivotal intermediate for the development of targeted therapies.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a comprehensive understanding of its structure and properties.
Chemical Structure
The structure of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system with a pyrrole ring and a pyridine ring. The key functional handles for synthetic elaboration are the chloro group at the C-4 position and the iodo group at the C-2 position. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its synthetic utility.
Physicochemical Data Summary
Quantitative data for this compound is summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 940948-29-8 | [3][4] |
| Molecular Formula | C₇H₄ClIN₂ | [3][4] |
| Molecular Weight | 278.48 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [3] |
| Predicted LogP | 2.82 | [3] |
Section 2: Synthesis of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
The synthesis of this key intermediate is a multi-step process commencing from the commercially available 4-Chloro-7-azaindole. The strategy hinges on protecting the reactive pyrrole nitrogen, followed by regioselective iodination at the C-2 position.
Synthetic Workflow Overview
The overall synthetic pathway involves two critical transformations: N-protection and regioselective iodination. The choice of protecting group is crucial to prevent unwanted side reactions and to direct the subsequent iodination step.
Caption: Synthetic pathway from 4-Chloro-7-azaindole to the target intermediate.
Detailed Experimental Protocols
The following protocols are representative methodologies derived from established procedures for 7-azaindole functionalization.
Protocol 2.2.1: N-Protection of 4-Chloro-7-azaindole
-
Rationale: The pyrrole N-H is acidic and can interfere with organometallic reagents used in subsequent steps. A protecting group like (2-(Trimethylsilyl)ethoxy)methyl (SEM) is advantageous as it is robust yet can be removed under specific conditions.
-
Procedure:
-
To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of 4-Chloro-7-azaindole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add SEM-Chloride (SEM-Cl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected intermediate.
-
Protocol 2.2.2: Regioselective C-2 Iodination
-
Rationale: The C-2 position of the 7-azaindole core is the most acidic proton on the ring system after N-protection. This allows for regioselective deprotonation using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching with an electrophilic iodine source. This directed ortho-metalation approach is a powerful tool for site-selective functionalization.[5]
-
Procedure:
-
Prepare a solution of the N-SEM protected 4-Chloro-7-azaindole (1.0 eq.) in anhydrous Tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a fresh solution of LDA (1.5 eq.) by adding n-Butyllithium to diisopropylamine in anhydrous THF at -78 °C.
-
Slowly add the LDA solution to the substrate solution at -78 °C and stir for 1-2 hours.
-
Prepare a solution of Iodine (I₂, 1.5 eq.) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine.
-
Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-protected 4-Chloro-2-iodo-7-azaindole.
-
Section 3: Structural and Purity Analysis
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in downstream applications.
Spectroscopic Analysis
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the substitution pattern. Based on data for related structures, the following chemical shifts (δ) in CDCl₃ are expected:
-
The pyridine protons (H-5 and H-6) will appear as doublets in the aromatic region, typically between δ 7.0-8.3 ppm.
-
The C-3 proton of the pyrrole ring will appear as a singlet, typically around δ 6.5-6.8 ppm. Its downfield shift compared to the unsubstituted precursor confirms iodination at C-2.
-
The N-H proton (if deprotected) will appear as a broad singlet at a high chemical shift (>10 ppm).
-
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| H-6 | ~8.2 | Doublet | Adjacent to pyridine nitrogen. |
| H-5 | ~7.1 | Doublet | Coupled to H-6. |
| H-3 | ~6.7 | Singlet | Pyrrole proton adjacent to iodine. |
| N-H | >10 | Broad Singlet | Acidic pyrrole proton. |
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The most notable feature is the C-2 signal, which will be significantly shielded (shifted upfield) due to the "heavy atom effect" of the directly attached iodine.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-7a | ~150 | Bridgehead carbon adjacent to N. |
| C-4 | ~145 | Carbon bearing the chloro group. |
| C-6 | ~130 | Pyridine carbon. |
| C-5 | ~118 | Pyridine carbon. |
| C-3 | ~105 | Pyrrole carbon. |
| C-3a | ~100 | Bridgehead carbon. |
| C-2 | ~80 | Carbon bearing the iodo group (strong shielding). |
3.1.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.
-
Technique: Electrospray Ionization (ESI-MS) is typically used.
-
Expected Molecular Ion: The primary confirmation is the molecular ion peak [M+H]⁺ at m/z 279. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak with ~33% the intensity of the M peak) should be observed.
-
Key Fragmentation Pathways:
-
Loss of Iodine: A major fragment corresponding to the loss of an iodine radical ([M-127]⁺) is highly probable.
-
Loss of Halogens: Subsequent or alternative fragmentation may involve the loss of HCl or Cl.
-
| Ion | Expected m/z | Identity |
| [M+H]⁺ | 279 / 281 | Molecular Ion (with ³⁵Cl / ³⁷Cl) |
| [M-I]⁺ | 151 / 153 | Loss of Iodine radical |
| [M-Cl]⁺ | 244 | Loss of Chlorine radical |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic intermediates.
-
Rationale: A robust HPLC method is required to separate the target compound from starting materials, reagents, and byproducts. A reverse-phase method is typically the first choice for this type of aromatic heterocycle.
-
Typical HPLC Method Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from ~10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm and 280 nm.
-
Purity Standard: For use in drug development, purity should be ≥95% by area normalization.
-
Section 4: Application in Targeted Synthesis
The synthetic value of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine lies in the orthogonal reactivity of its two halogen substituents, enabling sequential, regioselective cross-coupling reactions.
Chemoselective Cross-Coupling Strategy
The C-I bond is significantly more reactive than the C-Cl bond towards palladium-catalyzed oxidative addition. This reactivity difference allows for a highly chemoselective Suzuki-Miyaura coupling at the C-2 position while leaving the C-4 chlorine untouched.[2] The resulting 2-aryl-4-chloro-7-azaindole intermediate can then undergo a subsequent Buchwald-Hartwig amination at the C-4 position.[2]
Caption: Sequential Suzuki and Buchwald-Hartwig coupling strategy.
Representative Protocol: Synthesis of a 2-Aryl-4-amino-7-azaindole Scaffold
This protocol illustrates the practical application of the intermediate.
Step A: Suzuki-Miyaura Coupling at C-2
-
In a reaction vessel, combine the N-protected 4-Chloro-2-iodo-7-azaindole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~0.03 eq.) and a suitable phosphine ligand.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography to obtain the 2-aryl-4-chloro intermediate.[2]
Step B: Buchwald-Hartwig Amination at C-4
-
Combine the 2-aryl-4-chloro intermediate from Step A (1.0 eq.), the desired amine (1.5 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.0 eq.) in a dry reaction vessel.
-
Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Degas the mixture with nitrogen.
-
Add a suitable palladium catalyst system, for example, Pd(OAc)₂ and a specialized ligand like RuPhos.[2]
-
Heat the reaction to 100-110 °C and stir until completion.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the crude product via flash chromatography to yield the final 2-aryl-4-amino-7-azaindole scaffold (in its protected form).
Conclusion
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a high-value, strategically functionalized building block for modern drug discovery. Its true utility is realized through the precise, sequential manipulation of its halo-substituents via palladium-catalyzed cross-coupling reactions. A thorough understanding of its synthesis and analytical characterization, as detailed in this guide, is paramount for its effective implementation in the synthesis of complex kinase inhibitors and other targeted therapeutics. The logical and chemoselective workflow it enables underscores the power of rational design in accelerating the discovery of novel pharmaceutical agents.
References
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National Center for Biotechnology Information. "Azaindoles (pyrrolopyridines) are an important class of heterocycles." PubChem. Available: [Link]
-
Aarhus, E., et al. (2020). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 25(18), 4266. Available: [Link]
-
Cadart, T., et al. (2021). "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties." Molecules, 26(20), 6314. Available: [Link]
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discovery of novel 7-azaindole scaffold derivatives as kinase inhibitors
An In-Depth Technical Guide to the Discovery of Novel 7-Azaindole Scaffold Derivatives as Kinase Inhibitors
This guide provides a comprehensive overview of the discovery and development of kinase inhibitors based on the 7-azaindole scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged chemical framework for creating novel therapeutics. We will delve into the fundamental principles of design, synthesis, and biological evaluation, emphasizing the rationale behind key experimental decisions and workflows.
The Rise of the 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes like cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1] Most small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the kinase catalytic domain and interacting with a flexible "hinge" region that connects the two lobes of the domain.[1][2]
Within this context, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "kinase privileged fragment"—a core chemical structure with a high propensity for binding to kinases.[1][2] Its value is exemplified by the FDA-approved drug Vemurafenib, a B-RAF inhibitor for melanoma, which was developed from a simple 7-azaindole fragment using structure-based drug design.[2][3] The scaffold's success stems from its unique ability to mimic the adenine portion of ATP and form robust interactions with the kinase hinge.
The Structural Basis for Hinge Binding
The efficacy of the 7-azaindole scaffold lies in its specific hydrogen bonding capabilities. The pyridine nitrogen atom (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen's hydrogen (N1-H) serves as a hydrogen bond donor.[1][3] This arrangement allows the scaffold to form two simultaneous, or "bidentate," hydrogen bonds with the backbone amides of the kinase hinge region, creating a stable and high-affinity interaction that is fundamental to its inhibitory activity.[1][4]
Diverse Binding Orientations
While the bidentate interaction is a defining feature, X-ray crystallography studies have revealed that the 7-azaindole moiety can adopt several distinct binding modes within the ATP pocket.[1][3] Understanding these modes is critical during lead optimization, as minor structural changes to the inhibitor can cause an unexpected flip in orientation, confounding structure-activity relationship (SAR) analysis.
-
"Normal" Mode: The most common orientation, where the pyridine N7 accepts a hydrogen bond from the backbone NH of the "GK+3" residue (the third amino acid after the gatekeeper residue) and the pyrrole N1-H donates a hydrogen bond to the backbone carbonyl of the "GK+1" residue.[1]
-
"Flipped" Mode: The scaffold is rotated 180°, where the pyridine N7 now interacts with the GK+1 residue and the pyrrole N1-H interacts with the GK+3 residue.[1][3]
-
"Non-Hinge" Mode: In some compounds that possess a separate hinge-binding motif, the 7-azaindole moiety may bind to a different part of the ATP pocket entirely.[1]
The potential for these different orientations underscores the absolute necessity of obtaining co-crystal structures throughout the drug design process to validate the binding mode and guide rational chemical modifications.[1]
Strategies for Inhibitor Design and Discovery
The discovery of novel 7-azaindole derivatives leverages several modern drug design strategies. The choice of strategy depends on the available structural information, the desired selectivity profile, and the project's starting point.
-
Fragment-Based Drug Discovery (FBDD): This approach begins by screening small, low-complexity molecules ("fragments") for weak binding to the target kinase. The 7-azaindole core itself is an ideal starting fragment.[2] Once a fragment hit is identified and its binding mode confirmed, it is elaborated or "grown" into a more potent lead compound by adding chemical substituents that make additional favorable interactions with the binding site.[5]
-
Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target kinase is available, SBDD becomes the primary engine for optimization.[2][6] By visualizing how a lead compound binds, medicinal chemists can rationally design modifications to improve potency and selectivity. This may involve targeting a specific pocket or displacing a key water molecule. SBDD is also crucial for designing Type-II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often leading to greater selectivity.[7]
-
Targeting Philosophy: Selective vs. Multi-Targeted:
-
Selective Inhibitors: The goal is to inhibit a single kinase isoform with high precision to minimize off-target effects. This is particularly important for targets like PI3Kγ, where isoform-selective inhibition is desired to achieve a specific immunomodulatory effect.[8]
-
Multi-Targeted Kinase Inhibitors (MTKIs): In oncology, cancer cells often rely on redundant signaling pathways. MTKIs are designed to simultaneously inhibit several key oncogenic kinases (e.g., ABL, SRC, VEGFR) to produce a more robust anti-tumor effect.[7][9]
-
Synthetic Methodologies for 7-Azaindole Derivatives
A key advantage of the 7-azaindole scaffold is the existence of well-established and versatile synthetic chemistry, allowing for the systematic installation of substituents at its five modifiable positions.[1][3] This chemical tractability is essential for performing detailed SAR studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are staples in the functionalization of the halo-azaindole intermediates.
Experimental Protocol: Suzuki Coupling for C3-Arylation of 7-Azaindole
This protocol describes a general procedure for attaching an aryl group to the C3 position of a 7-azaindole core, a common strategy for exploring the solvent-exposed region of the kinase ATP binding site.[10][11]
Objective: To synthesize a 3-aryl-7-azaindole derivative from a 3-bromo-7-azaindole precursor.
Materials & Equipment:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent)
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a toluene/ethanol mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring efficient catalytic turnover.
-
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture should be a suspension.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes or by using a freeze-pump-thaw cycle (3x).
-
Causality Note: Removing dissolved oxygen is crucial for catalyst stability and preventing unwanted side reactions.
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Self-Validation: The disappearance of the starting 3-bromo-7-azaindole spot/peak and the appearance of a new, more nonpolar product spot/peak indicates reaction progression.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-7-azaindole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Structure-Activity Relationship (SAR) Case Studies
The following case studies illustrate how systematic chemical modification of the 7-azaindole scaffold, guided by biological data, leads to the discovery of potent and selective inhibitors.
Case Study 1: Discovery of Novel PI3K Inhibitors
Researchers discovered a novel series of 7-azaindole derivatives as potent PI3K inhibitors using a fragment-based growing strategy.[5] Their SAR investigation revealed key insights into optimizing potency.
-
Initial Hit: The campaign started with a lead compound that was optimized by replacing a quinoline core with the 7-azaindole scaffold to improve ligand efficiency and form two hydrogen bonds with the hinge residue Val882.[5]
-
C3-Position is Key: The most significant gains in potency were achieved by modifying the C3-position of the azaindole ring. Replacing a phenyl group at this position with a pyridine group led to a nearly 30-fold increase in potency, resulting in compound B13 with an exceptional PI3Kγ IC₅₀ of 0.5 nM.[5] This suggests that a hydrogen bond acceptor in this region is highly favorable.
Table 1: SAR of C3-Substituted 7-Azaindoles as PI3Kγ Inhibitors [5]
| Compound | C3-Substituent | PI3Kγ IC₅₀ (nM) |
|---|---|---|
| B11 | Phenyl | 14.2 |
| B12 | 4-Fluorophenyl | 5.1 |
| B13 | 3-Pyridyl | 0.5 |
| B14 | 4-Pyridyl | 1.1 |
Case Study 2: Development of Multi-Targeted ABL/SRC Inhibitors
In an effort to create inhibitors with a broader anti-cancer profile, a series of 7-azaindole derivatives were designed as Type-II MTKIs targeting kinases involved in both tumorigenesis and angiogenesis.[7][9]
-
Design Strategy: The 7-azaindole core served as the hinge-binder, while a linker and a terminal aromatic group were designed to occupy the hydrophobic pocket exposed in the DFG-out conformation.[7]
-
SAR Insights: The study showed that the nature of the terminal R₂ substituent significantly impacted the kinase selectivity profile. While most compounds effectively inhibited SRC and PDGFRA, only specific substitutions, such as the 3-trifluoromethyl-4-methylphenyl group in compound 6z , yielded significant activity against FGFR2.[7] This highlights how subtle changes can fine-tune the multi-targeted profile of an inhibitor.
Table 2: Kinase Inhibition Profile of Selected Multi-Targeted Inhibitors (% Inhibition at 100 nM) [7]
| Compound | R₂ Substituent | SRC | PDGFRA | FGFR2 |
|---|---|---|---|---|
| 6y | 4-(Trifluoromethyl)phenyl | 78 | 84 | 43 |
| 6z | 3-(Trifluoromethyl)-4-methylphenyl | 89 | 89 | 73 |
Biological Evaluation Workflow
A rigorous and systematic biological evaluation is essential to characterize novel inhibitors and validate their mechanism of action. The workflow proceeds from initial biochemical assays to cellular and, ultimately, in vivo models.
Experimental Protocol: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
Objective: To determine the concentration of a 7-azaindole derivative required to inhibit 50% of the activity (IC₅₀) of a purified recombinant kinase.
Materials & Equipment:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
³²P-γ-ATP or ³³P-γ-ATP (for radiometric assay)
-
Assay buffer (containing MgCl₂, DTT, BSA)
-
Test compounds (serially diluted in DMSO)
-
96-well filter plates (for radiometric assay)
-
Phosphoric acid wash solution
-
Scintillation counter and scintillation fluid
-
Microplate reader (for non-radiometric formats)
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Prepare a master mix containing the assay buffer, substrate, and kinase. Add this mix to the wells containing the test compounds.
-
Self-Validation: The positive control wells represent 100% kinase activity, while negative controls establish the background signal.
-
-
Initiation: Initiate the kinase reaction by adding ATP (spiked with ³³P-γ-ATP). Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Causality Note: The reaction must be run in the linear range with respect to time and enzyme concentration to ensure accurate IC₅₀ determination.
-
-
Termination: Stop the reaction by adding an equal volume of phosphoric acid. This precipitates the substrate onto the filter plate membrane.
-
Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Detection: Dry the plates, add scintillation fluid to each well, and count the incorporated radioactivity using a scintillation counter. The signal is directly proportional to kinase activity.
-
Data Analysis: Convert the raw counts to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Cellular Assays
After biochemical validation, it is crucial to confirm that the inhibitor functions in a complex cellular environment.
-
Antiproliferative Assays: Assays like the Sulforhodamine B (SRB) or CCK-8 assay are used to measure the inhibitor's ability to stop the growth of cancer cell lines, providing a GI₅₀ (50% growth inhibition) value.[5]
-
Target Engagement Assays: Modern techniques like NanoBRET™ can be used to confirm that the compound physically binds to the target kinase inside living cells, providing direct evidence of on-target activity.[12]
Conclusion and Future Perspectives
The 7-azaindole scaffold is a remarkably versatile and powerful platform for the design of kinase inhibitors.[2][4] Its ability to form robust bidentate hydrogen bonds with the kinase hinge makes it an ideal starting point for drug discovery campaigns against a wide array of kinase targets, including B-RAF, PI3K, Aurora kinases, ROCK, and CDKs.[2][5][13][14][15]
The future of 7-azaindole-based inhibitors is bright. Ongoing research is exploring their use in developing dual-target inhibitors, which may offer enhanced efficacy in complex diseases like cancer.[14] Furthermore, the scaffold is being applied to novel and challenging kinase targets, such as ULK1/2 in autophagy pathways, opening new therapeutic avenues for KRAS-driven cancers.[12] The continued integration of SBDD, innovative synthetic chemistry, and rigorous biological evaluation will undoubtedly lead to the discovery of the next generation of 7-azaindole-based medicines.
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Zhang, M., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 740–745. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
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Bétoulières, A., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4203–4223. [Link]
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Engel, J., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3027–3032. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
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El-Gokha, A. A., et al. (2020). Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Semantic Scholar. [Link]
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Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
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Bétoulières, A., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. [Link]
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El-Gokha, A. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
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Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622–2626. [Link]
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Adams, N. D., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]
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El-Gohary, N. S. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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An In-depth Technical Guide to the Reactivity of 5-Chloro-2-iodo-7-azaindole
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions[1][2]. The strategic introduction of halogen atoms onto this core provides synthetic handles for diversification through various cross-coupling reactions. This technical guide focuses on the reactivity of 5-Chloro-2-iodo-7-azaindole, a versatile building block that allows for selective, sequential functionalization at the C2 and C5 positions. We will explore the principles of orthogonal reactivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.
The 7-Azaindole Core: A Scaffold of Significance
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution imparts unique electronic properties and introduces a hydrogen bond acceptor site, which can be pivotal for molecular recognition by biological targets[1]. The pyrrole and pyridine rings within the 7-azaindole system have opposing π-electron characteristics; the pyrrole ring is π-electron rich, while the pyridine ring is π-electron deficient[3]. This electronic dichotomy governs the reactivity of the scaffold.
The Strategic Advantage of 5-Chloro-2-iodo Substitution
The presence of two different halogen atoms on the 7-azaindole core, specifically a chloro group at C5 and an iodo group at C2, is a deliberate synthetic design. This substitution pattern allows for chemoselective functionalization due to the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond[4][5]. This disparity in reactivity forms the basis for a sequential, or orthogonal, synthetic strategy where the C2 position can be selectively modified while leaving the C5 position available for a subsequent transformation.
Caption: Orthogonal functionalization strategy for 5-Chloro-2-iodo-7-azaindole.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The higher reactivity of the C-I bond at the C2 position makes it the primary site for initial functionalization. Below are detailed protocols for common and powerful cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide[6][7]. This reaction is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand is common. The ligand choice is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often enhance catalytic activity and promote the desired reductive elimination step[8].
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step. Carbonates such as Cs₂CO₃ or K₂CO₃ are frequently employed. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is typically used. The biphasic system allows for the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling at C2
-
To a reaction vessel, add 5-Chloro-2-iodo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as cesium carbonate (2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a 1:1 mixture of toluene and ethanol.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-5-chloro-7-azaindole derivative.[8]
| Reagent | Molar Equiv. | Purpose |
| 5-Chloro-2-iodo-7-azaindole | 1.0 | Starting material |
| Arylboronic Acid | 1.2 | Arylating agent |
| Pd₂(dba)₃ | 0.05 | Palladium pre-catalyst |
| SPhos | 0.05 | Phosphine ligand |
| Cs₂CO₃ | 2.0 | Base for transmetalation |
| Toluene/Ethanol (1:1) | - | Solvent system |
Table 1: Typical Reagents for Suzuki-Miyaura Coupling at C2.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide[9]. This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as key structural elements in target molecules.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne[10][11].
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: A polar aprotic solvent like DMF or THF is often used in conjunction with the amine base.
Experimental Protocol: Sonogashira Coupling at C2
-
To a solution of 5-Chloro-2-iodo-7-azaindole (1.0 equiv) in a suitable solvent such as DMF, add the terminal alkyne (1.5 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and the copper(I) iodide co-catalyst (10 mol%).
-
Add an amine base, such as triethylamine (3.0 equiv).
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-alkynyl-5-chloro-7-azaindole.[10][11]
| Reagent | Molar Equiv. | Purpose |
| 5-Chloro-2-iodo-7-azaindole | 1.0 | Starting material |
| Terminal Alkyne | 1.5 | Alkynylating agent |
| PdCl₂(PPh₃)₂ | 0.05 | Palladium catalyst |
| CuI | 0.10 | Copper co-catalyst |
| Et₃N | 3.0 | Base and solvent |
| DMF | - | Solvent |
Table 2: Typical Reagents for Sonogashira Coupling at C2.
Subsequent Functionalization at the C5-Position
Once the C2 position has been functionalized, the C5-chloro group can be targeted for a second cross-coupling reaction. This often requires more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) due to the lower reactivity of the C-Cl bond.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines[12][13]. This reaction is a cornerstone of modern synthetic chemistry, enabling the synthesis of a wide array of arylamines.
Causality Behind Experimental Choices:
-
Catalyst System: For the less reactive aryl chlorides, highly active catalyst systems are required. These typically consist of a palladium source and a bulky, electron-rich phosphine ligand such as BrettPhos or RuPhos[14][15].
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS)[14].
-
Solvent: Anhydrous, aprotic solvents like THF or dioxane are used to prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination at C5
-
In a glovebox or under an inert atmosphere, combine the 2-substituted-5-chloro-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and a strong base like LiHMDS (1.5 equiv).
-
Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%).
-
Add an anhydrous solvent such as THF.
-
Seal the reaction vessel and heat to the required temperature (e.g., 80-110 °C).
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, the reaction is carefully quenched with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
Purification by column chromatography provides the desired 2,5-disubstituted 7-azaindole.[14]
Caption: Logical relationship of components in a Buchwald-Hartwig amination.
Conclusion
5-Chloro-2-iodo-7-azaindole is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its di-halogenated nature, with halogens of differing reactivity, allows for a predictable and sequential functionalization strategy. By carefully selecting the appropriate catalytic system and reaction conditions, chemists can selectively introduce a wide range of substituents at the C2 and C5 positions, enabling the rapid generation of diverse libraries of 7-azaindole derivatives for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working with this important scaffold.
References
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]
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Pearson, S., et al. (2011). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Tetrahedron Letters, 52(33), 4344-4346. [Link]
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Naud, S., et al. (2013). Synthesis and biological evaluation of 5-azaindole derivatives as potent inhibitors of the mitotic kinase Mps1. Bioorganic & Medicinal Chemistry Letters, 23(13), 3818–3822. [Link]
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Leboho, T. C., et al. (2014). The Acid-Catalyzed Synthesis of 7-Azaindoles from 3-Alkynyl-2-aminopyridines and Their Antimicrobial Activity. Molecules, 19(6), 7659–7674. [Link]
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Leboho, T. C., et al. (2017). Synthesis of novel 7-azaindole-based triazoles and quinoxalines as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 54(4), 2395-2405. [Link]
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Catarino, R. I. L., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Collot, M., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(21), 3845. [Link]
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Collot, M., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495. [Link]
-
Yadav, V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7687–7698. [Link]
-
Le Gall, E., et al. (2019). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 21(19), 7848–7852. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Palani, A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12534–12631. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Morzyk-Ociepa, B., et al. (2021). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 26(23), 7208. [Link]
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An In-depth Technical Guide to the Initial Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, acting as a bioisostere of indole, allows it to function as both a hydrogen-bond donor and acceptor, a property crucial for molecular recognition in biological systems.[1] The decoration of this core, specifically with an aryl group at the C-2 position and an amino substituent at the C-4 position, gives rise to the 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine framework. This motif is a cornerstone of numerous clinically significant molecules, particularly in the realm of oncology, where it is a key structural unit in a variety of kinase inhibitors.[2][3][4][5] Marketed drugs and late-stage clinical candidates targeting kinases such as B-RAF, CSF1R, and FGFR often incorporate this scaffold, underscoring the importance of efficient and robust synthetic access.[3][6]
This guide provides a detailed examination of the initial and most pivotal synthetic strategies for constructing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. We will dissect the core retrosynthetic logic, explore the nuances of key cross-coupling reactions, address common challenges such as chemoselectivity and protecting group manipulation, and provide field-proven experimental protocols.
Core Synthetic Logic: A Retrosynthetic Overview
The construction of the target scaffold hinges on the strategic formation of two key bonds: the C2-Aryl bond and the C4-Amino bond. The sequence in which these bonds are formed dictates the overall synthetic route. A retrosynthetic analysis reveals two primary, logically divergent pathways, which will form the structural basis of this guide.
Caption: Retrosynthetic analysis of the target molecule.
The two principal strategies diverge based on the initial key transformation performed on a di-halogenated 7-azaindole precursor:
-
Strategy A: C-C bond formation (arylation) at C-2, followed by C-N bond formation (amination) at C-4.
-
Strategy B: C-N bond formation (amination) at C-4, followed by C-C bond formation (arylation) at C-2.
As we will explore, the inherent electronic properties and reactivity of the 7-azaindole nucleus render one of these pathways significantly more reliable and higher-yielding.
Strategy A: Arylation Followed by Amination (The Preferred Route)
Step 1: Chemoselective C-2 Arylation
The workhorse for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction typically involves a 4-chloro-2-iodo-7-azaindole intermediate. The greater reactivity of the C-I bond compared to the C-Cl bond in oxidative addition to Palladium(0) is the cornerstone of this selectivity.
The pyrrole nitrogen is often protected to enhance solubility and prevent side reactions. The Trimethylsilylethoxymethyl (SEM) group is a common choice, though its eventual removal presents significant challenges.[6][7]
Caption: Buchwald-Hartwig amination at the C-4 position.
Step 3: Final Deprotection
The final step is the removal of the N-protecting group. While seemingly trivial, the deprotection of the SEM group can be challenging. [7]Treatment with acids like trifluoroacetic acid (TFA) can release formaldehyde, which may lead to unwanted side reactions, including the formation of tricyclic eight-membered ring byproducts. [6][7]Careful control of reaction time and temperature, followed by a basic workup, is necessary to isolate the desired free N-H product. [7]
Strategy B: Amination Followed by Arylation (A Challenging Alternative)
The alternative approach—installing the C-4 amine first—is intuitively appealing but fraught with practical difficulties. The primary issue is a loss of chemoselectivity. When a 2-iodo-4-amino-7-azaindole is subjected to Suzuki coupling conditions, the oxidative addition of palladium often occurs preferentially at the C-2 iodo position, which is the desired outcome. However, attempts to first aminate a 4-chloro-2-iodo-7-azaindole often fail. The palladium catalyst preferentially undergoes oxidative addition at the more reactive C-2 iodo position, leading to reduction and other side products rather than the desired C-4 amination. [6][7]This strongly indicates that the oxidative addition of palladium occurs more readily at C-2 than at C-4, making the C-C coupling followed by C-N coupling the more viable sequence. [6][7]
Caption: Workflow comparison of the two primary strategies.
Experimental Protocols and Data
The following protocols are representative examples derived from the literature and illustrate the key transformations in Strategy A.
Protocol 1: Suzuki-Miyaura Cross-Coupling at C-2
[6] Synthesis of 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
-
To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq) in a reaction vessel, add de-gassed 1,4-dioxane and water (1:1 ratio).
-
Spurge the mixture with nitrogen gas for 15 minutes.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq).
-
Heat the reaction mixture to 100 °C for 30 minutes, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl intermediate.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | ~85-95 |
Table 1: Representative yields for C-2 Suzuki-Miyaura coupling. [6]
Protocol 2: Buchwald-Hartwig Amination at C-4
[7] Synthesis of N-Benzyl-N-methyl-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
-
To an oven-dried reaction vessel, add the 2-aryl-4-chloro-7-azaindole intermediate (1.0 eq), N-benzylmethylamine (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous dioxane, followed by the phosphine ligand (e.g., RuPhos, 0.1 eq) and palladium(II) acetate (Pd(OAc)₂, 0.05 eq).
-
Heat the reaction mixture to 85-100 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the SEM-protected amine.
Conclusion
The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines is a critical endeavor in medicinal chemistry, providing access to a scaffold of high therapeutic value. The most robust and widely validated strategy proceeds via a defined sequence: (1) protection of the pyrrole nitrogen, (2) a chemoselective Suzuki-Miyaura cross-coupling to install the C-2 aryl group on a di-halogenated precursor, (3) a Buchwald-Hartwig amination to install the C-4 amine, and (4) a final, carefully controlled deprotection. This pathway effectively navigates the inherent reactivity and selectivity challenges of the 7-azaindole nucleus. While direct C-H activation methods offer a more atom-economical future, the sequential cross-coupling approach remains the gold standard for reliability and scalability in the initial discovery and development phases for this important class of molecules.
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Patel, P., & Ghorai, P. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 15(22), 5718-5721. [Link]
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Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
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Ghorai, P., & Patel, P. (2013). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. [Link]
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Paul, S., & Talukdar, V. (2025). Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles. Organic Letters. [Link]
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Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]
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Patel, P., & Ghorai, P. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters, 15(22), 5718-21. [Link]
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Kamal, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. [Link]
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Belasri, K., Fulop, F., & Szatmári, I. (2014). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
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Merugu, S. R., et al. (2024). Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side products and structure of the RuPhos and XPhos Pd G2 catalyst. ResearchGate. [Link]
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Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
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Kumar, V., et al. (1991). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]
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Bode, J. W., et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. NIH Public Access. [Link]
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de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
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Hong, X., et al. (2018). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC - NIH. [Link]
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de Koning, C. B., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. [Link]
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Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. [Link]
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A Technical Guide to the Synthesis and Application of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Drug Discovery
This document provides an in-depth technical overview of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a pivotal but not commercially cataloged intermediate for researchers in medicinal chemistry and drug development. We will explore its strategic importance, a robust synthetic pathway, and its primary application as a versatile building block for complex molecular scaffolds.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry.[1] Its structure, a bioisosteric analog of indole, allows it to function as an effective hinge-binder in numerous protein kinases, which are critical targets in oncology and inflammatory diseases. The introduction of a chlorine atom at the C5 position and an iodine atom at the C2 position creates a highly functionalized and strategically differentiated scaffold.
While various isomers of chloro-iodo-7-azaindole are commercially available, the specific This compound isomer is primarily accessible through multi-step synthesis. Its value lies not as an end-product, but as a critical precursor. The C2-iodo group serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established cross-coupling methodologies, while the C5-chloro group offers an additional site for modification or can be a key pharmacophoric element. This guide provides the necessary framework for its synthesis and subsequent utilization in drug discovery programs.
Physicochemical Properties and Characterization
As this compound is a synthetic intermediate, experimentally determined physical properties are not available in public databases. However, its fundamental properties can be calculated, and its structural identity must be confirmed through rigorous spectroscopic analysis.
| Property | Value | Source |
| CAS Number | Not Commercially Available | N/A |
| Molecular Formula | C₇H₄ClIN₂ | Calculated |
| Molecular Weight | 278.48 g/mol | Calculated |
| Exact Mass | 278.9159 g/mol | Calculated |
| Appearance | Expected to be an off-white to light brown solid | Analog Comparison |
Expected Spectroscopic Signatures for Structural Verification:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. Key features would include two doublets for the C4 and C6 protons on the pyridine ring and a singlet for the C3 proton on the pyrrole ring. The N-H proton of the pyrrole will appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the carbon atoms of the bicyclic core. The carbons bearing the chloro and iodo substituents (C5 and C2) will show characteristic shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺ at approximately 279.9231, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.
Strategic Synthesis Pathway and Experimental Protocol
The synthesis of this compound requires a multi-step approach designed to control the regioselectivity of the iodination step. Direct iodination of the 7-azaindole core typically favors the C3 position. Therefore, a strategy involving protection of the pyrrole nitrogen followed by directed lithiation and quenching with an iodine source is the most logical and field-proven approach.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical principles and literature precedents.[1][2] Researchers must conduct their own risk assessments and optimizations.
Step 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Scaffold)
The parent scaffold can be synthesized via several established methods, such as the Fischer indole synthesis from the corresponding 2-hydrazinyl-5-chloropyridine.[3][4] For the purposes of this guide, we will assume the starting material, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, is available.
Step 2: N-Protection with (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)
Causality: The pyrrole N-H is acidic and will be deprotonated by the organolithium reagent intended for C2 lithiation. Protection is mandatory to ensure the reaction proceeds at the desired carbon atom. The SEM group is chosen for its stability to organometallics and its well-documented cleavage conditions.[1]
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere at 0 °C, add a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
-
Add SEM-Cl (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.
Step 3: Regioselective C2-Iodination
Causality: The C2 proton of the 7-azaindole ring is the most acidic C-H proton. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperature allows for selective deprotonation at this position. The resulting C2-lithiated species can then be "quenched" by an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group exclusively at the C2 position.
-
Dissolve the N-SEM protected 5-chloro-7-azaindole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at -78 °C.
-
After the addition is complete, stir at -78 °C for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine, followed by water.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the target compound, 5-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine. This protected intermediate is often used directly in the next step.
Application in Palladium-Catalyzed Cross-Coupling
The primary utility of the 2-iodo functionality is to serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This enables the formation of C-C or C-N bonds at a position that is otherwise difficult to functionalize directly. The Suzuki-Miyaura coupling is a premier example, used to synthesize 2-aryl-7-azaindoles, a common core in kinase inhibitors.[5][6]
Caption: Application of the target intermediate in Suzuki-Miyaura cross-coupling.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the N-SEM protected 5-chloro-2-iodo-7-azaindole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the vessel with argon several times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the 2-aryl product. The SEM protecting group can then be removed under acidic conditions (e.g., with TFA) or using fluoride sources if required for the final target molecule.[1]
Safety and Handling
Safe laboratory practice is paramount when synthesizing and handling this class of compounds. A thorough risk assessment should be performed before commencing any experimental work.
-
Hazardous Reagents: The proposed synthesis involves highly reactive and hazardous materials.
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
n-Butyllithium (n-BuLi): Pyrophoric liquid (ignites spontaneously in air). Must be handled with extreme care using proper syringe techniques under an inert atmosphere.
-
Halogenated Compounds: The starting materials, intermediates, and final product are halogenated heterocyclic compounds. This class of molecules should be treated as potentially toxic and irritant.[7] Avoid inhalation of dust and skin/eye contact.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves, potentially double-gloved when handling n-BuLi).[8]
-
-
Engineering Controls:
-
All manipulations, especially those involving NaH, n-BuLi, and volatile solvents, must be performed in a certified chemical fume hood to prevent exposure to hazardous vapors and to contain any potential fires.
-
-
Waste Disposal:
-
Quench reactive reagents carefully before disposal. All organic and halogenated waste must be collected in appropriately labeled, sealed containers for disposal by certified hazardous waste management services. Do not mix incompatible waste streams.
-
References
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A Technical Guide to 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: Properties, Reactivity, and Synthetic Utility
Introduction: The Privileged Scaffold of 7-Azaindole
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold. As a bioisostere of the native indole nucleus found in tryptophan, it offers a unique combination of hydrogen bonding capabilities and electronic properties that make it a cornerstone in the design of kinase inhibitors and other targeted therapies.[1] The strategic functionalization of the 7-azaindole core is paramount for modulating its physicochemical properties and biological activity.
This technical guide provides an in-depth analysis of a key functionalized derivative: 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine . The introduction of a chloro group at the 5-position and an iodo group at the 2-position creates a versatile building block with two distinct, orthogonally reactive halogen handles. This dual functionalization allows for sequential, site-selective chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures in drug discovery programs.[2] We will explore its core properties, spectroscopic signature, chemical reactivity, and provide field-proven experimental protocols for its synthesis and application.
Section 1: Core Physicochemical Properties
This compound is a solid material under standard conditions, distinguished by its unique substitution pattern on the 7-azaindole core.[3] While specific experimental data for properties such as melting point and solubility are not widely published for this exact isomer, data from closely related analogs, such as 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (MP 228-229°C), suggest it is a high-melting point solid.[4]
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | 5-Chloro-2-iodo-7-azaindole | N/A |
| CAS Number | 1260848-49-4 | [3][5] |
| Molecular Formula | C₇H₄ClIN₂ | [3][5] |
| Molecular Weight | 278.48 g/mol | [3][5] |
| Appearance | Solid | [3] |
| Melting Point | No data available | [6] |
| Solubility | No data available | [3] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |
| logP (Calculated) | 2.82 | [5] |
Section 2: Spectroscopic Profile
Characterization of this compound relies on standard analytical techniques. The expected spectroscopic data provides a unique fingerprint for this molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons on the bicyclic ring system and a broad signal for the N-H proton of the pyrrole ring. The proton at C3 would likely appear as a singlet, while the protons at C4 and C6 would appear as doublets due to coupling with each other.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms of the pyrrolo[2,3-b]pyridine core. The carbons bearing the halogen atoms (C2 and C5) will be significantly influenced by their respective electronic effects.
-
IR (Infrared Spectroscopy): The IR spectrum is expected to show a characteristic broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. Other significant peaks will be present in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C and C-N stretching of the aromatic system.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).
Section 3: Chemical Reactivity & Synthetic Utility
The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond at the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the C5 position.[7] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of reactions like Suzuki, Sonogashira, and Heck couplings.
This reactivity difference allows for a sequential and site-selective functionalization strategy. A Suzuki coupling, for example, can be performed under conditions that selectively activate the C2-I bond, leaving the C5-Cl bond intact for a subsequent, often more forcing, coupling reaction. This powerful paradigm enables the controlled and efficient construction of trisubstituted 7-azaindole derivatives.
Caption: Workflow for selective cross-coupling reactions.
Section 4: Experimental Protocols
The protocols described herein are based on established methodologies for the synthesis and functionalization of halogenated 7-azaindoles and represent field-proven approaches.
Protocol 4.1: Proposed Synthesis of this compound
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Methodological & Application
Suzuki-Miyaura coupling protocol for 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, particularly in the field of medicinal chemistry and drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. Derivatives of 7-azaindole are prominent as potent kinase inhibitors, with several approved drugs and clinical candidates targeting enzymes like CSF1R.[2][3]
The functionalization of the 7-azaindole core is critical for developing structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the efficient synthesis of 2-aryl-7-azaindole derivatives from halogenated precursors.[1][4] This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura coupling of this compound, a key intermediate for the synthesis of complex molecular architectures.
Principle: Chemoselectivity in Polyhalogenated Systems
A central challenge in the functionalization of polyhalogenated heterocycles is achieving site-selectivity. The substrate, this compound, possesses two different halogen atoms at distinct positions. The success of a selective coupling hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst.
The first and rate-determining step in the catalytic cycle is the oxidative addition of the Pd(0) complex into the carbon-halogen bond.[5] The reactivity order for this step is generally I > Br > OTf > Cl.[5][6] This significant difference in reactivity allows for a highly chemoselective coupling at the C-2 position (C-I bond) while leaving the C-5 position (C-Cl bond) intact for potential subsequent transformations. A study on a similar 2-iodo-4-chloropyrrolopyridine intermediate demonstrated that using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can achieve excellent selectivity, providing the mono-arylated product in high yield with minimal formation of diarylated or reduced byproducts.[2][3]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] A base is essential for the transmetalation step, where it facilitates the formation of a boronate complex, which then transfers its organic group to the palladium center.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 278.46 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous) | - | - | - |
| Water (Degassed) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq.) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 or 5:1 mixture (e.g., 8 mL dioxane, 2 mL water). The solvent should be thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow
The general workflow involves reaction setup under an inert atmosphere, heating to the desired temperature, monitoring the reaction progress, and subsequent workup and purification of the final product.
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- 6. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-iodo-7-azaindole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Chloro-2-iodo-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is critical for the development of novel therapeutics. This document leverages the inherent differential reactivity of the C-I and C-Cl bonds to achieve highly regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C-2 position. We will explore the mechanistic basis for this selectivity, provide field-proven, step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of 5-Chloro-2-iodo-7-azaindole
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern drug discovery. As a bioisostere of indole and purine, it possesses a unique electronic profile with both hydrogen-bond donor (N-H) and acceptor (pyridine nitrogen) sites in close proximity.[1][2] This feature has been exploited in numerous biologically active molecules, including the FDA-approved BRAF inhibitor Vemurafenib, used in the treatment of metastatic melanoma.[3][4]
5-Chloro-2-iodo-7-azaindole is a particularly valuable synthetic intermediate. The presence of two different halogen atoms on the azaindole core allows for a sequential and regioselective functionalization strategy. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity differential is the key to selectively elaborating the C-2 position while preserving the C-5 chloro-substituent for subsequent downstream transformations.[5][6][7] Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of complex pharmaceutical agents.[8][9][10]
The Principle of Regioselectivity
The success of a sequential cross-coupling strategy on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted reactivity order for palladium-catalyzed oxidative addition is:
C-I > C-OTf > C-Br >> C-Cl
For 5-Chloro-2-iodo-7-azaindole, the energy barrier for the oxidative addition of the Pd(0) catalyst into the C-2 iodine bond is substantially lower than that for the C-5 chlorine bond. By carefully controlling reaction conditions (temperature, catalyst choice, and reaction time), it is possible to achieve exclusive coupling at the C-2 position.
Caption: Regioselective functionalization workflow.
Core Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization of specific substrates and coupling partners may be required.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl linkages by coupling an organoboron reagent with an aryl halide.[8][11] It is a cornerstone of modern medicinal chemistry for accessing complex molecular architectures.
Detailed Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2-iodo-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (see table below, e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the appropriate degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Catalyst Addition: Add the palladium catalyst and ligand (see table). For air-sensitive ligands, this should be done in a glovebox or under a positive pressure of inert gas.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the specified temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling at C-2
| Parameter | Condition 1 | Condition 2 | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ is highly effective and chemoselective for C-I bonds.[6] |
| Ligand | — | SPhos (5 mol%) | Bulky phosphine ligands like SPhos can accelerate the reaction and improve yields for challenging substrates.[7][12] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) | The base activates the boronic acid for transmetalation. Choice depends on substrate tolerance. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/Ethanol (1:1) | Aqueous solvent systems are common and effective for many Suzuki reactions.[13] |
| Temperature | 80–100 °C | 60–90 °C | Sufficient to drive the reaction without promoting C-Cl activation. |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne, utilizing a dual palladium and copper catalytic system.[14][15]
Detailed Protocol:
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 5-Chloro-2-iodo-7-azaindole (1.0 equiv.).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1–1.3 equiv.) and the amine base (e.g., Et₃N or DIPEA, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4–10 mol%).
-
Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 40–60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
Table 2: Recommended Conditions for Sonogashira Coupling at C-2
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A robust and commercially available catalyst for Sonogashira reactions.[11] |
| Cu Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper(I) acetylide, which is the active species in the transmetalation step.[15] |
| Base | Et₃N or DIPEA (2.5 equiv.) | Acts as both the base to deprotonate the alkyne and a scavenger for the HI byproduct. |
| Solvent | THF or DMF | Aprotic polar solvents that effectively dissolve the reactants and catalysts. |
| Temperature | 25–60 °C | Mild conditions are usually sufficient for the highly reactive C-I bond. |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[10] This reaction is particularly challenging with N-H containing heterocycles like 7-azaindole due to potential side reactions, such as catalyst inhibition or competitive N-arylation at the azaindole nitrogen.[1][16] The use of modern palladium precatalysts and specialized bulky phosphine ligands is crucial for success.[1][17]
Detailed Protocol:
-
Vessel Preparation (Glovebox): Inside a glovebox, add the palladium precatalyst, ligand (if not using a precatalyst), and the strong base (e.g., NaOtBu or LiHMDS) to a vial or Schlenk tube.
-
Reagent Addition: Add 5-Chloro-2-iodo-7-azaindole (1.0 equiv.) and the primary or secondary amine (1.1–1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat with vigorous stirring to the required temperature (e.g., 65–110 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify via column chromatography.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination at C-2
| Parameter | Condition 1 (Secondary Amines) | Condition 2 (Primary Amines) | Rationale |
| Pd System | BrettPhos Pd G3 (2-5 mol%) | XPhos Pd G3 (2-5 mol%) | Precatalysts ensure efficient and rapid formation of the active Pd(0) species, which is vital for unprotected azaindoles.[1][2] |
| Ligand | BrettPhos | XPhos | Bulky, electron-rich biarylphosphine ligands are essential to promote the difficult C-N reductive elimination step.[10] |
| Base | LiHMDS (2.4 equiv.) | NaOtBu or K₃PO₄ (2.0 equiv.) | A strong, non-nucleophilic base is required. At least 2 equivalents are needed to deprotonate both the coupling amine and the acidic azaindole N-H.[2] |
| Solvent | THF or Dioxane (anhydrous) | Toluene or Dioxane (anhydrous) | Anhydrous, aprotic solvents are critical to prevent catalyst deactivation. |
| Temperature | 65–80 °C | 80–110 °C | Higher temperatures may be needed for less nucleophilic amines. |
Mechanistic Framework and Key Considerations
All palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which dictates the necessary components and conditions.
Caption: Generalized Pd cross-coupling catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the azaindole, forming a Pd(II) intermediate. This is the rate-limiting and selectivity-determining step.
-
Transmetalation / Coordination: For Suzuki and Sonogashira reactions, the organic group is transferred from the boron or copper reagent to the palladium center. For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]
Key Considerations:
-
Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. While simple ligands like PPh₃ are sufficient for some reactions, C-N couplings and sterically hindered C-C couplings require bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) to facilitate the reductive elimination step.[5][10]
-
Base Selection: The base plays a multifaceted role. In Suzuki reactions, it forms the active "ate" complex of the boronic acid. In Sonogashira and Buchwald-Hartwig couplings, it deprotonates the alkyne or amine. The base must be strong enough for its intended purpose but not so reactive that it causes substrate or product degradation.
-
N-H Acidity: The 7-azaindole N-H proton is acidic and can interact with the base or catalyst.[16] In Buchwald-Hartwig reactions, sufficient base must be used to deprotonate both the amine nucleophile and the azaindole to prevent catalyst inhibition.[2] While modern protocols often obviate the need for N-protection, it can sometimes be used to prevent side reactions, though it adds synthetic steps.[6][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed). 2. Incorrect base or solvent. 3. Insufficient temperature. | 1. Use a palladium precatalyst (e.g., G3 type) to ensure reliable activation. 2. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) and solvents. 3. Incrementally increase the reaction temperature. |
| Hydrodehalogenation (C-I replaced by C-H) | 1. Presence of water or other protic sources generating Pd-H species. 2. Base promoting hydride formation. | 1. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents. 2. Switch to a different base (e.g., from an alkoxide to a carbonate).[18] 3. Use a more active catalyst system to ensure the cross-coupling pathway outcompetes the reduction. |
| Homocoupling/Dimerization of Starting Material | 1. Catalyst loading is too high. 2. Reaction temperature is excessive. 3. Poor stirring leading to localized high concentrations. | 1. Reduce catalyst loading. 2. Lower the reaction temperature. 3. Ensure vigorous and efficient stirring throughout the reaction.[2] |
| Loss of Regioselectivity (Reaction at C-5) | 1. Reaction conditions are too harsh (high temp, long time). 2. Highly active catalyst system capable of C-Cl activation. | 1. Lower the temperature and monitor carefully to stop the reaction after C-2 functionalization. 2. Use a less reactive catalyst system. For Suzuki, Pd(PPh₃)₄ is known for excellent C-I/C-Cl selectivity.[6] |
Conclusion
5-Chloro-2-iodo-7-azaindole stands out as a strategically designed building block for complex molecule synthesis. The pronounced difference in reactivity between its iodo and chloro substituents enables chemists to perform a wide array of palladium-catalyzed cross-coupling reactions with exceptional regiocontrol at the C-2 position. The protocols and insights provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust foundation for researchers in drug discovery and organic synthesis. Mastery of these selective transformations unlocks a direct and efficient path to novel 7-azaindole derivatives, with the C-5 chloro position poised for further diversification to rapidly generate libraries of high-value compounds.
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]
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Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH National Center for Biotechnology Information. [Link]
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Cross-Coupling of Heteroatomic Electrophiles. NIH National Center for Biotechnology Information. [Link]
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Azaindole synthesis. Organic Chemistry Portal. [Link]
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Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. NIH National Center for Biotechnology Information. [Link]
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Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
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Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications. [Link]
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- Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles.
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]
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Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. NIH National Center for Biotechnology Information. [Link]
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Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
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Synthesis of 2-Aryl-7-Azaindole Derivatives via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aryl-7-Azaindole Scaffolds
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for both indole and purine systems.[1] The introduction of a nitrogen atom into the indole ring can modulate a compound's physicochemical properties, such as solubility and pKa, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.[1][2] Consequently, 7-azaindole derivatives are integral components of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The synthesis of 2-aryl-7-azaindoles, in particular, is a key step in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging the crucial carbon-carbon bond between the 7-azaindole core and various aryl moieties.[6][7][8]
This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for the synthesis of 2-aryl-7-azaindole derivatives, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[6][7][8] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-7-azaindole, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7][9] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[6][11]
-
Transmetalation: The aryl group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8][12]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 2-aryl-7-azaindole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 2-Aryl-7-Azaindole Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-halo-7-azaindole with an arylboronic acid.
Materials:
-
2-Bromo-7-azaindole (or other suitable 2-halo-7-azaindole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
To a reaction flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7-azaindole derivative.[14]
-
Figure 2: A generalized experimental workflow for the synthesis of 2-aryl-7-azaindole derivatives.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling for the synthesis of 2-aryl-7-azaindoles is highly dependent on the careful selection of reaction parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand | The choice of catalyst and ligand is crucial, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands can enhance catalytic activity.[9][11][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid. The strength and type of base can significantly impact the reaction outcome. For base-sensitive substrates, milder bases like KF may be preferred.[12][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[10][13] |
| Boronic Acid Derivative | Arylboronic acids, Arylboronic esters (pinacol, MIDA), Potassium aryltrifluoroborates | Boronic acids can be prone to protodeboronation. More stable derivatives like pinacol esters or trifluoroborate salts can be advantageous.[6][11][16] |
| Leaving Group (X) | I, Br, OTf, Cl | The reactivity of the 2-halo-7-azaindole follows the order I > Br > OTf >> Cl.[6][11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxygen exposure)- Impure reagents- Inappropriate base or solvent- Low reaction temperature | - Ensure thorough degassing of solvents and use of an inert atmosphere.[11][13]- Use fresh, high-purity reagents.[11]- Screen different bases and solvent systems.[13][17]- Increase the reaction temperature, but avoid temperatures that could lead to catalyst decomposition.[13] |
| Protodeboronation of Boronic Acid | - Instability of the boronic acid, especially heteroaryl boronic acids. | - Use the boronic acid as soon as it is obtained or use more stable derivatives like pinacol esters or potassium trifluoroborate salts.[10][11] |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to oxidative homocoupling. | - Rigorously exclude oxygen from the reaction mixture. |
| Dehalogenation of 2-Halo-7-azaindole | - Presence of reducing agents or certain side reactions. | - Optimize reaction conditions, particularly the base and solvent. |
| Difficult Purification | - Similar polarity of starting material and product. | - Optimize chromatography conditions (e.g., try different solvent systems, use a longer column).[14]- Consider recrystallization as an alternative purification method.[14] |
Characterization of 2-Aryl-7-Azaindole Derivatives
The synthesized 2-aryl-7-azaindole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[18]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass.[18]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess the purity of solid compounds.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-7-azaindole derivatives, which are of significant interest in drug discovery. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity. This guide provides a solid foundation for researchers to successfully apply this powerful synthetic tool in their work.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of azaindoles. Retrieved from [Link]
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MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2656. [Link]
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ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
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Reddit. (2018, November 5). Suzuki purification problem. Retrieved from [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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MDPI. (2016). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 6(12), 201. [Link]
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ResearchGate. (2020). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. Catalysts, 10(8), 856. [Link]
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Semantic Scholar. Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. Retrieved from [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. Retrieved from [Link]
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ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 4(4), 379-394. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]
-
MDPI. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(5), 8896–8919. [Link]
-
National Institutes of Health. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][12]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4615–4623. [Link]
-
ResearchGate. (2018). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. Tetrahedron Letters, 59(32), 3123-3126. [Link]
-
ResearchGate. (2013). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 745-746, 151-157. [Link]
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(40), 15149–15160. [Link]
-
ACS Publications. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(15), 5896–5901. [Link]
-
PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115591. [Link]
-
ACS Publications. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(8), 3247–3272. [Link]
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Synthesis of Azaindoles. (2014). Journal of the Chinese Chemical Society, 61(12), 1277-1286. [Link]
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National Institutes of Health. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 238–243. [Link]
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PubMed. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 18(16), 1354-1368. [Link]
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NSF Public Access Repository. (2017). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza- Prins/Oxidative Halo-Nazarov Cyclization Sequence. Angewandte Chemie International Edition, 56(31), 9205–9209. [Link]
-
ResearchGate. (1995). Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. Laser Chemistry, 15(167), 181. [Link]
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AIP Publishing. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094302. [Link]
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PubMed Central. (2016). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(10), 1119–1131. [Link]
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Revolutionizing N-Arylation: A Deep Dive into the Buchwald-Hartwig Amination of Halo-Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where nitrogen-containing heterocyles are ubiquitous. Among the myriad of methods available, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C(sp²)–N bonds.[1] This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on its application to the challenging yet highly rewarding substrate class of halo-pyrrolopyridines. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on optimizing reaction conditions, and provide a detailed experimental protocol.
The Catalytic Heart of the Matter: Unraveling the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide).[2] The reaction's success hinges on a finely tuned catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[3] The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide to a low-valent Pd(0) species. This step, often rate-limiting, involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl, although with modern catalyst systems, even challenging aryl chlorides can be effectively coupled.[5][6]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and can significantly influence the reaction's outcome. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Navigating the Challenges of Halo-Pyrrolopyridines
Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry. However, their functionalization via cross-coupling reactions can be challenging due to their electron-deficient nature and the potential for the heterocyclic nitrogen to coordinate to and deactivate the palladium catalyst.[7]
Several factors must be carefully considered when applying the Buchwald-Hartwig amination to halo-pyrrolopyridines:
-
Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is paramount for a successful reaction. For electron-deficient heterocycles like pyrrolopyridines, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often the ligands of choice.[8][9] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst decomposition.[10] The use of pre-formed palladium precatalysts, such as XPhos Pd G3 or G4, can offer improved reactivity and reproducibility.[6]
-
Base Selection: The base plays a dual role: it deprotonates the amine nucleophile and can influence the catalyst's activity. Strong bases like NaOtBu and K₃PO₄ are frequently used. However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[6][11]
-
Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Aprotic, non-polar solvents like toluene and dioxane are commonly used.[3][12] However, for certain applications, more polar solvents or even aqueous micellar systems have been successfully employed, offering greener alternatives.[13]
-
Temperature Control: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to side reactions such as hydrodehalogenation or catalyst decomposition.[8] Typical reaction temperatures range from 80 to 120 °C.[5][8]
A Practical Guide: Experimental Protocol for the Buchwald-Hartwig Amination of a Halo-Pyrrolopyridine
This protocol provides a general procedure for the amination of a model halo-pyrrolopyridine substrate. It is essential to note that optimization of the reaction conditions may be necessary for different substrates.
Materials and Reagents:
-
Halo-pyrrolopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum and argon/nitrogen supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the halo-pyrrolopyridine, palladium precatalyst, and base to an oven-dried reaction vial containing a magnetic stir bar.[6]
-
Solvent and Reagent Addition: Seal the vial with a septum. Add the anhydrous, degassed toluene via syringe, followed by the amine.[6]
-
Reaction Execution: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the predetermined time (typically 12-24 hours).[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (3 x 20 mL).[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated pyrrolopyridine.[8]
Troubleshooting and Optimization: A Data-Driven Approach
The success of a Buchwald-Hartwig amination often relies on careful optimization of the reaction parameters. The following table summarizes common issues and potential solutions.
| Problem | Potential Cause | Suggested Solution | References |
| Low or No Conversion | Inactive catalyst | Use a reliable precatalyst (e.g., G3 or G4). Ensure anhydrous and anaerobic conditions. | [6] |
| Inappropriate ligand | For primary amines, consider BrettPhos. For secondary amines, RuPhos is a good starting point. For challenging substrates, explore more specialized ligands like tBuBrettPhos. | [3][6] | |
| Incorrect base | For base-sensitive substrates, switch to a weaker base like Cs₂CO₃ or K₃PO₄, potentially at a higher temperature. | [6][11] | |
| Side Product Formation | Hydrodehalogenation | Use a less sterically hindered ligand or a weaker base. Lower the reaction temperature. | [8] |
| Homocoupling of aryl halide | Optimize catalyst loading and reaction temperature. | [14] | |
| Decomposition of Starting Material | Base sensitivity | Use a milder base (e.g., K₃PO₄, Cs₂CO₃). | [6] |
| Thermal instability | Lower the reaction temperature and extend the reaction time. | [15] |
Conclusion: A Powerful Tool for Modern Synthesis
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, providing a reliable and versatile method for the construction of C-N bonds. While the application of this reaction to challenging substrates like halo-pyrrolopyridines requires careful consideration of the reaction parameters, the potential rewards in terms of accessing novel chemical space for drug discovery and materials science are immense. By understanding the underlying mechanism and employing a systematic approach to optimization, researchers can harness the full potential of this powerful catalytic transformation.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(34), 10000-10019. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
PubMed Central. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations. [Link]
-
ACS Publications. (2012). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
American Chemical Society. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
CatSci Ltd. (n.d.). TECHNICAL PIECE CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. [Link]
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protocol for Sonogashira coupling with 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
An Application Guide to the Chemoselective Sonogashira Coupling of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of 7-Azaindole Scaffolds
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of indole, it is a core component of numerous bioactive molecules, including inhibitors of protein kinases, which are crucial targets in oncology research.[1] The ability to selectively functionalize the 7-azaindole core is paramount for developing novel therapeutics. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offers a direct and efficient route to introduce alkyne moieties, which are versatile building blocks for further molecular elaboration.[2][3][4]
This application note provides a detailed protocol and scientific rationale for the Sonogashira coupling of this compound. We will focus on the inherent chemoselectivity of this di-halogenated substrate, offering field-proven insights into reaction optimization, troubleshooting, and the underlying mechanistic principles that govern success.
The Principle of Chemoselectivity: A Tale of Two Halides
The substrate, this compound, presents two potential sites for cross-coupling. The success of a selective synthesis hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the palladium-catalyzed cycle.
The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of this step follows a well-established trend: I > Br > OTf > Cl .[2][5] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by the electron-rich Pd(0) complex. This substantial difference in reactivity allows the Sonogashira coupling to proceed with high selectivity at the C-2 iodo position while leaving the C-5 chloro group intact. This preserved chloro-handle is a strategic advantage for researchers, as it can be used for subsequent orthogonal cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to build molecular complexity.[1]
The Catalytic Machinery: Unraveling the Sonogashira Reaction
The Sonogashira reaction is a dual-catalyst system, traditionally employing both palladium and copper(I) salts to achieve high efficiency under mild conditions.[2][6] Understanding the roles of each component is critical for rational protocol design and troubleshooting.
-
The Palladium Cycle: This is the primary cross-coupling engine. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, initiates the cycle by undergoing oxidative addition with the highly reactive 2-iodo-7-azaindole.
-
The Copper Cycle: The copper(I) co-catalyst activates the terminal alkyne. In the presence of a base, it reacts with the alkyne to form a copper(I) acetylide intermediate.[2][7] This species is crucial for the subsequent transmetalation step.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, displacing the iodide and forming a new Pd-C(sp) bond.
-
Reductive Elimination: This final, irreversible step forms the desired C(sp²)-C(sp) bond, yielding the 2-alkynyl-7-azaindole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Coupling of this compound with Phenylacetylene
This protocol provides a reliable starting point for the coupling reaction. Researchers should consider this a baseline, with optimization of temperature, catalyst loading, and reaction time potentially required for different terminal alkynes.
Reagent and Parameter Table
| Reagent/Parameter | M.W. | Amount (mmol) | Equivalents | Catalyst Loading |
| This compound | 278.46 | 1.0 | 1.0 | - |
| Phenylacetylene | 102.14 | 1.2 | 1.2 | - |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 3 mol% |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 | 5 mol% |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 | - |
| Solvent (Anhydrous THF) | - | 5 mL | - | - |
| Reaction Temperature | - | \multicolumn{3}{c | }{Room Temperature to 50 °C} | |
| Atmosphere | - | \multicolumn{3}{c | }{Inert (Nitrogen or Argon)} |
Step-by-Step Methodology
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (278 mg, 1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and Copper(I) Iodide (9.5 mg, 0.05 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen. The exclusion of oxygen is critical to prevent the undesired homocoupling of the alkyne (Glaser coupling).[2][9]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed Tetrahydrofuran (THF, 5 mL) via syringe. Follow with the addition of degassed Triethylamine (0.42 mL, 3.0 mmol) and Phenylacetylene (0.13 mL, 1.2 mmol).
-
Scientist's Note: Solvents and liquid reagents must be thoroughly degassed prior to use. This can be achieved by bubbling an inert gas through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots periodically. If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.[10] A complete reaction is typically observed within 2-12 hours.
-
Work-up Procedure:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL).
-
Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[5][11] Wash the pad with additional Ethyl Acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a solid or oil. Purify the material by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-(phenylethynyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine.[12]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Low Reaction Temperature | 1. Use a fresh, high-quality palladium precatalyst. Consider a more active catalyst system like Pd(PPh₃)₄.[2]2. Ensure all solvents are rigorously degassed and the reaction is maintained under positive inert gas pressure.3. Increase the temperature incrementally to 50-60 °C. Aryl chlorides often require higher temperatures, but for an aryl iodide, this may indicate a substrate-specific issue.[10] |
| Significant Homocoupling (Glaser Product) | Presence of Oxygen | Improve inerting techniques for the reaction vessel and reagents.[9] Consider using a copper-free Sonogashira protocol, although this may require higher catalyst loading or more specialized ligands.[2][6] |
| Decomposition of Starting Material | Base Sensitivity, High Temperature | Use a milder base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃. Avoid excessive heating. |
| Difficult Purification | Streaking on Silica Gel | The nitrogen on the pyrrolo-pyridine core can be basic. Pre-treating the silica gel with 1% triethylamine in the eluent can improve chromatographic performance. |
Conclusion
The Sonogashira coupling of this compound is a robust and highly selective transformation that provides facile access to valuable 2-alkynyl-7-azaindole intermediates. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, chemists can achieve precise functionalization, preserving a handle for subsequent diversification. A thorough understanding of the reaction mechanism and meticulous attention to experimental technique, particularly the exclusion of oxygen, are key to achieving high yields and purity. This protocol serves as a foundational method for researchers and drug development professionals aiming to explore the rich chemical space of the 7-azaindole scaffold.
References
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Sonogashira coupling - Wikipedia. Wikipedia. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
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Sonogashira Coupling - BYJU'S. BYJU'S. [Link]
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Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
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Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Thieme Connect. [Link]
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Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
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A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. SpringerLink. [Link]
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Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]
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How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
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Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
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Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Semantic Scholar. [Link]
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Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. [Link]
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Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
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The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Royal Society of Chemistry. [Link]
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Sonogashira Coupling. NROChemistry. [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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What is the best procedure for Sonogashira coupling? ResearchGate. [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. [Link]
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The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction. ResearchGate. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. ResearchGate. [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. ACS Publications. [Link]
-
Chemoselective Access to Π-Conjugated Heterocycles by Stille and Sonogashira Reactions on 2-Substituted 4h-Pyrido[e][2][13]oxazin-4-Ones. Amanote Research. [Link]
-
Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. ResearchGate. [Link]
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Semantic Scholar. [Link]
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Application Note & Protocol: Strategic N-Protection of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine for Advanced Synthetic Applications
Abstract
The 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its inherent reactivity and structural features necessitate a robust synthetic strategy, wherein the protection of the pyrrole nitrogen (N-1) is a critical first step for subsequent functionalization, such as cross-coupling reactions. This document provides a comprehensive guide to selecting an appropriate N-protecting group and a detailed, field-proven protocol for the N-tosylation of this key intermediate. The rationale behind experimental choices, troubleshooting, and characterization are discussed to ensure procedural fidelity and success.
Introduction: The Strategic Imperative of N-Protection
The pyrrolo[2,3-b]pyridine ring system is electronically rich and possesses an acidic N-H proton (pKa ≈ 20 in DMSO).[3][4] Leaving this position unprotected during subsequent synthetic steps, especially those involving organometallics or strong bases, can lead to undesired side reactions, deprotonation, or altered reactivity at other positions. Therefore, installing a protecting group on the pyrrole nitrogen is essential to:
-
Prevent Unwanted Reactivity: Masks the acidic N-H proton from bases or nucleophiles.
-
Enhance Solubility: Improves solubility in organic solvents, facilitating reaction and purification.
-
Modulate Electronic Properties: An electron-withdrawing protecting group can decrease the nucleophilicity of the pyrrole ring, preventing unwanted electrophilic substitution.[5]
-
Direct Lithiation: Can direct metallation to specific positions for further functionalization.
The choice of protecting group is paramount and must be tailored to the overall synthetic route, considering the stability of the group to downstream reaction conditions and the orthogonality of its removal.
Selecting the Optimal Protecting Group: A Comparative Analysis
Several protecting groups are commonly employed for indoles and azaindoles. The selection process involves a trade-off between stability, ease of installation/removal, and electronic effects. Below is a comparative analysis of three prevalent choices for the 7-azaindole scaffold.
| Protecting Group | Key Characteristics & Rationale | Stability Profile | Deprotection Conditions |
| Tosyl (Ts) | Strongly Electron-Withdrawing: Significantly deactivates the pyrrole ring, enhancing stability and preventing side reactions. The resulting N-S bond is very robust.[5] Ideal for reactions requiring strong nucleophiles or organometallics. | Stable to strong acids, most oxidizing/reducing agents, and organometallics. | Requires strong basic hydrolysis (e.g., NaOH/KOH in refluxing alcohol) or reductive cleavage. Cesium carbonate in THF/MeOH offers a milder alternative.[6] |
| SEM | Mild & Versatile: The 2-(trimethylsilyl)ethoxy)methyl group is introduced under mild basic conditions. It can serve a dual role, not only protecting the nitrogen but also activating the 4-position for nucleophilic aromatic substitution.[1][7] | Stable to a wide range of non-fluoride-based reagents. Sensitive to strong acids and fluoride sources. | Mildly cleaved with fluoride sources (e.g., TBAF) or strong acidic conditions (e.g., TFA, HCl).[8][9] |
| Boc | Acid Labile Standard: The tert-butyloxycarbonyl group is one of the most common N-protecting groups due to its easy installation and mild acidic removal.[10] Its steric bulk can also influence regioselectivity in some reactions. | Stable to basic, reductive, and oxidative conditions. Highly sensitive to acid. | Typically removed with strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[11][12] |
For a synthesis plan that involves subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions at the C2-iodo position, the Tosyl (Ts) group is an excellent choice due to its exceptional stability under these palladium-catalyzed conditions.
Experimental Protocol: N-Tosylation of this compound
This protocol details a robust and scalable procedure for the N-protection of the title compound using p-toluenesulfonyl chloride (TsCl). The core of this transformation is the deprotonation of the weakly acidic pyrrole N-H with a strong, non-nucleophilic base like sodium hydride (NaH) to generate the corresponding anion, which then acts as a nucleophile to attack the electrophilic sulfur atom of TsCl.
Workflow Overview
Caption: Workflow for N-Tosylation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 278.48 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 1.2 | 1.2 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Saturated aq. Sodium Chloride (Brine) | - | - | - |
| Deionized Water | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Silica Gel (for chromatography) | - | - | - |
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 278.5 mg).
-
Solvent Addition: Add anhydrous DMF (5 mL) and stir to dissolve. Cool the resulting solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (1.2 mmol, 48 mg of 60% dispersion) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slight color change or slurry.
-
Tosylation: In a separate vial, dissolve p-toluenesulfonyl chloride (1.1 mmol, 209.7 mg) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water (10 mL) to decompose any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (25 mL) and water (15 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with saturated aqueous sodium chloride (brine, 1 x 20 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-tosylated product as a solid.
Characterization and Validation
-
TLC Analysis: Monitor the reaction using a suitable mobile phase (e.g., 20% EtOAc/Hexanes). The product spot should have a higher Rf value than the starting material and stain differently with potassium permanganate.
-
Mass Spectrometry: Confirm the identity of the product by HRMS (High-Resolution Mass Spectrometry) to find the exact mass corresponding to the molecular formula C₁₄H₁₀ClIN₂O₂S.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key diagnostic signals in the ¹H NMR spectrum include the appearance of the tosyl group's aromatic protons (two doublets around 7-8 ppm) and methyl protons (a singlet around 2.4 ppm), along with shifts in the azaindole protons compared to the starting material.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient or deactivated NaH; Wet solvent/glassware. | Use fresh NaH from a newly opened container. Ensure all solvents are anhydrous and glassware is properly dried. Add a slight excess (1.3-1.5 eq.) of NaH and TsCl. |
| Low Yield | Inefficient quenching leading to product hydrolysis; Difficult purification. | Ensure the quenching step is performed at 0 °C. Optimize chromatography conditions; a shallow gradient may be required to separate the product from impurities. |
| Multiple Spots on TLC | Formation of side products; Potential hydrolysis of TsCl. | Ensure TsCl is added slowly at 0 °C. Check the purity of the starting material. |
Conclusion
The N-protection of this compound is a fundamental step that enables its use in complex synthetic endeavors. The selection of a robust protecting group like tosyl provides the necessary stability for a wide range of subsequent transformations. The detailed protocol provided herein offers a reliable and reproducible method for researchers, ensuring high yields of the desired N-protected intermediate, thereby paving the way for the efficient discovery and development of novel therapeutics.
References
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ResearchGate. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 2019. [Link]
-
Thieme Connect. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 2019. [Link]
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Royal Society of Chemistry. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 2020. [Link]
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ResearchGate. Pyrrole Protection. Request PDF, 2017. [Link]
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ElectronicsAndBooks. Synthesis of functionalized 7-azaindoles via directed ortho-metalations. [Link]
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ResearchGate. A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. [Link]
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PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2018. [Link]
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ResearchGate. Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 2006. [Link]
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ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 2006. [Link]
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Royal Society of Chemistry. Experimental Procedures. Supplementary Material for Chemical Communications, 2006. [Link]
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Taylor & Francis Online. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 2001. [Link]
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Beilstein Journals. Experimental Procedures. [Link]
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Sciforum. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ECSOC-8, 2004. [Link]
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ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 2023. [Link]
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Wikipedia. Protecting group. [Link]
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National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]
-
Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
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ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF, 2013. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros, 2022. [Link]
-
Organic Chemistry Portal. SEM Protection - Common Conditions. [Link]
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MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 2022. [Link]
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PubMed. Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 2017. [Link]
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ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 1997. [Link]
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ResearchGate. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Request PDF, 2022. [Link]
-
CORE. Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Abstract
This comprehensive guide details a robust and scalable synthetic route for the preparation of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. The presented multi-step synthesis commences with the readily available 7-azaindole and proceeds through a carefully orchestrated sequence of protection, regioselective chlorination, directed ortho-metalation for C2-iodination, and final deprotection. This document provides not only detailed, step-by-step protocols suitable for large-scale production but also elucidates the underlying chemical principles and rationale for key experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to purine and indole, enabling it to interact with a wide range of biological targets. Halogenated 7-azaindole derivatives, in particular, serve as versatile building blocks for the synthesis of complex molecules, including potent kinase inhibitors used in oncology. This compound is a critical intermediate, for instance, in the synthesis of Vemurafenib, a BRAF kinase inhibitor.[1][2] The specific placement of the chloro and iodo substituents allows for differential reactivity in cross-coupling reactions, providing a strategic handle for the introduction of diverse functionalities.
The large-scale synthesis of this intermediate presents several challenges, primarily centered around achieving high regioselectivity in the halogenation steps. This guide outlines a strategic approach to overcome these challenges, ensuring high purity and yield on an industrial scale.
Synthetic Strategy: A Multi-Step Approach to Regiocontrol
The presented synthetic pathway is designed to be linear and scalable, with a focus on robust reactions and straightforward purifications. The overall strategy involves the sequential introduction of the halogen atoms onto the 7-azaindole core, with the use of a protecting group to control reactivity and regioselectivity.
Caption: Workflow for the directed C2-iodination step.
Protocol 3: Synthesis of 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1.0 | 292.74 | 100 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 1.5 L |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 1.2 | 64.06 | 164 mL |
| N-Iodosuccinimide (NIS) | 1.3 | 224.98 | 99.5 g |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-chloro-N-protected-7-azaindole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve N-iodosuccinimide in anhydrous THF.
-
Slowly add the NIS solution to the lithiated species at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 60-70%
Step 4: Deprotection
The final step is the removal of the phenylsulfonyl protecting group to afford the target molecule. This is typically achieved under basic conditions.
Protocol 4: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1.0 | 418.64 | 100 g |
| Methanol | - | - | 1 L |
| Sodium Hydroxide | 5.0 | 40.00 | 47.8 g |
| Water | - | - | 250 mL |
Procedure:
-
Dissolve the protected intermediate in methanol.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC/HPLC.
-
Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1 M HCl).
-
The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture to remove the methanol and then extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate to yield the crude product.
-
Purify the final product by recrystallization or column chromatography to obtain this compound as a solid.
Expected Yield: 80-90%
Safety and Handling Considerations
-
N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS): These reagents are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. [1][3][4]* n-Butyllithium (n-BuLi): This is a pyrophoric reagent and must be handled under an inert atmosphere. It can cause severe burns upon contact with skin. Use appropriate fire-retardant lab coats and work in a well-ventilated fume hood.
-
Strong Bases (e.g., Sodium Hydroxide): These are corrosive and can cause severe skin and eye damage. Handle with care and appropriate PPE.
-
Solvents: Toluene, acetonitrile, and THF are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound. The strategic use of a directing protecting group allows for the controlled and regioselective introduction of both chloro and iodo substituents, addressing the primary challenges in the synthesis of this valuable intermediate. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this key building block for the advancement of their discovery and development programs.
References
- Langen, K. J., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry.
- Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
-
Avra Synthesis Pvt. Ltd. (2017). SAFETY DATA SHEET N-Iodosuccinimide. Retrieved from [Link]
- Snieckus, V., et al. (2005).
-
The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Blossomole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Hoff, B. H., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Guérin, D. J., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
-
ResearchGate. (2025). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Retrieved from [Link]
- Snieckus, V., et al. (2018). Iterative C6 and C2 functionalization of 7-azaindole by DoM and DMG dance reactions.
- Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
-
Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.
-
RSC Publishing. (n.d.). Regioselective C5-H direct iodination of indoles. Retrieved from [Link]
-
Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. Retrieved from [Link]
- Das, P., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles.
- Verho, O., et al. (2025).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support guide for the synthesis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and drug development.[1][2] This document provides practical, experience-driven advice to help you navigate the common challenges encountered during its synthesis. It is structured into a Frequently Asked Questions (FAQs) section for general queries and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method involves the electrophilic iodination of the starting material, 5-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Chloro-7-azaindole). This reaction selectively targets the C2 position of the pyrrole ring, which is the most electron-rich and sterically accessible site for electrophilic aromatic substitution.
-
Underlying Principle: The pyrrole ring in the 7-azaindole scaffold is significantly more activated towards electrophiles than the pyridine ring. The C2 position, in particular, bears the highest electron density, making it the primary site of reaction.[3][4]
-
Common Reagents: N-Iodosuccinimide (NIS) is the most frequently used iodinating agent due to its mild nature, ease of handling, and high selectivity.[3][5][6] Other reagents like iodine monochloride (ICl) or molecular iodine (I₂) in the presence of a base (e.g., KOH) can also be employed.[3][7]
Q2: Why is N-protection of the 7-azaindole sometimes recommended before iodination?
While direct iodination of the NH-free 7-azaindole is often successful, N-protection can offer several advantages, particularly when dealing with sensitive substrates or troubleshooting difficult reactions:
-
Increased Solubility: Protecting groups like benzenesulfonyl (Bs), tosyl (Ts), or (2-(trimethylsilyl)ethoxy)methyl (SEM) can enhance the solubility of the starting material in common organic solvents, leading to more homogeneous reaction mixtures.[8][9]
-
Prevention of Side Reactions: The pyrrole nitrogen has a lone pair of electrons and can coordinate to Lewis acids or participate in unwanted side reactions. Protection mitigates this by rendering the nitrogen less nucleophilic.
-
Modified Reactivity: N-protection can subtly alter the electronic properties of the ring system, which can sometimes improve the yield and selectivity of the iodination. For instance, N-sulfonyl protected 7-azaindoles have been shown to undergo efficient C3-sulfenylation, demonstrating how N-protection can influence regioselectivity in other functionalizations.[1][10]
Q3: What are the primary challenges I should anticipate in this synthesis?
Researchers commonly face three main hurdles:
-
Low Yield/Incomplete Conversion: The reaction may stall, leaving a significant amount of starting material. This is often related to the choice of solvent, temperature, or insufficient activation of the iodinating agent.
-
Formation of Side Products: The most common side product is the di-iodinated species, 5-Chloro-2,3-diiodo-1H-pyrrolo[2,3-b]pyridine. Over-iodination occurs if the reaction conditions are too harsh or if an excess of the iodinating agent is used.[7]
-
Purification Difficulties: The final product can be challenging to separate from the starting material and any di-iodinated byproduct due to similar polarities. Recrystallization or careful column chromatography is often required.[11]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Conversion to the Desired Product
Scenario: After running the reaction for the specified time, TLC or LCMS analysis shows predominantly unreacted 5-Chloro-7-azaindole.
Possible Causes & Recommended Solutions
| Cause | Scientific Rationale | Suggested Action |
| Insufficient Activation of NIS | N-Iodosuccinimide (NIS) is a mild electrophile. For less reactive substrates, its electrophilicity needs to be enhanced. Acid catalysts protonate the carbonyl oxygen of NIS, making the iodine atom more electron-deficient and a much stronger electrophile.[6] | Add a catalytic amount (5-10 mol%) of an acid such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).[5][6] Alternatively, Lewis acids like Iron(III) chloride can be used to activate NIS.[12] |
| Poor Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact reaction rates. Highly polar, coordinating solvents like DMF or DMSO can stabilize charged intermediates and solvate reagents effectively. | Switch to a more polar aprotic solvent. Acetonitrile (ACN) is a common starting point, but if conversion is low, consider using N,N-Dimethylformamide (DMF).[3] |
| Reaction Temperature Too Low | Electrophilic aromatic substitutions, even on activated rings, require sufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. If the reaction is being run at room temperature, try heating to 40-60 °C. Monitor the reaction closely by TLC to avoid side product formation. |
Problem 2: Significant Formation of a Di-iodinated Side Product
Scenario: Your analysis shows a new spot, less polar than your desired product, which mass spectrometry confirms as 5-Chloro-2,3-diiodo-1H-pyrrolo[2,3-b]pyridine.
Workflow for Diagnosing and Mitigating Di-iodination
Caption: Troubleshooting flowchart for di-iodination.
-
Causality: The mono-iodinated product is still an electron-rich heterocycle and can undergo a second iodination at the C3 position, especially if there is a high local concentration of the activated iodinating agent or excess energy (heat).[7]
-
Corrective Actions:
-
Stoichiometry Control: Use no more than 1.05 equivalents of NIS. Carefully weigh your reagents.
-
Temperature Management: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Controlled Addition: Instead of adding all the NIS at once, add it in small portions over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.
-
Problem 3: Difficulty in Purifying the Final Product
Scenario: Column chromatography results in poor separation between the starting material, the desired 2-iodo product, and the 2,3-diiodo byproduct.
Purification Strategies
-
Recrystallization: This is often the most effective method for removing small amounts of impurities.
-
Rationale: The desired product may have different solubility properties or crystal lattice energy compared to the starting material and di-iodo impurity, allowing for selective crystallization.
-
Recommended Solvents: Try solvent systems like Ethyl Acetate/Hexanes, Dichloromethane/Methanol, or Isopropanol/Water. A hot filtration may be necessary to remove insoluble baseline impurities.
-
-
Optimized Column Chromatography:
-
Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes), use a very shallow gradient around the elution point of your product (e.g., increase by 1-2% Ethyl Acetate per column volume).
-
Alternative Adsorbent: If silica gel fails, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel, as the different surface chemistry may provide better separation.
-
Experimental Protocol: Synthesis of this compound
This protocol is a robust starting point for your experiments.
Caption: Standard experimental workflow.
Step-by-Step Methodology
-
Setup: To a round-bottom flask charged with 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), add a suitable solvent such as Acetonitrile (ACN) or DMF (approx. 0.1 M concentration). Stir until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the cooled solution in one portion while stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LCMS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10% w/v) to quench any remaining iodine/NIS.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
References
-
Ahmed, R., et al. (2024). One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O. ResearchGate. Available at: [Link]
-
Das, P., et al. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Guillon, J., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC, PubMed Central. Available at: [Link]
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Couture, A., et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
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Couture, A., et al. (2021). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. Available at: [Link]
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Couture, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. Available at: [Link]
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Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]
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de Mattos, M. C., et al. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]
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Aarhus, K. S., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC, PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. Download Table. Available at: [Link]
-
Wu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Available at: [Link]
-
Daugulis, O., et al. (n.d.). The mechanism of directed Ni(ii)-catalyzed C–H iodination with molecular iodine. NIH. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]
-
Le, T. N., et al. (2021). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. Request PDF. Available at: [Link]
-
Sutherland, A., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, ACS Publications. Available at: [Link]
-
Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Al-Tel, T. H. (2008). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Das, P. & Laha, J. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]
-
Shender, V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
Kulkarni, P. M., et al. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC, PubMed Central. Available at: [Link]
-
Chen, G., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). How to prepare easily 5-chloro-7-azaindole?. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
Sources
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- 10. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 11. Page loading... [guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 7-Azaindoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-azaindole scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific and valuable transformation. The unique electronic properties and coordinating ability of the 7-azaindole nucleus present distinct challenges compared to simpler aryl or even other heteroaryl systems. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
You are observing a significant amount of unreacted halo-7-azaindole or your boronic acid derivative.
Question: My Suzuki-Miyaura reaction with a bromo-7-azaindole is not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of 7-azaindoles is a common issue that typically points to problems within the catalytic cycle. The primary suspects are catalyst inactivity, inefficient oxidative addition, or issues with the transmetalation step.
Possible Causes and Solutions:
-
Catalyst Poisoning: The pyridine nitrogen in the 7-azaindole ring is a Lewis base and can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning".[1][2][3] This is a frequent issue with nitrogen-containing heterocycles.[1]
-
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are designed to promote the desired catalytic cycle and prevent catalyst inhibition.[4][5] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.
-
Solution 2: N-Protection. Protecting the pyrrolic nitrogen of the 7-azaindole can sometimes improve reaction outcomes, although it adds extra synthetic steps.[6][7] However, many modern catalyst systems are robust enough to handle unprotected N-H groups.[8]
-
Solution 3: Catalyst Choice. While Pd(PPh₃)₄ is a classic catalyst, it may not be optimal for this substrate class.[9] Consider using more robust pre-catalysts like Pd₂(dba)₃ with a suitable ligand, or modern palladacycles which can be more resistant to poisoning.[4][10]
-
-
Inefficient Oxidative Addition: While aryl iodides and bromides are generally reactive, electron-rich 7-azaindoles or the use of less reactive aryl chlorides can make the initial oxidative addition step sluggish.[10]
-
Transmetalation Issues: The transfer of the organic group from boron to palladium is a critical step that is highly dependent on the base and solvent.
-
Solution 1: Base Selection. The base is crucial for activating the boronic acid to form a more nucleophilic borate species.[11] For 7-azaindoles, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][12] K₃PO₄ is a stronger base and can be effective when weaker bases fail. The choice of base and solvent are often linked.[4][13]
-
Solution 2: Solvent System. A mixture of an organic solvent and water is often necessary.[14] Solvents like dioxane/water or toluene/water are standard.[4] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[14] For substrates prone to hydrolysis, anhydrous conditions can be explored, though this may require different boron reagents like organotrifluoroborates or MIDA boronates.[5][15][16]
-
Problem 2: Significant Formation of Side Products
You are observing undesired products in your reaction mixture, such as dehalogenated starting material (hydrodehalogenation) or homocoupled products.
Question: My reaction is messy, with significant amounts of my 7-azaindole starting material losing its halogen and the boronic acid coupling with itself. What's causing this and how can I minimize these side reactions?
Answer:
The formation of dehalogenated and homocoupled byproducts points to competing, non-productive reaction pathways. These are often exacerbated by suboptimal reaction conditions.
Possible Causes and Solutions:
-
Protodeboronation of the Boronic Acid: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[5][17] Heteroaryl boronic acids are particularly susceptible to this side reaction.[5][17]
-
Solution 1: Use Boronic Esters. Pinacol (Bpin) or neopentyl glycol esters are more stable towards protodeboronation than the corresponding boronic acids.[5][18] MIDA boronates offer even greater stability and can be used in sequential couplings.[5]
-
Solution 2: Anhydrous Conditions. Since water is a proton source, switching to strictly anhydrous conditions can mitigate protodeboronation.[19] This may require the use of organotrifluoroborates, which hydrolyze slowly to release the boronic acid.[15][16]
-
Solution 3: Base and Temperature Control. Harsh basic conditions and high temperatures can accelerate protodeboronation.[9][20] Consider using a milder base or running the reaction at a lower temperature, provided the desired coupling still proceeds at a reasonable rate.
-
-
Hydrodehalogenation of the 7-Azaindole: The replacement of the halogen on your starting material with a hydrogen atom.
-
Solution: Choice of Base and Solvent. This side reaction can sometimes be promoted by certain bases or solvents that can act as hydride sources.[5] Screening different bases (e.g., switching from a carbonate to a phosphate) or solvents may be beneficial. Shorter reaction times can also help reduce the extent of this side reaction.[4]
-
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid react to form a symmetrical biaryl.
-
Solution: Rigorous Degassing. This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling.[5] Ensure your reaction mixture is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the reaction.[20][21]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
Caption: The Suzuki-Miyaura cycle and common failure pathways.
Data-Driven Recommendations: Starting Conditions for Optimization
While every substrate combination is unique, the following table provides empirically supported starting points for the Suzuki-Miyaura coupling of halo-7-azaindoles. Optimization will likely be necessary.[22][23]
| Component | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Palladacycle Precatalyst (e.g., XPhos-Pd-G3) (1-3 mol%) | Pre-catalysts are often more active and stable.[10] Aryl chlorides require more active catalysts for efficient oxidative addition.[10][24] |
| Ligand | SPhos or XPhos (1.1 - 1.2 eq. to Pd) | XPhos or RuPhos (1.1 - 1.2 eq. to Pd) | Bulky, electron-rich ligands accelerate key steps and prevent catalyst poisoning.[4][5] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases are often needed for less reactive halides.[11][12] The choice is solvent-dependent. |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/EtOH/H₂O | Dioxane/H₂O (4:1) or CPME/H₂O | The aqueous component is crucial for dissolving the base.[14] CPME is a greener alternative to dioxane.[20] A recent study highlighted a Toluene/Ethanol system for 7-azaindoles.[25] |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are often required for aryl chlorides. Monitor for decomposition.[20] |
| Boron Source | Boronic Acid or Pinacol Ester (1.1 - 1.5 eq.) | Boronic Acid or Pinacol Ester (1.2 - 1.5 eq.) | Esters can improve stability against protodeboronation.[5][18] An excess is used to drive the reaction to completion. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-7-Azaindole
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-7-azaindole (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to prevent catalyst decomposition.[21]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium source and the ligand to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[4][14]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. Available at: [Link]
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Vedejs, E., & Chapman, R. W. (2005). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 127(4), 1291–1303. Available at: [Link]
-
ResearchGate. Table 2. Effect of solvents for the Suzuki-Miyaura reaction. Available at: [Link]
-
Chen, Y. L., & Chen, H. Y. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics, 13(48), 21569-21577. Available at: [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Helm, M. D., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15505. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567–1580. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 4647-4649. Available at: [Link]
-
Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(15), 3622–3625. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 516(7531), 347–352. Available at: [Link]
-
Reddit. (2025). r/chemistry - Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Available at: [Link]
-
Shields, J. D., & Reisman, S. E. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12516-12521. Available at: [Link]
-
Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. Available at: [Link]
-
ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Available at: [Link]
-
Pinho, V. D., & Andrade, C. K. Z. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. Available at: [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
ResearchGate. Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. Available at: [Link]
-
Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 386-395. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
ResearchGate. Strategy towards the synthesis of 7-substituted-6-azaindoles. Available at: [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(20), 4941–4948. Available at: [Link]
-
Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available at: [Link]
-
Nguyen, T. T. T., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 785. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Reddit. (2024). r/Chempros - Failed suzuki coupling, any suggenstions?. Available at: [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
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- 25. pubs.acs.org [pubs.acs.org]
overcoming poor reactivity in palladium-catalyzed cross-coupling of pyridines
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Pyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridine scaffolds. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the reactivity of pyridine substrates in these crucial transformations. Here, we diagnose common issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to enhance your reaction success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered when coupling pyridine derivatives.
Q1: Why is my palladium-catalyzed cross-coupling reaction with a 2-substituted pyridine failing or giving low yields?
A1: This is a widely recognized issue often termed the "2-pyridyl problem".[1][2] The primary cause is the propensity of the pyridine nitrogen to act as a ligand for the palladium catalyst. This coordination can lead to several detrimental outcomes:
-
Catalyst Sequestration: The pyridine substrate or product can bind strongly to the active palladium species, effectively removing it from the catalytic cycle and leading to catalyst inhibition.
-
Altered Catalyst Reactivity: Coordination of the pyridine nitrogen can change the electronic properties of the palladium center, making key steps like oxidative addition or reductive elimination less favorable.
-
Substrate Instability: 2-Pyridyl organometallic reagents, especially boronic acids, are known for their instability and tendency to undergo rapid decomposition, such as protodeboronation, which is often faster than the desired transmetalation step.[1][2]
Q2: My reaction with a 3- or 4-substituted pyridine is sluggish. Is this related to the "2-pyridyl problem"?
A2: While the direct intramolecular coordination effect is less pronounced than with 2-substituted pyridines, 3- and 4-substituted pyridines can still present challenges. The overall electron-deficient nature of the pyridine ring can make oxidative addition to pyridyl halides slower compared to their carbocyclic aryl halide counterparts. Furthermore, intermolecular coordination of other pyridine molecules in the reaction mixture to the catalyst can still occur, leading to a general decrease in catalytic activity.
Q3: I am observing significant amounts of a homocoupled by-product from my boronic acid reagent. What is the cause?
A3: Homocoupling of boronic acids (e.g., in Suzuki-Miyaura reactions) is a common side reaction. It can be promoted by several factors:
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of boronic acids. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.
-
Ligand Choice: Some ligand systems are more prone to promoting homocoupling than others.
Q4: My starting material is being consumed, but I am not forming the desired product. Instead, I see debromination/dechlorination of my pyridyl halide. Why?
A4: This suggests that a side reaction is occurring that reduces the pyridyl halide. A likely cause is a competitive hydrodehalogenation pathway. This can happen when the oxidative addition of the pyridyl halide to the Pd(0) center is followed by a protonolysis step before transmetalation can occur, especially if there are protic impurities (like water) in the reaction mixture. The choice of base and solvent can also influence this side reaction.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to troubleshooting common experimental outcomes.
Guide 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted pyridyl halide and/or coupling partner after the expected reaction time.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen is coordinating to the palladium center, deactivating the catalyst.[1][2] This is especially problematic for 2-pyridyl substrates. | Ligand Modification: Switch to a bulkier, more electron-rich ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to create a sterically hindered coordination sphere around the palladium, which can disfavor pyridine binding and promote the desired catalytic cycle.[3][4][5] |
| Poor Oxidative Addition | The C-X bond of the pyridyl halide is not reactive enough for efficient oxidative addition to the Pd(0) center. This is common for electron-rich pyridines and particularly for pyridyl chlorides.[3][6] | Increase Reactivity: 1. If using a pyridyl chloride, switch to the corresponding bromide or iodide. 2. Use a more electron-rich and sterically demanding ligand to promote oxidative addition.[4] 3. Increase the reaction temperature or consider using microwave irradiation to provide the necessary activation energy.[7][8][9] |
| Inactive Catalyst | The palladium precatalyst may not be properly reduced to the active Pd(0) species, or the active catalyst may have decomposed. | Catalyst & Reagent Check: 1. Use a fresh bottle of palladium precursor and ligand. 2. Ensure all reagents and solvents are anhydrous and properly degassed. 3. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., G3 or G4 palladacycles) that forms the active species more reliably. |
| Incorrect Base/Solvent Combination | The chosen base may not be strong enough or soluble enough in the reaction solvent to facilitate the transmetalation step effectively. | Screen Conditions: 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). For Buchwald-Hartwig aminations, strong alkoxide bases like NaOtBu or LHMDS are often necessary.[3] 2. Choose a solvent that effectively dissolves both the organic substrates and the inorganic base (e.g., dioxane, toluene, or 2-MeTHF).[10] |
Guide 2: Product Degradation or Side Product Formation
Symptom: The desired product is formed but is accompanied by significant impurities, or the product appears to be unstable under the reaction conditions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Protodeboronation (Suzuki) | The pyridyl boronic acid is unstable and reacts with trace water or other protic sources to cleave the C-B bond, forming the corresponding unsubstituted pyridine.[1] | Modify Boron Reagent: 1. Use the more stable pinacol boronate ester (Bpin) or MIDA boronate instead of the boronic acid. 2. Use anhydrous conditions and a non-aqueous base system (e.g., KF in dioxane). 3. Some studies have shown that using a slight excess of the boronic acid derivative can help drive the reaction to completion.[11] |
| Ligand-Derived Impurities | In Suzuki-Miyaura reactions using arylphosphine ligands (like PPh₃), the aryl group from the phosphine can sometimes be transferred to the pyridine, creating an undesired phenylated pyridine impurity.[12][13] | Change Ligand Type: 1. Switch to a trialkylphosphine ligand (e.g., P(tBu)₃) which lacks aryl groups that can participate in scrambling. 2. Use a well-defined pre-catalyst with a specific ligand-to-metal ratio to minimize side reactions. |
| Reaction Too Harsh | High temperatures or a very strong base may be causing the degradation of sensitive functional groups on the starting materials or the product. | Milder Conditions: 1. Lower the reaction temperature and extend the reaction time. 2. Screen weaker bases (e.g., K₂CO₃, K₃PO₄) which may be sufficient if a highly active catalyst system is used.[14] 3. Consider alternative coupling strategies like C-H activation which can sometimes be performed under milder conditions.[15] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the 2-chloropyridine derivative (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), a highly active ligand such as SPhos (2-4 mol%), and a palladium pre-catalyst like Pd₂(dba)₃ (1-2 mol%).
-
Addition of Base and Solvent: Add a strong, anhydrous base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Degassing: Evacuate and backfill the flask with argon three times. Then, add the degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Workflow for Troubleshooting a Failed Reaction
The following diagram illustrates a logical workflow for troubleshooting a failed palladium-catalyzed pyridine cross-coupling reaction.
Caption: A systematic troubleshooting workflow for pyridine cross-coupling.
Part 4: Advanced Strategies for Recalcitrant Substrates
When standard methods fail, these alternative approaches may provide a solution.
C-H Activation/Direct Arylation
Instead of using a pre-halogenated pyridine, direct C-H activation allows for the coupling of a C-H bond in the pyridine ring with a suitable partner. This strategy avoids the need for preparing potentially unstable organometallic pyridine reagents.[16] The regioselectivity of C-H activation is often directed by the electronic nature of the pyridine ring or by using a directing group.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic building block.
Introduction
This compound, a halogenated 7-azaindole, is a critical intermediate in the synthesis of a wide range of biologically active molecules. Its purification, however, can be challenging due to its potential instability and the presence of closely related impurities. This guide provides a comprehensive overview of purification techniques, troubleshooting strategies, and frequently asked questions to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile largely depends on the synthetic route. However, common impurities may include:
-
Starting materials: Unreacted 5-chloro-1H-pyrrolo[2,3-b]pyridine.
-
De-iodinated product: 5-chloro-1H-pyrrolo[2,3-b]pyridine formed by the loss of iodine. This is a common issue with iodinated heterocycles, especially during purification.
-
Over-iodinated species: Di-iodinated products, although typically less common.
-
Reagents and byproducts: Residual iodinating agents (e.g., N-iodosuccinimide, iodine) and their byproducts.
-
Solvent adducts: Depending on the reaction and workup conditions.
Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: Iodinated pyridines can be sensitive to the acidic nature of standard silica gel, leading to decomposition or de-iodination. The basic nitrogen of the pyridine ring can also interact strongly with acidic silica, causing streaking and poor separation.
To mitigate this, consider the following:
-
Use of deactivated silica: Employ neutral or basic alumina, or deactivated silica gel.
-
Addition of a basic modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.
Q3: I am having trouble finding a suitable solvent system for column chromatography. Where should I start?
A3: A systematic approach using Thin Layer Chromatography (TLC) is the best starting point.
-
Initial Screening: Begin with a 1:1 mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).
-
Adjusting Polarity:
-
If your compound has a very low Rf value (sticks to the baseline), increase the polarity of the eluent by adding more ethyl acetate or a small amount of a more polar solvent like methanol.
-
If your compound has a very high Rf value (runs with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent. For a related compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, a system of 20% ethyl acetate in petroleum ether was found to be effective.[1]
-
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be due to the solution being too concentrated, cooling too quickly, or the presence of impurities.
-
Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.
-
Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change solvent system: For a related compound, 5-chloro-4-azaindole, a recrystallization system of toluene/ethyl acetate (5:1 volume ratio) was successful.[1]
Troubleshooting Guides
Column Chromatography
This guide addresses common issues encountered during the flash column chromatography of this compound products.
| Issue | Possible Cause | Solution |
| Streaking or Tailing of the Spot on TLC/Column | The compound is basic and interacting strongly with acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase. Consider using neutral or basic alumina as the stationary phase. |
| Compound Decomposition on the Column | The compound is unstable on acidic silica gel. | Use deactivated (neutral) silica or alumina. Minimize contact time by running a faster "flash" column. |
| Poor Separation of Product and Impurities | The solvent system has suboptimal polarity. | Systematically screen solvent systems using TLC. A gradient elution from a non-polar to a more polar solvent system can be effective. |
| Compound is Not Eluting from the Column | The compound is too polar for the current solvent system. | Drastically increase the polarity of the mobile phase (e.g., add methanol to your ethyl acetate/hexane mixture). |
| Irreversible adsorption or decomposition on silica gel. | Test the stability of your compound on a TLC plate before running a column. If it degrades, switch to a different stationary phase like alumina or consider reversed-phase chromatography. |
Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound products.
| Issue | Possible Cause | Solution |
| "Oiling Out" | Solution is supersaturated or cooled too quickly. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Presence of impurities. | Attempt a preliminary purification by passing the crude material through a short plug of silica or alumina before recrystallization. | |
| No Crystal Formation | The solution is not sufficiently supersaturated. | Slowly evaporate some of the solvent to increase the concentration of the product. Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly. |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound completely. |
| The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath or freezer to maximize precipitation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline based on the purification of structurally similar compounds and should be optimized for your specific product and impurity profile.
1. Preparation of the Column:
- Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
- Add a layer of sand.
- Prepare a slurry of silica gel (or neutral alumina) in the initial, least polar eluent.
- Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
- Add another layer of sand on top of the stationary phase.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution:
- Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes/petroleum ether).
- Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate) to elute your product. A step or linear gradient can be employed.
- Collect fractions and monitor them by TLC.
4. Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.
- Test small amounts of your crude product in various solvents (e.g., ethyl acetate, toluene, ethanol, or mixtures like toluene/ethyl acetate) to find a suitable system.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the product is completely dissolved.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
References
Sources
side reaction products in the synthesis of 2-aryl-pyrrolopyridines
Welcome to the technical support center for the synthesis of 2-aryl-pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during these synthetic routes. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides in-depth answers to common questions and troubleshooting advice for challenges encountered during the synthesis of 2-aryl-pyrrolopyridines, a critical scaffold in medicinal chemistry.
Q1: I am attempting a Suzuki-Miyaura cross-coupling on a di-halogenated pyrrolopyridine, but I am observing significant formation of a di-arylated side product. How can I improve the selectivity for mono-arylation?
A1: Achieving chemoselective mono-arylation in the presence of multiple reactive halides is a common challenge. The selectivity is primarily influenced by the relative reactivity of the halogen leaving groups and the reaction conditions.
The C-2 position of a 2-iodo-4-chloropyrrolopyridine is generally more reactive towards oxidative addition of palladium than the C-4 position, making selective mono-arylation at C-2 feasible.[1] However, undesired di-arylation can still occur.
Troubleshooting Strategies:
-
Choice of Halides: If you have the flexibility in your synthetic design, starting with a di-halogenated pyrrolopyridine with halogens of different reactivity (e.g., 2-iodo-4-chloro) is the most effective strategy for achieving selectivity. The order of reactivity for halogens in Suzuki-Miyaura coupling is typically I > Br > Cl.
-
Control of Stoichiometry: While seemingly straightforward, carefully controlling the stoichiometry of the boronic acid (using 1.0-1.2 equivalents) can help minimize di-arylation. However, this often leads to incomplete conversion of the starting material.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For selective mono-arylation on a 2-iodo-4-chloropyrrolopyridine, systems like Pd(PPh₃)₄ can be effective.[1]
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the first coupling has occurred and before the second coupling begins to a significant extent.
Experimental Protocol for Selective Mono-arylation:
This protocol is adapted for the selective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine.
| Parameter | Recommended Condition |
| Starting Material | 2-iodo-4-chloropyrrolopyridine derivative |
| Boronic Acid | 1.1 equivalents |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80 °C |
| Reaction Time | Monitor by TLC/LC-MS (typically 1-4 hours) |
Q2: During the Buchwald-Hartwig amination of my 2-aryl-4-chloro-pyrrolopyridine, I am observing a significant amount of a reduced side product where the chlorine is replaced by a hydrogen. What is the cause and how can I prevent this?
A2: The formation of a hydro-dehalogenated side product in Buchwald-Hartwig amination is a known issue, often attributed to a competing β-hydride elimination pathway.
This side reaction can become significant depending on the choice of catalyst, ligand, base, and the nature of the amine coupling partner. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, reduction at the C-4 position has been observed as a side reaction.[2]
Causality and Mechanistic Insight:
The catalytic cycle of the Buchwald-Hartwig amination involves the formation of a palladium-amide complex. This complex can undergo the desired reductive elimination to form the C-N bond or a competing β-hydride elimination if the amine has β-hydrogens, leading to the formation of an imine and a palladium-hydride species. The palladium-hydride can then reductively eliminate with the aryl halide to form the hydro-dehalogenated arene.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. For the amination of 2-aryl-4-chloro-pyrrolopyrimidines, ligands like RuPhos have been successfully used with Pd(OAc)₂.[2] The steric and electronic properties of the ligand influence the relative rates of reductive elimination and β-hydride elimination.
-
Base Selection: The choice of base can also influence the outcome. While strong, non-nucleophilic bases like sodium tert-butoxide are common, their impact on the formation of reduction byproducts should be considered. In some cases, weaker bases might be advantageous, though this can also affect the reaction rate.
-
Solvent: The use of anhydrous solvents is crucial, as water can be a proton source for the hydro-dehalogenation.[2]
Experimental Protocol to Minimize Reduction:
This protocol is for the Buchwald-Hartwig amination of a 2-aryl-4-chloro-pyrrolopyridine.
| Parameter | Recommended Condition |
| Starting Material | 2-aryl-4-chloro-pyrrolopyridine derivative |
| Amine | 1.2-1.5 equivalents |
| Catalyst System | Pd(OAc)₂ (5 mol%) with RuPhos (10 mol%) |
| Base | Sodium tert-butoxide (2 equivalents) |
| Solvent | Anhydrous tert-butanol |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Q3: I am struggling with the deprotection of a SEM-protected 2-aryl-pyrrolopyridine. Under acidic conditions (TFA), I am getting a complex mixture and a major side product that appears to be a tricyclic, eight-membered ring. What is happening and what are my alternatives?
A3: The formation of a tricyclic eight-membered ring during the SEM-deprotection of a 2-aryl-pyrrolopyridine is a classic example of an unintended tandem reaction. The acidic conditions release formaldehyde, which then participates in a Pictet-Spengler type reaction with the pyrrolopyridine core. [1][2]
This is a significant challenge, as the desired product can be difficult to isolate from this complex mixture. The use of other Lewis acids like BF₃-OEt₂ has also been reported to result in complex reaction mixtures.[2]
Mechanism of Side Product Formation:
Caption: Unintended Pictet-Spengler side reaction during SEM deprotection.
Alternative Deprotection Strategies:
To avoid the formation of the tricyclic side product, it is essential to use deprotection methods that either do not generate formaldehyde or are performed under conditions that do not promote the Pictet-Spengler cyclization.
-
Fluoride-Based Deprotection: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silicon-based protecting groups and is a promising alternative that was not evaluated in the initial report.[2] This method is typically performed under milder, non-acidic conditions.
Protocol for TBAF Deprotection:
-
Dissolve the SEM-protected 2-aryl-pyrrolopyridine in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.5-2.0 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC/LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Magnesium Bromide Mediated Deprotection: This method offers a mild, Lewis-acid-based alternative that may not promote the Pictet-Spengler reaction to the same extent as strong Brønsted acids.
Protocol for MgBr₂ Deprotection:
-
To a solution of the SEM-protected compound in a suitable solvent (e.g., CH₂Cl₂ or Et₂O), add anhydrous MgBr₂ (2-3 equivalents).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC/LC-MS.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract the product.
-
Work up and purify as described for the TBAF method.
-
Q4: I have successfully synthesized my target 2-aryl-pyrrolopyridine, but I am having difficulty purifying it from the di-arylated byproduct using standard silica gel column chromatography. Are there any alternative purification strategies?
A4: The similar polarity of mono- and di-arylated pyrrolopyridines can indeed make their separation by column chromatography challenging. When chromatographic separation is inefficient, non-chromatographic methods can be effective alternatives.
Purification Strategies:
-
Recrystallization: If your desired mono-arylated product is a solid, recrystallization is a powerful purification technique. The key is to find a solvent system where the solubility of the desired product and the di-arylated impurity are significantly different at high and low temperatures.
-
Solvent Screening: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find a suitable system. The ideal solvent will dissolve the crude product when hot but will result in the precipitation of the pure desired product upon cooling, leaving the di-arylated impurity in the mother liquor.
-
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. This can be a quick and effective way to enrich the desired compound.
-
Preparative HPLC: While still a chromatographic method, preparative HPLC often provides much higher resolution than standard flash chromatography and may be able to separate closely related compounds.[3]
-
Acid-Base Extraction: If your 2-aryl-pyrrolopyridine has a basic nitrogen atom (on the pyridine ring), you may be able to use an acid-base extraction to separate it from less basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrrolopyridine will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.
-
Extract the product back into an organic solvent.
-
Wash, dry, and concentrate to obtain the purified product.
-
The success of this method depends on a sufficient pKa difference between your product and the impurities.
References
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Welna, M., Szymczycha-Madeja, A., & Pohl, P. (2020). Non-chromatographic Speciation of As by HG Technique-Analysis of Samples with Different Matrices. Molecules, 25(21), 4944. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. [Link]
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 29(19), 4743. [Link]
-
Zhao, F., et al. (2025). Deprotection and Functionalization of Protective N-heterocycles under Mild Conditions. European Journal of Organic Chemistry. [Link]
-
Gholamzadeh, P. (2025). The Pictet-Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. IntechOpen. [Link]
-
Jiang, T., Ghosh, R., & Charcosset, C. (2021). Extraction, purification and applications of curcumin from plant materials—A comprehensive review. Trends in Food Science & Technology, 112, 419–430. [Link]
Sources
Technical Support Center: Iodination of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the iodination of 5-Chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield for my iodination reaction. What are the most common causes?
A1: Low yields in the iodination of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) typically stem from three primary factors:
-
Suboptimal Reagent Choice or Activation: The electrophilicity of your iodinating agent may be insufficient for this specific heterocyclic system. While molecular iodine (I₂) is common, it often requires an activator or specific conditions to be effective.[1] Reagents like N-Iodosuccinimide (NIS) may offer milder conditions and better yields.[2][3]
-
Incorrect Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base are critical. For 7-azaindole systems, bases like potassium hydroxide (KOH) can significantly enhance reactivity by deprotonating the pyrrole nitrogen, thereby increasing the electron density of the ring system and making it more susceptible to electrophilic attack.[2][4]
-
Work-up and Purification Losses: The product, 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, can be sensitive, and losses can occur during the aqueous work-up or chromatographic purification. Ensuring complete quenching of excess iodine and choosing an appropriate chromatography solvent system are crucial.
Q2: Where should the iodine atom be incorporated into the 5-Chloro-1H-pyrrolo[2,3-b]pyridine ring?
A2: The iodination of the 7-azaindole scaffold is a classic electrophilic aromatic substitution (SEAr) reaction.[5][6] Theoretical calculations and extensive experimental data confirm that the reaction occurs regioselectively at the C-3 position of the pyrrolo[2,3-b]pyridine ring system.[2][4] This is because the C-3 position is the most electron-rich and nucleophilic carbon, possessing the highest coefficient of the Highest Occupied Molecular Orbital (HOMO).[2][5] The chloro-substituent at C-5 has a minimal directing effect on the pyrrole ring compared to the inherent reactivity of the C-3 position.
Below is a diagram illustrating the generally accepted mechanism for this transformation.
Caption: General mechanism of electrophilic iodination on the 7-azaindole core.
Q3: My TLC shows multiple product spots. What are the likely side products?
A3: The most common side product is the di-iodinated species, formed by a second iodination event.[7][8] This occurs if the reaction is left for too long or if a significant excess of the iodinating reagent is used.[9] Other potential side products can include oxidized species, especially if harsh oxidants are used to generate the electrophilic iodine in situ.[1][10]
Q4: How can I effectively remove the intense color of unreacted iodine during work-up?
A4: The characteristic purple or brown color of molecular iodine can be easily removed during the aqueous work-up. After the reaction is complete, quench the mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[11] The thiosulfate ion reduces I₂ to the colorless iodide ion (I⁻), which is water-soluble and will partition into the aqueous layer.
Q5: Is a base absolutely necessary for this reaction?
A5: While not always strictly required, the use of a base is highly recommended for improving yields. Studies on 1-aryl-7-azaindoles have shown that adding a base like potassium hydroxide (KOH) facilitates the reaction.[2][4] The base increases the nucleophilicity of the heterocyclic ring, making it more reactive towards the electrophilic iodine species and often leading to faster, cleaner reactions with higher yields.
Troubleshooting Guides
Guide 1: Low Conversion or No Reaction
If you are observing a significant amount of unreacted starting material, your reaction conditions are likely too mild. This troubleshooting workflow can help you systematically improve your reaction outcome.
Caption: Troubleshooting workflow for low reaction yield.
The choice of reagent is paramount. Below is a table summarizing common systems used for electron-rich heterocycles.
| Reagent System | Typical Conditions | Pros | Cons | Reference(s) |
| I₂ / KOH | DMF or Acetonitrile, RT to 40 °C | Cost-effective, simple setup. | Can be slow, may require excess I₂. | [2],[4] |
| NIS / Base | Acetonitrile, RT | Milder, often cleaner reactions. | NIS is more expensive than I₂. | [2] |
| NIS / Acid Cat. | Dichloromethane, RT | Effective for many electron-rich arenes. | Acid may be incompatible with other functional groups. | [12],[3] |
| ICl / Celite | Dichloromethane, RT | Highly reactive, good yields reported for azaindoles. | ICl is corrosive and moisture-sensitive. | [7],[8] |
| I₂ / Oxidant | H₂O₂ in MeOH or H₂SO₄ | Powerful system for less reactive substrates. | Risk of over-oxidation and side reactions. | [1],[12] |
Guide 2: Formation of Di-iodinated Side Product
The formation of a di-iodinated product indicates that the reaction is too aggressive or has proceeded for too long.
Causality: The mono-iodinated product is still an electron-rich heterocycle and can undergo a second electrophilic substitution, although at a slower rate than the starting material.
Mitigation Strategies:
-
Stoichiometry Control: Reduce the equivalents of the iodinating agent. Start with 1.05-1.1 equivalents and monitor the reaction closely.
-
Lower the Temperature: Running the reaction at room temperature or even 0 °C can significantly improve selectivity for the mono-iodinated product.[9]
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS every 30-60 minutes. Once the starting material is consumed, quench the reaction immediately to prevent the formation of the di-iodinated impurity.[9]
Recommended Experimental Protocol
This protocol is based on methods reported to be effective for the C-3 iodination of 7-azaindole derivatives, prioritizing yield and purity.[2]
Protocol: Iodination using N-Iodosuccinimide (NIS)
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Potassium Hydroxide (KOH)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2 M concentration).
-
Add powdered Potassium Hydroxide (KOH, 2.0-3.0 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 50% EtOAc in hexanes). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes until the color dissipates.
-
Add water and extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
References
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
-
Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link]
-
Hypervalent iodine reagents for heterocycle synthesis and functionalization. Dove Medical Press. [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]
-
I2 and Electrophilic I+ reagents. WordPress. [Link]
-
Hypervalent iodine reagents for heterocycle synthesis and functionalization. SciSpace. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]
-
Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. [Link]
-
Heterocyclic compound iodination overview and reactions. Chemia. [Link]
-
Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]
-
Selective C–H Iodination of (Hetero)arenes. PMC - NIH. [Link]
-
A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
-
Electrophilic halogenation. Wikipedia. [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH. [Link]
-
Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. ResearchGate. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [Link]
-
Compounds of biological interest containing a 7-azaindole core and their bioactivities. ResearchGate. [Link]
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Electrophilic aromatic substitution mechanism. Khan Academy. [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Chemistry Steps. [Link]
Sources
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Troubleshooting SEM-Deprotection of 7-Azaindole Derivatives
Welcome to the technical support center for synthetic and medicinal chemists. As Senior Application Scientists, we understand that the removal of a protecting group can be as challenging as its installation, particularly with sensitive and valuable heterocyclic systems like 7-azaindoles. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust and versatile protecting group for the pyrrolic nitrogen of 7-azaindoles, stable to a wide range of conditions.[1] However, its removal can be problematic, leading to low yields, incomplete reactions, or unexpected side products.[2][3]
This guide provides in-depth, field-proven insights into troubleshooting the most common issues encountered during the SEM-deprotection of 7-azaindole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SEM-deprotection with Tetrabutylammonium Fluoride (TBAF) is sluggish, incomplete, or fails entirely. What can I do?
A: This is a very common issue. While TBAF is the go-to reagent for fluoride-mediated SEM cleavage, its efficacy is highly dependent on several factors. The deprotection proceeds via a beta-elimination mechanism triggered by the fluoride anion's high affinity for silicon.[1] However, N-SEM deprotection is frequently more problematic than O-SEM deprotection.[2]
Root Cause Analysis & Solutions:
-
Water Content in TBAF: Commercial TBAF solutions in THF contain water (typically ~5%), and the reagent is hygroscopic.[4][5] Water can inhibit the reaction by competing with the substrate for the fluoride ion.
-
Solution: While using truly anhydrous TBAF is difficult, consider using TBAF sold as a solid (trihydrate) and drying it under high vacuum, or using commercial "anhydrous" solutions stored carefully over molecular sieves. However, be aware that heating TBAF can cause decomposition.[4]
-
-
Insufficient Thermal Energy: Unlike the deprotection of simpler silyl ethers (e.g., TBS), SEM group removal often requires higher temperatures to proceed at a reasonable rate.[1]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: If the reaction is slow in a less polar solvent like THF, switching to a more polar aprotic solvent such as DMF can accelerate the deprotection.[1]
-
-
Basicity of TBAF: The fluoride ion is a strong base, which can cause decomposition of base-sensitive substrates, leading to low yields and complex mixtures.[5]
-
Solution: If base sensitivity is suspected, consider buffering the TBAF solution with acetic acid.[5] Alternatively, explore milder, non-basic deprotection methods (see Q3).
-
Troubleshooting Workflow for TBAF Deprotection
Caption: Decision tree for troubleshooting TBAF-mediated SEM-deprotection.
Q2: I'm observing a major side product, possibly a tricyclic compound, when using acidic deprotection (TFA). How can I prevent this?
A: You are likely observing the formation of an eight-membered ring, which is a known and challenging side product in the acidic deprotection of certain 7-azaindole derivatives.[3][7]
Mechanistic Insight:
The SEM deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) releases formaldehyde as a byproduct.[1] The newly deprotected, electron-rich 7-azaindole can then react with this formaldehyde in a Pictet-Spengler-type reaction. An intramolecular electrophilic aromatic substitution traps the resulting intermediate, forming a new eight-membered ring fused to the 7-azaindole core.[3][8]
Caption: Pathway showing side product formation from released formaldehyde.
Troubleshooting & Optimization:
-
Adopt the Two-Step Protocol: The most effective strategy is to separate the initial deprotection from the formaldehyde release.[3]
-
Step 1 (Acidic): Treat the SEM-protected substrate with TFA in a solvent like CH₂Cl₂ at room temperature. This forms an unstable intermediate. Carefully monitor this step by TLC/LCMS. Avoid prolonged reaction times or excessive heat, which can promote the side reaction.[3][8]
-
Step 2 (Basic): After removing the TFA in vacuo, dissolve the residue in a solvent like THF and add a mild aqueous base (e.g., saturated NaHCO₃ solution). This second step facilitates the elimination of the silyl group and the release of formaldehyde, but under conditions where the Pictet-Spengler reaction is disfavored.[3]
-
-
Use a Formaldehyde Scavenger: While less common, adding a scavenger during the acidic step could trap the released formaldehyde. Potential scavengers include dimedone or various thiols, but this would require significant optimization.
-
Switch to a Non-Acidic Method: If the two-step protocol still yields the side product, your substrate is likely too reactive. The best course of action is to switch to a fluoride-based (TBAF) or Lewis acid-mediated (MgBr₂) deprotection method, which does not generate formaldehyde in the same manner.[3][9]
Q3: My starting material is degrading, or I'm getting a complex mixture of products. What are the best methods for sensitive substrates?
A: Many 7-azaindole derivatives, especially those in multifunctionalized molecules for drug development, are sensitive to harsh deprotection conditions.[3]
-
Problem: Vigorous conditions like refluxing in strong acid or using TBAF at high temperatures can be destructive.[2] Even BF₃-OEt₂ has been reported to result in complex reaction mixtures with this scaffold.[3][8]
-
Recommended Mild Methods:
-
Magnesium Bromide (MgBr₂): This Lewis acid has proven highly effective for deprotecting SEM ethers under very mild conditions, often in a mixture of ether and nitromethane.[9] It shows excellent selectivity and can be used in the presence of other sensitive groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, which would be cleaved by TBAF.[2][9]
-
Tin Tetrachloride (SnCl₄): For N-SEM deprotection on nucleosides, which are notoriously sensitive substrates, SnCl₄ at low temperatures (0 °C to room temperature) has been used successfully, affording excellent yields.[2][10] This method could be applicable to complex azaindole derivatives.
-
Q4: My purification is difficult, and I can't get rid of TBAF-related salts. What's a better workup procedure?
A: This is a classic problem in syntheses employing TBAF. Tetrabutylammonium salts are often difficult to remove from polar products by standard aqueous extraction and can complicate chromatographic purification.[11][12]
-
Solution: Ion-Exchange Resin Workup: An operationally simple and highly effective method involves using a sulfonic acid resin to capture the tetrabutylammonium cation.[11][12]
-
After the reaction is complete, add a strong acid cation-exchange resin (e.g., DOWEX 50WX8, H⁺ form) to the reaction mixture.
-
Add a solid, mild base like powdered calcium carbonate (CaCO₃). The resin exchanges Bu₄N⁺ for H⁺, and the CaCO₃ neutralizes the resulting hydrofluoric acid (HF), precipitating it as harmless CaF₂.
-
Stir the slurry for a period, then simply filter off the resin and salts and concentrate the filtrate. This often yields a much cleaner crude product, simplifying or even eliminating the need for chromatography.[11]
-
Summary of Deprotection Reagents & Conditions
| Reagent(s) | Typical Conditions | Pros | Cons & Common Issues |
| TBAF | THF or DMF, RT to 80 °C[4] | Common, effective for many substrates. | Sluggish reactions, base-sensitivity issues, purification challenges.[2][5] |
| TFA / NaHCO₃ | 1. TFA, CH₂Cl₂, RT2. NaHCO₃ (aq), THF, RT[3] | Avoids fluoride, useful if other silyl groups are present. | High risk of formaldehyde-mediated side reactions. [3][8] |
| MgBr₂ | Et₂O / MeNO₂, RT[9] | Very mild, highly selective, tolerates other silyl ethers (TBS, TIPS).[2][9] | Requires anhydrous conditions; nitromethane can be problematic. |
| SnCl₄ | CH₂Cl₂, 0 °C to RT[2][10] | Effective for N-SEM, good for sensitive substrates. | Stoichiometric Lewis acid required, potential for chelation with substrate.[2][13] |
| BF₃·OEt₂ | CH₂Cl₂, 0 °C to RT | Strong Lewis acid. | Often leads to complex mixtures and decomposition with 7-azaindoles.[3][8] |
Detailed Experimental Protocols
Protocol 1: Two-Step Acidic Deprotection with TFA [3]
-
Dissolve the SEM-protected 7-azaindole (1.0 equiv) in dry CH₂Cl₂ (approx. 0.1 M).
-
Under a nitrogen atmosphere, add trifluoroacetic acid (TFA, ~10-20 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature, monitoring carefully by TLC or LCMS (typically 4-10 hours).
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Dissolve the crude residue in THF (approx. 0.1 M) and add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stir this biphasic mixture vigorously at room temperature for 12-18 hours.
-
Extract the mixture with an organic solvent (e.g., EtOAc, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 2: Mild Deprotection with Magnesium Bromide [9]
-
To an oven-dried flask under a nitrogen atmosphere, add anhydrous magnesium bromide (MgBr₂, ~6-10 equiv).
-
Add anhydrous diethyl ether (Et₂O) and anhydrous nitromethane (MeNO₂) (e.g., 4:1 v/v, to achieve a concentration of ~0.05 M).
-
Add the SEM-protected 7-azaindole (1.0 equiv) dissolved in a minimal amount of the solvent mixture.
-
Stir at room temperature, monitoring by TLC or LCMS. Reaction times can vary significantly (5-24 hours).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent (e.g., EtOAc, 3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
-
Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry. (n.d.). The Board of Trustees of the University of Illinois. Retrieved from [Link]
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Reddy, V. P., Farquar, H. D., & Chittepu, P. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132–143. Available at: [Link]
-
Bjørnstad, F. V., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]
-
Reddy, V. P., et al. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. Available at: [Link]
-
Bjørnstad, F. V., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Available at: [Link]
-
SEM Deprotection - TBAF - Common Organic Chemistry. (n.d.). The Board of Trustees of the University of Illinois. Retrieved from [Link]
-
Kruger, J., & Carreira, E. M. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Available at: [Link]
-
Kumar, S., et al. (2022). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega, 7(4), 3629–3641. Available at: [Link]
-
Guchhait, S. K., & Chaudhary, K. (2012). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. McMaster University. Available at: [Link]
-
Bjørnstad, F. V., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]
-
Kishi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(43), 7682–7685. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 84, 148. Available at: [Link]
-
Gribble, G. W. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Journal of the Brazilian Chemical Society, 11, 1-21. Available at: [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Available at: [Link]
-
Lewis Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of Heteroaryl Halides
Welcome to the Technical Support Center for catalyst selection in challenging Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides. This resource is designed for researchers, scientists, and drug development professionals who encounter specific hurdles in their synthetic endeavors. The guidance provided herein is rooted in established mechanistic principles and extensive field-proven insights to empower you to overcome common challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with a heteroaryl chloride is showing very low conversion, or no product at all. I'm using a standard palladium catalyst like Pd(PPh₃)₄. What's going wrong and how can I fix it?
Answer: This is a frequent challenge, and the root cause often lies in the initial, rate-determining step of the catalytic cycle: oxidative addition.[1] Heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong carbon-chlorine bond.[2] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active to facilitate this crucial step, especially with electron-rich or sterically hindered heteroaryl chlorides.[3]
Causality and Strategic Solutions:
The slow oxidative addition can be attributed to the lower nucleophilicity of the Pd(0) center in traditional catalysts. To overcome this, we need to employ a more reactive catalytic system.
Troubleshooting Protocol:
-
Switch to a More Electron-Rich and Bulky Ligand: The key is to increase the electron density on the palladium center, which enhances its ability to break the C-Cl bond.[3]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[4][5] These ligands are both highly electron-donating and sterically bulky. The bulkiness promotes the formation of the active, monoligated Pd(0) species.[3]
-
Experimental Step: Replace Pd(PPh₃)₄ with a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand such as SPhos or an NHC-based catalyst like PEPPSI-iPr.[6]
-
-
Optimize the Base: The base is not just a passive reagent; it plays a critical role in the transmetalation step.[7] For challenging couplings, a stronger base may be necessary.
-
Recommended Bases: If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[8]
-
Experimental Step: Substitute your current base with 2-3 equivalents of finely powdered and anhydrous K₃PO₄.
-
-
Solvent Considerations: The solvent system must be able to dissolve all components of the reaction, including the inorganic base.[9]
Illustrative Catalyst Selection Workflow
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
Issue 2: Significant Side Product Formation (Protodeborylation and Homocoupling)
Question: My reaction is messy, with significant amounts of protodeborylated starting material and homocoupling of the boronic acid. How can I suppress these side reactions?
Answer: Protodeborylation (replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions, particularly with electron-rich or sensitive heteroaryl boronic acids.[11] These are often exacerbated by strong bases, the presence of water, and residual oxygen.[9][11]
Causality and Strategic Solutions:
-
Protodeborylation: This occurs when the boronic acid reacts with a proton source (often water) in the presence of a base, leading to the loss of the boron functionality.[11]
-
Homocoupling: The oxidative coupling of two boronic acid molecules is often promoted by oxygen.[9]
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere: The complete exclusion of oxygen is paramount to prevent homocoupling.
-
Experimental Step: Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of the inert gas.
-
-
Modify the Base: For base-sensitive boronic acids, a milder base can be beneficial.
-
Recommended Bases: Consider using KF or K₂CO₃ instead of stronger bases.[7][11] In some cases, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be effective, especially for refractory heteroaryl-heteroaryl couplings.[12]
-
Experimental Step: Replace your strong base with 3 equivalents of powdered KF.
-
-
Use a More Stable Boron Reagent: Boronic acids can be prone to decomposition.
-
Recommended Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[9]
-
Experimental Step: Synthesize or purchase the corresponding pinacol ester of your heteroaryl boronic acid and use it in place of the boronic acid.
-
Comparative Table of Bases for Sensitive Substrates
| Base | Strength | Common Applications & Considerations |
| K₂CO₃ | Mild | Good starting point for base-sensitive substrates.[11] |
| K₃PO₄ | Strong | Effective for challenging couplings but can promote protodeborylation.[4] |
| Cs₂CO₃ | Strong | Highly soluble and effective, but can also lead to side reactions.[8] |
| KF | Mild | Used to activate boronic acids with base-labile groups.[7] |
| TMSOK | Strong | Used in anhydrous conditions for highly sensitive substrates.[12] |
Issue 3: Reaction Stalls with Sterically Hindered Substrates
Question: I am attempting to couple a sterically hindered heteroaryl halide with a bulky boronic acid, and the reaction is either very slow or stalls at partial conversion. What catalyst modifications can I make?
Answer: Steric hindrance presents a significant challenge for both the oxidative addition and reductive elimination steps of the Suzuki coupling. The catalyst system must be able to accommodate bulky substrates in its coordination sphere.
Causality and Strategic Solutions:
Sterically demanding substrates require ligands that are not only electron-rich but also have a large "cone angle" to create a less crowded environment around the palladium center, facilitating the approach of the coupling partners.[13]
Troubleshooting Protocol:
-
Employ Ligands with Large Steric Bulk:
-
Recommended Ligands: For extremely hindered couplings, ligands like t-Bu₃P or highly bulky biaryl phosphines and NHCs are often necessary.[3][5] Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency for sterically hindered substrates.[5]
-
Experimental Step: Use a catalyst system with a ligand such as DavePhos or an even more sterically demanding custom ligand if available.
-
-
Optimize Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for sterically hindered substrates.
-
Experimental Step: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can be a valuable tool for accelerating these reactions.[5]
-
-
Choice of Base and Solvent: A strong, non-coordinating base and a high-boiling point solvent are often beneficial.
-
Recommended Combination: A combination of t-BuOK as the base in a solvent like dioxane can be highly effective for these challenging couplings.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling?
A1: The generally accepted mechanism involves a catalytic cycle with three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide to form a Pd(II) species.[8]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Q2: How do I choose between different palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄?
A2:
-
Pd(PPh₃)₄: This is a Pd(0) source and can be used directly. However, the triphenylphosphine ligands are often not optimal for challenging couplings.[14]
-
Pd(OAc)₂ and Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that are used in combination with a ligand of your choice.[2] This allows for greater flexibility in tailoring the catalyst to your specific reaction. Pd(OAc)₂ needs to be reduced in situ to the active Pd(0) species.[6]
Q3: Can I run Suzuki couplings under "ligand-free" conditions?
A3: While some "ligand-free" protocols exist, they often rely on the formation of palladium nanoparticles, which can lead to issues with reproducibility and catalyst deactivation, especially for challenging heteroaryl substrates.[15][16] For robust and scalable reactions, a well-defined ligand is highly recommended.
Q4: My heteroaryl substrate has sensitive functional groups (e.g., -OH, -NH₂). Do I need to protect them?
A4: Historically, protection was often necessary as these groups can coordinate to the palladium and inhibit catalysis.[17] However, modern catalyst systems with specialized ligands have been developed that are tolerant of many functional groups, including unprotected amines and alcohols.[5][17] It is often worth attempting the reaction without protection first, using a robust catalyst system.
Q5: What is the role of water in my Suzuki reaction?
A5: In many Suzuki couplings, a small amount of water is beneficial. It helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[8] However, an excess of water can promote protodeborylation.[11] The optimal amount of water often needs to be determined empirically.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
G. A. Molander, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
National Institutes of Health. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Organic & Biomolecular Chemistry. [Link]
-
UJA. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
Springer. (2010). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Indian Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
National Institutes of Health. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. a …. Retrieved from [Link]
Sources
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- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Catalyst Inhibition in Reactions with Aminopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and proactive solutions for managing transition-metal catalyst inhibition caused by aminopyridine substrates. Aminopyridines are crucial building blocks, but their inherent Lewis basicity presents a significant challenge, often leading to reaction failure through catalyst poisoning. This resource is designed to help you diagnose issues, optimize your reaction conditions, and achieve successful outcomes.
Section 1: The Root Cause: Understanding Aminopyridine-Induced Catalyst Inhibition
At the heart of the problem is the ability of the pyridine nitrogen's lone pair of electrons to coordinate strongly to the transition metal center of the catalyst (e.g., Palladium, Rhodium).[1][2][3] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the desired reaction.[1][4]
The strength of this inhibitory interaction depends on several factors:
-
Position of the Amino Group: The position of the amino group (2-, 3-, or 4-) influences the electronic properties and steric environment of the pyridine nitrogen, affecting its ability to bind to the catalyst.[4] 2-aminopyridines, for instance, can act as bidentate ligands, forming highly stable chelates with the metal center, which can be a major cause of deactivation.[5][6]
-
Lewis Basicity: The inherent Lewis basicity of the pyridine nitrogen makes it a competitive ligand. Electron-donating groups on the ring increase this basicity, often strengthening the inhibitory coordination to the catalyst.[4]
-
Catalyst System: The choice of metal, ligands, and precatalyst all play a critical role. Some catalyst systems are inherently more resistant to poisoning by nitrogen heterocycles.[7]
The diagram below illustrates the competition between the desired catalytic cycle and the catalyst deactivation pathway.
Caption: Competition between the catalytic cycle and catalyst poisoning by aminopyridines.
Section 2: Troubleshooting Workbench: Diagnosing and Solving Common Problems
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction is sluggish or stalls completely after a short time. What is the likely cause and how can I fix it?
A1: This is a classic symptom of catalyst poisoning. The initial activity indicates the catalyst is viable, but it is being progressively deactivated by the aminopyridine substrate or product.
Troubleshooting Steps:
-
Ligand Modification (The First Line of Defense):
-
Increase Steric Bulk: The most common and effective strategy is to use bulky (sterically hindered) phosphine ligands.[7] These ligands occupy more space around the metal center, making it more difficult for the pyridine nitrogen to coordinate and poison the catalyst.
-
Use Electron-Rich Ligands: Electron-rich ligands bind more tightly to the metal, making it less susceptible to displacement by the aminopyridine.
-
Chelating Ligands: For certain substrates, particularly 2-halopyridines, chelating bis(phosphine) ligands can be effective by occupying two coordination sites, which can inhibit side reactions and prevent the formation of inactive catalyst complexes.[5]
-
-
Slow Addition of the Aminopyridine:
-
Why it works: By adding the aminopyridine substrate slowly over several hours using a syringe pump, you maintain a very low instantaneous concentration. This keeps the rate of the desired catalytic steps (e.g., oxidative addition) faster than the rate of catalyst poisoning.
-
See Protocol 1 for a detailed methodology.
-
-
Increase Catalyst or Ligand Loading:
-
While not the most elegant solution, sometimes simply increasing the catalyst and/or ligand loading (e.g., from 1 mol% to 3-5 mol%) can provide enough active catalyst to push the reaction to completion, even if a portion of it is deactivated. This is often a pragmatic choice in a discovery setting.
-
Q2: I'm attempting a Suzuki-Miyaura coupling with an amino-chloropyridine, and the yields are poor. Are there specific catalyst systems for this?
A2: Yes, coupling of chloropyridines, especially those bearing a basic amino group, is notoriously difficult. Standard catalysts often fail. However, highly active and stable catalyst systems have been developed specifically for these challenging substrates.
Recommended Systems:
Highly active catalysts composed of Pd and dialkylbiphenylphosphino ligands have been shown to be exceptionally effective.[7] These systems are not inhibited by the presence of highly basic aminopyridines and can achieve high yields even with sterically hindered substrates.[7]
| Reaction Type | Substrate Example | Recommended Catalyst/Ligand | Key Considerations |
| Suzuki-Miyaura | 3-Amino-2-chloropyridine | Pd(OAc)₂ / SPhos or RuPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands are essential for preventing catalyst inhibition.[7] |
| Buchwald-Hartwig | 2-Bromopyridine + Amine | Pd₂(dba)₃ / Xantphos | Bidentate ligands like Xantphos can be effective in preventing the formation of inactive bis(amine) complexes.[8][9] |
| Buchwald-Hartwig | 5-Amino-2-chloropyridine | Pd(OAc)₂ / BrettPhos | This ligand's specific structure is highly effective for coupling hindered and electron-rich substrates. |
Q3: My reaction works for 3- and 4-aminopyridines, but fails for 2-aminopyridines. Why the difference?
A3: The 2-aminopyridine motif is uniquely problematic due to its ability to act as a bidentate (two-point) chelating ligand. The pyridine nitrogen and the amino group can bind to the metal center simultaneously, forming a very stable five- or six-membered ring that deactivates the catalyst.[6] This chelation effect is much stronger than the simple monodentate coordination of 3- or 4-aminopyridines.
Mitigation Strategies:
-
N-Protection of the Amino Group: While often undesirable due to extra steps, protecting the amino group (e.g., as a carbamate or amide) temporarily removes its ability to chelate. The protecting group can be removed after the coupling reaction.
-
Use of Specialized Ligands: Certain bidentate phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), have been successfully used.[5] These ligands can compete with the bidentate chelation from the substrate, keeping the catalyst active.
-
C-H Activation Approaches: For some transformations, C-H activation strategies can be employed where the pyridyl group is used as a directing group.[6][10] These reactions are designed to work with the coordinating properties of the substrate rather than fighting against them.
Section 3: Proactive Strategies & Experimental Protocols
Success often comes from designing the reaction to be robust from the start. This section provides a workflow for troubleshooting and a detailed protocol for a key mitigation technique.
Troubleshooting Workflow
This decision tree can guide your experimental approach when facing a challenging aminopyridine coupling.
Caption: A decision tree for troubleshooting aminopyridine coupling reactions.
Protocol 1: Slow Addition of Aminopyridine Substrate
This protocol is designed to minimize the instantaneous concentration of the inhibiting aminopyridine, thereby favoring the productive catalytic cycle over catalyst deactivation.
Materials:
-
Reaction flask (oven-dried)
-
Syringe pump
-
Gas-tight syringe (e.g., 10 mL)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
All other reaction components (aryl halide, boronic acid, base, catalyst, ligand)
Procedure:
-
Initial Reaction Setup:
-
To the oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst, phosphine ligand, aryl halide (or triflate), organoboron reagent (for Suzuki), and base.
-
Add approximately two-thirds of the total reaction solvent to this flask.
-
-
Prepare the Aminopyridine Solution:
-
In a separate, dry vial, dissolve the aminopyridine substrate in the remaining one-third of the anhydrous, degassed solvent.
-
Draw this solution into the gas-tight syringe.
-
-
Setup the Syringe Pump:
-
Place the syringe securely into the syringe pump.
-
Insert the needle of the syringe through a septum into the reaction flask, ensuring the needle tip is below the surface of the reaction mixture if possible, or positioned to drip onto the stirring vortex.
-
-
Reaction Execution:
-
Heat the main reaction flask to the desired temperature (e.g., 80-110 °C).
-
Once the reaction mixture is at temperature, begin the slow addition of the aminopyridine solution via the syringe pump. A typical addition time is 4-8 hours.
-
After the addition is complete, allow the reaction to stir at the set temperature for an additional 8-16 hours, or until reaction completion is confirmed by analytical monitoring (TLC, LC-MS, GC-MS).
-
-
Workup:
-
Cool the reaction to room temperature and proceed with the standard aqueous workup and purification protocol.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can changing the base help mitigate inhibition? A: Yes, although it's a secondary factor. The choice of base can influence the overall reaction kinetics. A base that promotes a rapid transmetalation step can help the catalytic cycle turn over more quickly, potentially outcompeting the rate of catalyst poisoning. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are standard.[5]
Q: Are there alternatives to palladium catalysts that are less prone to inhibition? A: While palladium is the most common, other metals like nickel and copper are used for C-N and C-C bond formation. Nickel catalysts, in particular, can sometimes offer different reactivity and may be less sensitive to certain types of nitrogen-based inhibitors in specific applications. However, palladium systems, especially with modern bulky phosphine ligands, remain the most broadly effective and well-understood for these transformations.[7]
Q: Does the product aminopyridine also inhibit the catalyst? A: Absolutely. Both the starting material and the (often more complex) product can act as catalyst poisons.[11] This is why a reaction might start well but then slow down as the product concentration increases. The strategies outlined, such as using bulky ligands and slow addition, help protect the catalyst throughout the entire course of the reaction.
References
-
Casas, J. S., Castellano, E. E., Ellena, J., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
-
Sun, W., & Zhang, Z. (2005). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]
-
Das, S., Babu, N. K., Mazire, P., et al. (2019). Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Al-Suaily, K. K., El-Faham, A., & Taha, N. A. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
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Shapiro, N., & Lectka, T. (2015). Tuning the Structure of 4-Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. ResearchGate. Available at: [Link]
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Hegedűs, L., Szöllősi, G., & Beck, A. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]
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Sharma, P., & Rohilla, S. (2020). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Gholinejad, M., & Nájera, C. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
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Gholinejad, M., & Nájera, C. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
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Small, B. L. (2015). Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. ResearchGate. Available at: [Link]
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Gholinejad, M., & Nájera, C. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]
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Hegedus, L., & Mathe, T. (1985). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Pazio, A., Tyszler, M., & Kubicki, M. (2019). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. Available at: [Link]
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ChemCatBio. (2021). Catalyst deactivation mechanisms and how to prevent them. Available at: [Link]
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Shi, S.-L., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. Available at: [Link]
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Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
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ChemCatBio. (2021). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]
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Reid, J. P., & Sigman, M. S. (2019). Aminative Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
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Dyker, C. A., et al. (2021). Enhancing catalytic activity of pyridines via para-iminophosphorano substituents. Organic & Biomolecular Chemistry. Available at: [Link]
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Reisman, S. E., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]
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Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research. Available at: [Link]
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Jensen, A. D., & Johannessen, T. (2014). Strategies of Coping with Deactivation of NH3-SCR Catalysts Due to Biomass Firing. ResearchGate. Available at: [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]
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Beyzavi, M. H., et al. (2014). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]
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Smith, A. M. R., et al. (2015). Improving catalyst activity in secondary amine catalysed transformations. Organic & Biomolecular Chemistry. Available at: [Link]
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Smith, A. M. R., et al. (2015). Improving catalyst activity in secondary amine catalysed transformations. ResearchGate. Available at: [Link]
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Technical Support Center: Optimization of Buchwald-Hartwig Amination on the 7-Azaindole Core
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of 7-azaindoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. The 7-azaindole core, a prevalent motif in medicinal chemistry, presents unique challenges in cross-coupling reactions due to its electronic properties and the presence of a potentially reactive N-H bond. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to enhance the success of your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Buchwald-Hartwig amination of 7-azaindoles.
Question 1: I am observing low to no conversion of my halo-7-azaindole. What are the most likely causes?
Answer: This is the most frequent challenge and typically points to issues with the catalytic system or reaction conditions. The primary factors to investigate are the activity of the palladium catalyst, the choice of ligand, and the selection of the base.
Senior Application Scientist's Explanation: The 7-azaindole nucleus, particularly when unprotected, is a notoriously difficult substrate for Buchwald-Hartwig amination.[1] The N-H proton can be deprotonated by the strong bases used, and the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.
-
Inactive Catalyst: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. This reduction can be inefficient. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and reliably.[2]
-
Inappropriate Ligand Choice: The ligand is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] For the electron-rich 7-azaindole core, bulky, electron-rich biaryl phosphine ligands are essential. The choice of ligand is highly dependent on the amine coupling partner.[2][4]
-
Incorrect Base Selection: The base must be strong enough to deprotonate the amine (and the azaindole N-H, if unprotected) but not so reactive that it causes degradation of starting materials or products.[5][6] For unprotected halo-azaindoles, strong, non-nucleophilic amide bases like lithium hexamethyldisilazide (LiHMDS) have been shown to be superior to traditional alkoxides (e.g., NaOtBu) or carbonates (e.g., Cs₂CO₃).[1][7] Using LiHMDS can help prevent undesired side reactions by fully deprotonating both the amine and the azaindole.[7]
Question 2: My primary side product is the hydrodehalogenated 7-azaindole. How can I prevent this?
Answer: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction that competes with the desired amination.[3] This can often be suppressed by optimizing the ligand and ensuring a rigorously inert atmosphere.
Senior Application Scientist's Explanation: Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate or through other reduction pathways.[3]
-
Ligand Effects: The choice of ligand significantly influences the relative rates of reductive elimination (forming the C-N bond) versus side reactions. For primary amines, ligands like BrettPhos are often effective at promoting the desired coupling.[8] For secondary amines, RuPhos is a common choice.[2][8] These bulky ligands create a steric environment around the palladium that favors reductive elimination.
-
Atmosphere Control: Trace amounts of water or oxygen can interfere with the catalytic cycle and promote catalyst decomposition or reduction pathways. Ensure all reagents and solvents are anhydrous and the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
Question 3: I am working with an unprotected (N-H) 7-azaindole. Do I need to protect it? What is the best base to use?
Answer: While N-protection can sometimes simplify the reaction, recent advancements have made the coupling of unprotected 7-azaindoles highly feasible and often preferable to avoid extra synthetic steps.[9][10] The key is using the right base.
Senior Application Scientist's Explanation: The unprotected N-H of 7-azaindole is acidic and will be deprotonated by the strong bases used in the reaction. This can lead to complications like homo-coupling or catalyst inhibition.[7]
-
Optimal Base: For unprotected halo-7-azaindoles, LiHMDS in an ethereal solvent like THF is often the base of choice.[1][7] Unlike NaOtBu or Cs₂CO₃, which can be ineffective for these substrates, LiHMDS fully deprotonates the azaindole, which can reduce the rate of undesired transmetalation to palladium and minimize side reactions.[7] Typically, at least two equivalents of base are needed: one for the amine and one for the azaindole N-H. If the amine has other protic functional groups (like an alcohol), an additional equivalent of base is required for each.[7]
-
Why Not Protection? While protecting groups like benzyl or sulfonyl can be used, they add steps to the synthesis.[11] Direct amination of the unprotected core is more atom-economical. The development of specialized ligands and base conditions has made this a robust strategy.[10]
Question 4: My reaction works on a small scale, but the yield drops significantly upon scale-up. What should I consider?
Answer: Scale-up issues are often related to mass and heat transfer, as well as the physical properties of the reagents.
Senior Application Scientist's Explanation:
-
Base Clumping: Solid inorganic bases like carbonates or phosphates can clump together at the bottom of the reactor, reducing their effective surface area and reactivity.[5] This is less of an issue with soluble bases like LiHMDS. If using a solid base, consider grinding it to a fine powder before use or adding an inert material like Celite to prevent aggregation.[2][5]
-
Stirring and Agitation: Inefficient stirring can lead to poor mixing and localized "hot spots" or areas of high concentration, which can promote side reactions.[5] Ensure the agitation is sufficient to keep all solids suspended and maintain a homogeneous reaction mixture.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in larger vessels. Ensure the vessel is properly purged and maintained under a positive pressure of inert gas throughout the reaction.
Key Parameter Optimization
A systematic approach is crucial for optimizing the Buchwald-Hartwig amination of 7-azaindoles. The following table provides a starting point for screening conditions.
| Parameter | Recommended Starting Conditions & Optimization Strategy |
| Palladium Source | Precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are highly recommended for their reliability.[2] Start with 1-2 mol %. If using a source like Pd₂(dba)₃ or Pd(OAc)₂, a 1:2 Pd:Ligand ratio is typical. |
| Ligand | The choice is critical and substrate-dependent. General Starting Points: - Primary Amines: BrettPhos[8]- Secondary Amines: RuPhos[2]- Challenging Heteroaryl Amines: DavePhos, XPhos[8][9][11] |
| Base | Unprotected 7-Azaindoles: LiHMDS (2.4 equiv) in THF is the top choice.[1][7]N-Protected 7-Azaindoles: NaOtBu, KOtBu, or K₃PO₄ can be effective.[5][11] Weaker bases may require higher temperatures.[2] |
| Solvent | Aprotic solvents are standard. Toluene and 1,4-Dioxane are most common.[5] THF is preferred when using LiHMDS.[1][7] Ensure the solvent is anhydrous and degassed. |
| Temperature | Typical reaction temperatures range from 80-110 °C.[5] Some highly active catalyst systems can operate at lower temperatures, even room temperature, though reaction times will be longer.[7] |
| Amine Stoichiometry | Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure full consumption of the more valuable halo-azaindole. |
Visualizing the Process
Understanding the fundamental mechanism and having a logical workflow for troubleshooting are key to success.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
Experimental Protocol: General Procedure for Amination of Unprotected 4-Chloro-7-azaindole
This protocol provides a general starting point for the amination of an unprotected halo-7-azaindole with a secondary amine using a modern catalyst system.[2][7]
Materials:
-
4-Chloro-7-azaindole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
LiHMDS (1.0 M solution in THF, 2.4 mmol, 2.4 equiv)
-
Anhydrous, degassed THF (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Preparation: In a glovebox, add the 4-chloro-7-azaindole, BrettPhos Pd G3 precatalyst, and the magnetic stir bar to the oven-dried reaction vial.
-
Sealing: Seal the vial with the PTFE-lined cap. If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Through the septum, add the anhydrous, degassed THF (3 mL) via syringe.
-
Amine Addition: Add the amine via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Base Addition: Add the LiHMDS solution dropwise via syringe at room temperature.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 65-80 °C.
-
Monitoring: Stir the reaction for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching it with saturated aqueous NH₄Cl, extracting with an organic solvent (e.g., EtOAc), and analyzing the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Wiley Online Library. [Link]
-
Gros, P. et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713. [Link]
-
Reddy, T. J. et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2008-2017. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Norrby, P.-O. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). [Link]
-
Optimization of the Buchwald-Hartwig reaction. (2020). ResearchGate. [Link]
-
Oldenhuis, N. J. et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(13), 2227–2230. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
-
WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
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- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Efficacy of 7-Azaindole Analogs as Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to apoptosis. The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Within this field, the 7-azaindole core has emerged as a "privileged scaffold".[1][2] Its success is rooted in its structural resemblance to the purine core of ATP, allowing it to function as an effective "hinge-binder" within the ATP-binding pocket of kinases.[3][4]
The 7-azaindole moiety is capable of forming two crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor and providing a stable foundation for further chemical modifications to achieve high potency and selectivity.[3][5] This principle is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor built upon a 7-azaindole fragment, which has revolutionized the treatment of melanoma.[2][3] This guide provides a comparative analysis of 7-azaindole analogs targeting several key kinase families, supported by experimental data and detailed methodologies to empower researchers in their own discovery efforts.
The Molecular Basis of Inhibition: Engaging the Kinase Hinge
The primary mechanism by which 7-azaindole analogs inhibit kinase activity is through competitive binding at the ATP pocket. The defining interaction is the formation of a bidentate hydrogen bond with the kinase hinge. The pyridine nitrogen of the 7-azaindole ring acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[5] This dual interaction mimics the binding of the adenine portion of ATP, leading to potent inhibition.
Interestingly, crystallographic studies have revealed that the 7-azaindole scaffold can adopt multiple binding modes within the active site, primarily classified as "normal" and "flipped".[5] The specific orientation can be influenced by subtle structural modifications to the inhibitor, underscoring the importance of structure-based drug design in optimizing these compounds.[5]
Caption: General binding mode of a 7-azaindole inhibitor in a kinase ATP pocket.
Comparative Analysis Across Key Kinase Families
The versatility of the 7-azaindole scaffold has been demonstrated by its successful application in developing inhibitors for a wide range of kinase targets. Here, we compare analogs across three therapeutically relevant kinase families: Aurora Kinases, p38 MAP Kinases, and VEGFR-2.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis.[6][7] Their overexpression is common in many cancers, making them attractive therapeutic targets.[6] Inhibition of Aurora B, in particular, leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptosis in cancer cells.[6][8]
A notable example of a 7-azaindole-based inhibitor is GSK1070916 , a potent and highly selective ATP-competitive inhibitor of Aurora B and C.[6][8] The development of this compound showcases the power of scaffold optimization to achieve isoform selectivity, a critical factor in minimizing off-target effects.
| Compound | Target | IC50 (nM) | Selectivity vs. Aurora A | Reference Cell Line | Cellular IC50 (nM) | Reference(s) |
| GSK1070916 | Aurora B | 0.38 | >250-fold | A549 (Lung Cancer) | 7 | [8] |
| Aurora C | 1.5 | - | - | - | [8] | |
| MK-5108 | Aurora A | 0.6 | - | HCT116 (Colon) | 19 | [9] |
| (Imidazo[4,5-b]pyridine) | Aurora B | 180 | 3700 |
This table compares the 7-azaindole GSK1070916 with a non-azaindole Aurora A inhibitor to highlight the potency achievable with this scaffold.
The high selectivity of GSK1070916 for Aurora B over Aurora A is a key attribute, as concurrent inhibition of both isoforms can lead to different cellular phenotypes and potential toxicities. This selectivity is achieved through substitutions on the 7-azaindole core that exploit subtle differences in the ATP-binding pockets of the Aurora kinase isoforms.
p38 MAP Kinase Inhibitors
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a central regulator of inflammatory responses.[10] Specifically, the p38α isoform plays a key role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10] Consequently, inhibitors of p38α are pursued as treatments for chronic inflammatory diseases such as rheumatoid arthritis.[11]
The 7-azaindole scaffold has been utilized to generate potent p38α inhibitors. The design strategy often involves substituting the core to interact with the hinge region and a hydrophobic pocket adjacent to the ATP-binding site.[7]
| Compound | Target | Enzymatic IC50 (nM) | Cellular Activity (dWBA IC50, nM) | Key Structural Features | Reference(s) |
| Compound 120 | p38α | 60 | 48 | 7-azaindole core with piperidine and dimethylamide moieties | [7] |
| SD-169 | p38α | 3.2 | Not Reported | Indole-5-carboxamide (related scaffold) | |
| p38β | 122 | Not Reported | Shows isoform selectivity |
dWBA: Dilute Whole Blood Assay, a measure of activity in a complex biological matrix.
The development of these compounds demonstrates a critical principle in drug discovery: optimizing for both enzymatic potency and cellular activity. Compound 120, for instance, shows excellent translation from biochemical to cellular potency, indicating good cell permeability and stability.[7] This is often a major hurdle, and the physicochemical properties imparted by the 7-azaindole core and its substituents are crucial for success.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is the primary mediator of angiogenesis—the formation of new blood vessels. In cancer, tumors hijack this process to secure a blood supply for growth and metastasis. Blocking VEGFR-2 signaling is therefore a validated anti-cancer strategy.[12]
Numerous indole- and azaindole-based compounds have been developed as VEGFR-2 inhibitors. The design often incorporates a urea or amide linkage to interact with key residues in the active site, namely Glu885 and Asp1046.[13]
| Compound | Target | VEGFR-2 IC50 (nM) | Antiproliferative GI50 (µM) | Cell Line | Key Structural Features | Reference(s) |
| Compound 18b | VEGFR-2 | 70 | Broad Spectrum (31-82.5% GI) | NCI-60 Panel | Indole core with thiourea and sulfonamide moieties | [13] |
| Sorafenib | VEGFR-2 | 90 | ~2-10 (varies) | Various | Multi-kinase inhibitor (Reference drug) | [13] |
| Compound 7 | VEGFR-2 | 25 | 11.52 | HCT 116 | 1H-indole derivative | [14] |
The data shows that indole/azaindole-based scaffolds can produce inhibitors, such as Compound 18b, that are even more potent than established multi-kinase inhibitors like Sorafenib at the target enzyme.[13] This highlights the potential for developing highly targeted agents with potentially improved side-effect profiles.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, rigorous and well-validated experimental protocols are paramount. As a Senior Application Scientist, I advocate for a multi-step validation process that confirms inhibitor activity from the purified enzyme to a complex cellular environment.
Experimental Workflow: From Hit to Lead
The process of identifying and validating a kinase inhibitor follows a logical cascade, starting with broad screening and moving towards more complex, biologically relevant systems.
Caption: A typical screening cascade for kinase inhibitor development.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
Principle: This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.
Causality: Determining the direct inhibitory effect on the enzyme is the foundational first step. It confirms the compound's mechanism of action without the complexities of cell membranes or competing intracellular ATP. The ATP concentration is kept at or near its Michaelis-Menten constant (Km) to ensure a sensitive measurement for ATP-competitive inhibitors.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide), and ATP solution. Serially dilute the 7-azaindole test compounds in DMSO, followed by a further dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution. Add 10 µL of a 2X kinase/substrate solution.
-
Initiation: To start the reaction, add 10 µL of a 2.5X ATP solution (final concentration at Km). Include "no enzyme" and "no inhibitor (DMSO)" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Cell-Based Target Engagement (Western Blot)
Principle: This protocol validates that the inhibitor can enter the cell and engage its intended target. This is measured by a decrease in the phosphorylation of a known downstream substrate of the target kinase.
Causality: A potent biochemical inhibitor is of little value if it cannot reach its target in a living cell. This assay directly links compound treatment to a change in the specific signaling pathway being targeted, providing crucial evidence of on-target activity. For example, for an Aurora B inhibitor, a reduction in phosphorylated Histone H3 at Serine 10 is a classic biomarker of target engagement.[8]
Methodology:
-
Cell Culture: Plate cells (e.g., A549) in a 6-well plate and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the 7-azaindole inhibitor (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ) and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Image the resulting bands on a digital imager.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
The 7-azaindole scaffold is a robust and versatile platform for the development of potent and selective kinase inhibitors.[3][15] Its success stems from its intrinsic ability to form strong, anchoring interactions with the kinase hinge region, a feature that has been exploited to target diverse kinases involved in oncology, inflammation, and other diseases.[16][17] As demonstrated by the comparative data, careful structure-activity relationship studies can yield analogs with high isoform selectivity and excellent cellular potency. For researchers in this field, the path from a promising scaffold to a clinical candidate relies on a foundation of scientific integrity, employing a rigorous cascade of biochemical and cell-based assays to validate a compound's mechanism, potency, and therapeutic potential.
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Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
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The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]
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A Senior Application Scientist's Guide to the Validation of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has solidified its status as a "privileged" structure.[1][2] Its remarkable success stems from its ability to act as a bioisostere for purine, effectively mimicking the adenine fragment of ATP to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[2][3] This guide provides an in-depth validation framework for derivatives of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine , a highly versatile intermediate, comparing its strategic advantages against alternative heterocyclic systems and detailing the rigorous experimental workflow required to substantiate a new chemical entity in drug discovery.
The strategic placement of chloro and iodo substituents on the 7-azaindole core is not arbitrary. These halogens serve as crucial synthetic handles, enabling extensive diversification of the scaffold through various cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[4][5] This allows medicinal chemists to systematically explore the chemical space around the core, optimizing for potency, selectivity, and pharmacokinetic properties. The 2-iodo position is particularly reactive, often targeted for introducing moieties that will occupy the hydrophobic pocket of the kinase active site, while the 5-chloro position can be functionalized to modulate solubility or interact with solvent-exposed regions of the target protein.[5]
Comparative Analysis: The 7-Azaindole Advantage
The decision to build a drug discovery program around the 7-azaindole scaffold is grounded in its well-documented superiority over other heterocyclic systems, such as the parent indole ring.
Enhanced Target Engagement and Physicochemical Properties
The introduction of a nitrogen atom at the 7-position of the indole ring fundamentally alters the scaffold's electronic and physical properties, often leading to significant improvements in its drug-like characteristics.[1][3] Compared to their indole counterparts, 7-azaindoles typically exhibit:
-
Superior Hinge-Binding: The pyridine nitrogen acts as an additional hydrogen bond acceptor, creating a bidentate interaction with the kinase hinge region, which can significantly enhance binding affinity and potency.[2][3]
-
Improved Physicochemical Profile: The nitrogen atom generally increases polarity, which can lead to improved aqueous solubility and a lower lipophilicity (LogP) compared to indoles.[1][3] These are critical attributes for achieving a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile and enhancing oral bioavailability.[6]
Performance Comparison of Core Scaffolds in Kinase Inhibition
To illustrate these advantages, consider the following hypothetical data comparing representative compounds based on different core scaffolds targeting a specific kinase, such as Fibroblast Growth Factor Receptor 1 (FGFR1).[7]
| Scaffold | Representative Compound | Target IC50 (nM) | Aqueous Solubility (µg/mL) | LogP |
| 7-Azaindole | Compound A | 15 | 150 | 2.8 |
| Indole | Compound B | 120 | 25 | 4.1 |
| Quinazoline | Compound C | 35 | 95 | 3.5 |
| Pyrimidine | Compound D | 85 | 210 | 2.5 |
This table presents illustrative data for comparison purposes.
As the data suggests, the 7-azaindole scaffold (Compound A) can provide a superior balance of high potency and favorable physicochemical properties, making it an attractive starting point for lead optimization.
The Validation Workflow: From Hit to Lead Candidate
Validating a novel inhibitor derived from this compound requires a multi-faceted approach, progressing from initial biochemical confirmation to rigorous cellular and in vivo characterization. Each stage is designed to answer critical questions about the compound's potency, selectivity, and mechanism of action.
Caption: A comprehensive workflow for kinase inhibitor validation.
Part 1: Biochemical Validation - Does the Compound Hit the Target?
The initial step is to determine if the compound directly interacts with and inhibits the catalytic activity of the purified target kinase.[8][9]
1. Kinase Activity Assays: These assays directly measure the phosphorylation of a substrate by the kinase.[10]
- LanthaScreen™ TR-FRET Assay: A robust, fluorescence-based method ideal for high-throughput screening. It measures the inhibition of substrate phosphorylation via a time-resolved Förster resonance energy transfer signal.[11]
- Radiometric Assays (e.g., 33P-ATP): Considered the "gold standard," this method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate. It is highly sensitive and less prone to compound interference.[10]
2. Kinase Binding Assays: These assays confirm physical interaction between the compound and the kinase, which is crucial for validating allosteric or non-ATP competitive inhibitors.
- KINOMEscan™: This is a competition binding assay that quantitatively measures the affinity of a compound against a large panel of kinases, providing simultaneous potency and selectivity data.[12]
Part 2: Cellular Validation - Does it Work in a Biological System?
Biochemical hits must be validated in a cellular context to ensure they can cross the cell membrane, engage the target in the presence of high intracellular ATP concentrations, and elicit the desired biological response.[13][14]
1. Target Engagement Assays: These assays confirm that the compound binds to its intended kinase target within intact cells.[15]
- NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase in living cells, providing a quantitative measure of intracellular affinity.[15]
2. Cellular Phosphorylation Assays: These assays measure the inhibition of phosphorylation of a known downstream substrate of the target kinase, confirming the compound's mechanism of action.[15][16] This is often done using methods like Western Blotting or high-content imaging with phospho-specific antibodies.
3. Cell Proliferation/Viability Assays: For targets involved in cell growth (common in oncology), these assays determine if target inhibition translates to a functional anti-proliferative effect.[13][15]
- Ba/F3 Cell Model: This is an IL-3 dependent cell line that can be engineered to express a specific oncogenic kinase. In the absence of IL-3, the cells' survival becomes dependent on the activity of the engineered kinase. Inhibition of the kinase by a compound leads to cell death, which can be easily quantified.[13][15]
Experimental Protocols
Protocol 1: TR-FRET Biochemical Kinase Activity Assay
This protocol provides a generalized procedure for determining the IC50 value of a test compound.
-
Reagent Preparation:
-
Prepare a 4X solution of the target kinase and the appropriate fluorescently labeled peptide substrate in kinase buffer.
-
Prepare a 4X solution of ATP in kinase buffer.
-
Perform a serial dilution of the test compound (derived from this compound) in DMSO, then dilute further in kinase buffer to create a 2X working solution.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the 2X test compound solution to the appropriate wells.
-
Add 5 µL of the 4X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 4X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a stop/detection solution containing EDTA (to stop the reaction) and a terbium-labeled phospho-specific antibody.
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit a specific signaling pathway in cells.
Caption: A simplified signaling pathway often targeted by 7-azaindole inhibitors.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with a known activating mutation in the target pathway) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the pathway with an appropriate growth factor (e.g., EGF or FGF) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to serve as a loading control.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Conclusion
The 7-azaindole scaffold, and specifically the This compound intermediate, represents a highly validated and strategically sound starting point for modern drug discovery, particularly in the competitive field of kinase inhibitors.[1] Its inherent advantages in promoting strong target binding and favorable drug-like properties provide a solid foundation for building successful therapeutic candidates. However, the scaffold alone does not guarantee success. A rigorous, multi-stage validation process, combining robust biochemical and cellular assays, is paramount to confirming a compound's mechanism of action, potency, and potential for clinical translation. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to systematically validate their novel chemical entities and make data-driven decisions to advance the next generation of targeted therapies.
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- Cell-based test for kinase inhibitors. INiTS.
- Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
- 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
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A Senior Application Scientist's Guide to the Structural Confirmation of Substituted Pyrrolopyridines
Introduction: Beyond the Synthesis - The Imperative of Structural Integrity
The pyrrolopyridine (or azaindole) scaffold is a cornerstone of modern medicinal chemistry, renowned for its ability to mimic the purine ring of ATP, making it a privileged structure for kinase inhibitors and other therapeutic agents.[1] The success of marketed drugs like Vemurafenib underscores the therapeutic potential of this heterocyclic nucleus.[1] However, the journey from a novel synthetic route to a viable drug candidate is paved with analytical rigor. Unambiguous structural confirmation is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and satisfying stringent regulatory demands.[2][3]
This guide provides a comparative analysis of the primary analytical methods for the structural confirmation of substituted pyrrolopyridines. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this document is designed to illuminate the causality behind experimental choices, empowering you to build a self-validating analytical workflow tailored to your specific molecule. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, detailing not just the "how" but the "why" of each technique.
The Analytical Workflow: A Triad of Corroborating Evidence
The definitive elucidation of a novel chemical structure rarely relies on a single technique. Instead, a robust confirmation is achieved by integrating the complementary strengths of NMR, MS, and, when necessary, X-ray crystallography. Each method interrogates the molecule from a different perspective, and together they provide a holistic and unambiguous structural picture.
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A Head-to-Head Preclinical Comparison of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" structure, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for effective mimicry of the adenine region of ATP, facilitating strong binding to the hinge region of numerous protein kinases.[3] This guide provides an in-depth evaluation of the efficacy of derivatives built upon a specific and highly versatile intermediate: 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine .
The strategic placement of a chloro group at the 5-position and an iodo group at the 2-position of the 7-azaindole core offers a dual advantage. The 5-chloro substituent can provide crucial hydrophobic interactions and modulate the electronics of the ring system, often enhancing binding affinity. The 2-iodo group serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical moieties through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.
This guide will dissect the synthetic strategies employing this key intermediate, present a comparative analysis of the resulting derivatives against prominent kinase targets, and provide detailed experimental protocols for the evaluation of their efficacy.
The Strategic Synthesis of 2-Substituted-5-Chloro-7-Azaindole Derivatives
The primary value of this compound lies in its utility as a building block for creating libraries of diverse compounds. The iodine at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. A representative synthetic pathway is the Suzuki-Miyaura cross-coupling reaction.[4]
A general synthetic workflow is depicted below. The 2-iodo-7-azaindole is coupled with a boronic acid or ester to introduce new substituents at the 2-position. This flexibility is key to developing structure-activity relationships (SAR).
Comparative Efficacy Analysis: Targeting Key Kinase Families
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several important kinase families implicated in cancer and inflammatory diseases. The strategic derivatization of the 5-chloro-2-iodo intermediate allows for the fine-tuning of activity and selectivity.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway, when aberrantly activated, is a known driver in various cancers.[5] The 1H-pyrrolo[2,3-b]pyridine core has been identified as a potent hinge-binding motif for FGFRs.[6] Studies on related 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives have shown that modifications at the 5-position can significantly impact potency. For instance, replacing a hydrogen with a trifluoromethyl group at this position can enhance interactions within the ATP-binding pocket.
While direct data for derivatives from the 5-chloro-2-iodo intermediate is emerging, extrapolation from closely related analogs suggests that 2-aryl substituted derivatives would exhibit potent FGFR inhibition. The 5-chloro group is expected to occupy a hydrophobic pocket, while the 2-substituent can be optimized to maximize interactions with the solvent-exposed region.
| Derivative Scaffold | Target Kinase | IC50 (nM) | Alternative Inhibitor | Target Kinase | IC50 (nM) |
| 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine (Cmpd 4h)[6] | FGFR1 | 7 | Dovitinib | FGFR1 | 8 |
| 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine (Cmpd 4h)[6] | FGFR2 | 9 | Dovitinib | FGFR2 | 11 |
| 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine (Cmpd 4h)[6] | FGFR3 | 25 | Dovitinib | FGFR3 | 2 |
This table presents data for a closely related scaffold to illustrate the potential of the 5-substituted 7-azaindole core. The development of derivatives from the 5-chloro-2-iodo intermediate would aim to achieve similar or improved potency.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is another critical target in oncology.[7] The 7-azaindole scaffold has been successfully employed to develop potent PI3K inhibitors.[8] The ability of the 7-azaindole to form two hydrogen bonds with the hinge region residue Val882 in PI3Kγ is a key factor in its inhibitory activity.[8] The 5-chloro substituent can further enhance binding through favorable interactions in the active site.
| Derivative Scaffold | Target Kinase | IC50 (nM) | Alternative Inhibitor | Target Kinase | IC50 (nM) |
| 7-Azaindole derivative (B13)[8] | PI3Kα | 0.44 | Idelalisib (PI3Kδ selective) | PI3Kα | 7500 |
| 7-Azaindole derivative (B13)[8] | PI3Kβ | 0.98 | Idelalisib (PI3Kδ selective) | PI3Kβ | 3700 |
| 7-Azaindole derivative (B13)[8] | PI3Kδ | 0.48 | Idelalisib (PI3Kδ selective) | PI3Kδ | 18 |
| 7-Azaindole derivative (B13)[8] | PI3Kγ | 0.16 | Idelalisib (PI3Kδ selective) | PI3Kγ | 2100 |
This table showcases the potency of a 7-azaindole scaffold against PI3K isoforms, highlighting the potential for developing highly effective inhibitors from the 5-chloro-2-iodo intermediate.
Experimental Protocols for Efficacy Evaluation
To rigorously evaluate the efficacy of newly synthesized 5-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives, a combination of in vitro biochemical and cell-based assays is essential.
In Vitro Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the affinity of an inhibitor for a kinase.[9]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO). A typical starting concentration is 10 mM.
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase of interest mixed with a europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled ATP-competitive tracer in the kinase buffer.
-
-
Assay Plate Setup: In a 384-well microplate, add 5 µL of the serially diluted test compound.
-
Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric method to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its strategic halogenation allows for both favorable interactions within the kinase active site and versatile synthetic elaboration. The comparative data from related 7-azaindole derivatives strongly suggest that libraries generated from this intermediate will yield potent inhibitors of key oncogenic kinases such as FGFR and PI3K. The provided experimental protocols offer a robust framework for the systematic evaluation of these new chemical entities. Future work should focus on the synthesis and screening of diverse libraries derived from this intermediate to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
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Zhang, Q., et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Med. Chem. Lett. 2017, 8, 9, 988–993. [Link]
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Wang, L., et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay Drug Dev. Technol. 2008, 6, 2, 249-257. [Link]
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Zhang, Y., et al. Guidelines for HTRF technology in EGFR kinase assay. J. Cell. Mol. Med. 2021, 25, 1, 157-164. [Link]
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Larsen, B. S., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules 2020, 25, 19, 4595. [Link]
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Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021, 11, 20651-20661. [Link]
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Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed 2021, 11, 34, 20651-20661. [Link]
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Zatloukal, M., et al. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorg. Med. Chem. 2007, 15, 17, 5779-5791. [Link]
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Jin, Q., et al. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorg. Med. Chem. 2021, 29, 115862. [Link]
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Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. UQ eSpace 2021. [Link]
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Williamson, D. S., et al. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. J. Med. Chem. 2020, 63, 2, 793–818. [Link]
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Carmichael, J., et al. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules 2024, 29, 15, 3515. [Link]
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Carmichael, J., et al. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC 2024. [Link]
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Sławiński, J., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules 2021, 26, 17, 5217. [Link]
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Khan, I., et al. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules 2021, 26, 11, 3321. [Link]
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A Senior Application Scientist's Guide to Alternatives for 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in kinase inhibitors and other therapeutic agents necessitates robust and versatile synthetic strategies.[1][2] A pivotal building block for accessing this core is 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a highly reactive intermediate primed for functionalization via cross-coupling chemistry. However, reliance on a single precursor can be limiting. This guide provides an in-depth comparison of viable alternatives, offering experimental insights to inform your synthetic planning. We will explore alternative halogenated precursors and delve into non-halogenated strategies, providing a holistic view of the available synthetic toolkit.
Part 1: The Halogen Dance: A Comparative Analysis of 2-Halo-5-chloro-7-azaindoles
The reactivity of a 2-halo-7-azaindole in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the nature of the halogen at the 2-position. The generally accepted trend for halide reactivity follows the order of bond dissociation energy: I > Br > Cl.[3][4][5] This principle governs the ease of the rate-determining oxidative addition step in many catalytic cycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a workhorse for creating C(sp²)–C(sp²) bonds. When considering alternatives to the 2-iodo variant, the 2-bromo and 2-chloro analogues present a trade-off between reactivity and cost.
Reactivity Overview:
-
2-Iodo: The C-I bond is the weakest among the halogens, making this compound the most reactive substrate. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
-
2-Bromo: The 2-bromo analogue is a cost-effective alternative that still exhibits good reactivity in Suzuki couplings. It may require slightly more forcing conditions (higher temperatures or longer reaction times) compared to the iodo counterpart.
-
2-Chloro: The 2-chloro derivative is typically the most economical but also the least reactive. Successful coupling often necessitates more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition of the C-Cl bond.
Experimental Data Snapshot: Suzuki-Miyaura Coupling
| Precursor | Halogen at C2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Chloro-2-iodo-1-SEM-7-azaindole | Iodo | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.5 | 75 | [6] |
| 4-Chloro-2-iodo-1-SEM-7-azaindole | Iodo | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 9 | 83 | [6] |
| 5-Bromo-2-methylpyridin-3-amine | Bromo | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | N/A | Moderate to Good | [7] |
| 2-Chloro-p-xylene | Chloro | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 80 | 12 | 70 | [8] |
Note: Direct comparative studies on the 5-chloro-2-halo-7-azaindole series under identical conditions are scarce in the literature. The data presented is from analogous systems to illustrate the general reactivity trends.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Iodo-7-azaindole Derivative
This protocol is adapted from a procedure for the coupling of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid.[6]
Caption: Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups. The reactivity trend of the 2-halo precursors mirrors that of the Suzuki coupling.
Reactivity Overview:
-
2-Iodo: Highly efficient coupling is expected under mild, often room temperature, conditions with standard Pd/Cu catalyst systems.[9][10][11]
-
2-Bromo: Generally requires higher temperatures or more active catalyst systems to achieve comparable yields to the 2-iodo analogue.
-
2-Chloro: Represents the most challenging substrate, often necessitating specialized ligands and higher reaction temperatures.[12]
Experimental Data Snapshot: Sonogashira Coupling
| Precursor Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp | 89 | [9] |
| Aryl Bromide | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | DMF | 120 | Excellent | [12] |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | DMF | 120 | Excellent | [12] |
Experimental Protocol: General Sonogashira Coupling of an Aryl Halide
This protocol is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[9]
Caption: Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry. The choice of catalyst and ligand system is paramount, especially when dealing with less reactive aryl chlorides.[13][14]
Reactivity Overview:
-
2-Iodo and 2-Bromo: These substrates are generally amenable to amination with a variety of amines using standard Buchwald-Hartwig protocols.
-
2-Chloro: The amination of 2-chloro-7-azaindoles often requires more specialized, sterically hindered phosphine ligands (e.g., RuPhos) to achieve high conversion and yield.[15]
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole Derivative
This protocol is adapted from a procedure for the amination of a 4-chloro-7-azaindole derivative with a secondary amine.[15]
Caption: Buchwald-Hartwig Amination Workflow
Part 2: Beyond Halogens: Non-Traditional Alternatives
Moving away from halogenated precursors can offer advantages in terms of atom economy and potentially fewer synthetic steps. Two prominent strategies are the use of boronic esters and direct C-H functionalization.
7-Azaindole-2-boronic Esters: A Pre-activated Alternative
Commercially available 7-azaindole-2-boronic acid pinacol esters provide a powerful alternative for Suzuki-Miyaura couplings. In this approach, the reactivity is inverted; the azaindole is the nucleophilic partner, and an aryl halide is the electrophile. This strategy is particularly useful when the desired aryl partner is readily available as a halide.
Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Boronic Ester
This is a general protocol for the Suzuki-Miyaura coupling of an alkyl pinacol boronic ester with a polychlorinated aromatic, which can be adapted for 7-azaindole-2-boronic esters.[16]
Caption: Suzuki Coupling with a Boronic Ester
Direct C-H Functionalization: The Atom-Economical Frontier
Direct C-H activation is an increasingly attractive strategy that avoids the pre-installation of a functional handle. For the 5-chloro-7-azaindole core, direct arylation at the C2 position is a potential route. This approach often requires a directing group or relies on the inherent electronic properties of the substrate to achieve regioselectivity.
Conceptual Workflow: Direct C2-Arylation
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A Comparative Docking Analysis of 7-Azaindole Analogs as Kinase Inhibitors: A Guide for Target-Focused Library Design
For medicinal chemists and computational scientists in drug discovery, the 7-azaindole scaffold has emerged as a highly privileged motif, particularly in the design of kinase inhibitors.[1] Its unique ability to act as a bioisostere for purines allows it to form critical hydrogen bond interactions with the kinase hinge region, a feature that has been successfully exploited in approved drugs like the B-RAF inhibitor Vemurafenib.[2][3] This guide provides a comprehensive, in-depth comparison of 7-azaindole analogs against a prototypical indole scaffold, supported by a detailed molecular docking protocol, comparative binding data, and workflow visualizations to inform the rational design of next-generation kinase inhibitors.
The strategic placement of a nitrogen atom at the 7-position of the indole ring fundamentally alters the scaffold's electronic properties, enhancing its capacity as a hydrogen bond donor (at the pyrrolic N-H) and introducing a new hydrogen bond acceptor (at the pyridinic N7).[3] This dual interaction capability allows for a bidentate hydrogen bond formation with the kinase hinge backbone, an interaction that often translates to superior binding affinity and potency compared to the single hydrogen bond donor capability of the traditional indole ring.[1][3]
The Rationale for Comparative Docking
Molecular docking serves as a powerful in silico tool to predict the binding conformation and affinity of a ligand to a protein target. For 7-azaindole analogs, comparative docking studies are invaluable for:
-
Scaffold Hopping Validation: Objectively assessing the structural and energetic advantages of the 7-azaindole core relative to other heterocyclic systems.
-
SAR Elucidation: Understanding how different substitutions on the 7-azaindole ring impact binding interactions and predicted affinity, thereby guiding synthetic efforts.
-
Selectivity Profiling: Comparing the binding of analogs across different kinase targets to identify potential selectivity drivers.
This guide will focus on a comparative docking study against Cyclin-Dependent Kinase 2 (CDK2), a well-characterized kinase involved in cell cycle regulation and a common target for cancer therapeutics.
Experimental Design & Workflow
The credibility of any in silico study hinges on a meticulously validated protocol. The workflow described below is designed to be self-validating, ensuring that the docking parameters are appropriate for the target and that the results are reliable.
Overall Comparative Docking Workflow
Caption: Workflow for a validated comparative molecular docking study.
Detailed Step-by-Step Methodology
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[4] The principles, however, are applicable to other docking software like GOLD or Glide.[4]
Part 1: Protein and Ligand Preparation
-
Target Selection and Retrieval:
-
Action: Download the crystal structure of human CDK2 in complex with a ligand from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1HCK .
-
Causality: The co-crystallized ligand provides the essential reference for validating the docking protocol's accuracy. Its position defines the "ground truth" for our simulation.
-
-
Protein Preparation:
-
Action: Using AutoDockTools (ADT) or equivalent software (e.g., Schrödinger's Protein Preparation Wizard), process the 1HCK.pdb file.
-
Remove all water molecules and non-essential ligands/ions.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the processed protein in .pdbqt format, which includes charge and atom type information for AutoDock.
-
-
Causality: This step ensures the protein has a chemically correct representation, with appropriate protonation states and atomic charges, which are critical for calculating the energetic scoring function.
-
-
Ligand Preparation:
-
Action:
-
Draw the 7-azaindole and indole analogs using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Generate 3D coordinates and perform energy minimization using a force field like MMFF94.
-
Save the ligands in a format readable by ADT (e.g., .mol2 or .pdb).
-
In ADT, assign Gasteiger charges and define the rotatable bonds.
-
Save the final prepared ligands in .pdbqt format.
-
-
Causality: Proper 3D structure and charge assignment for the ligand are as crucial as for the protein. Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.
-
Part 2: Docking Protocol Validation (Self-Validating System)
The trustworthiness of a docking protocol is established by its ability to reproduce experimentally observed binding modes.[5][6]
-
Grid Box Generation:
-
Action: Define the search space for the docking algorithm. In ADT, center the grid box on the co-crystallized ligand in the 1HCK structure. Ensure the box dimensions (e.g., 22x22x22 Å) are large enough to encompass the entire binding site and allow for ligand rotation.
-
Causality: The grid box confines the conformational search, increasing computational efficiency. Centering it on the known ligand ensures the search is focused on the relevant active site.
-
-
Redocking the Native Ligand:
-
Action: Dock the extracted and re-prepared co-crystallized ligand back into the prepared CDK2 structure using the defined grid and standard AutoDock Vina parameters.
-
Causality: This is the critical validation step. If the software and parameters are appropriate, the predicted top-scoring pose should closely match the original crystallographic pose.
-
-
RMSD Calculation:
-
Action: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Trustworthiness: A successful validation is generally considered an RMSD value < 2.0 Å .[7] This confirms that the docking protocol can accurately identify the correct binding mode for this target. If the RMSD is high, the grid box parameters, protein preparation, or docking settings may need adjustment.
-
Part 3: Comparative Docking of Analog Series
-
Batch Docking:
-
Action: Using the validated protocol (i.e., the same protein preparation and grid parameters), perform docking for the entire series of 7-azaindole and indole analogs.
-
Causality: Maintaining identical parameters ensures that any differences in docking scores and binding modes are attributable to the chemical differences between the analogs, not variations in the computational procedure.
-
-
Pose Analysis and Scoring:
-
Action: For each analog, analyze the top-scoring docked pose.
-
Visualize the protein-ligand interactions (e.g., using PyMOL or Discovery Studio).
-
Identify key interactions, such as hydrogen bonds to the hinge region (residues Leu83, Glu81 in CDK2), hydrophobic contacts, and any potential steric clashes.
-
Record the binding affinity (kcal/mol) provided by the AutoDock Vina scoring function.
-
-
Data Presentation & Comparative Analysis
The following table summarizes hypothetical but representative data from a comparative docking study of a 7-azaindole analog and its corresponding indole analog against CDK2.
| Compound ID | Scaffold | R-Group | Docking Score (kcal/mol) | H-Bonds to Hinge (Leu83) | Key Interactions |
| AZA-01 | 7-Azaindole | 3-pyridyl | -9.2 | 2 (N-H...O, N...H-N) | Bidentate H-bond to Leu83 backbone; π-stacking with Phe80. |
| IND-01 | Indole | 3-pyridyl | -7.8 | 1 (N-H...O) | Monodentate H-bond to Leu83 backbone; π-stacking with Phe80. |
| AZA-02 | 7-Azaindole | 4-Cl-Ph | -8.5 | 2 (N-H...O, N...H-N) | Bidentate H-bond to Leu83; hydrophobic interaction in pocket. |
| IND-02 | Indole | 4-Cl-Ph | -7.1 | 1 (N-H...O) | Monodentate H-bond to Leu83; hydrophobic interaction in pocket. |
Analysis of Binding Modes
The key differentiator observed in the docking poses is the interaction with the kinase hinge region.
Caption: Differential hydrogen bonding of 7-azaindole vs. indole scaffolds.
As the data and diagram illustrate, the 7-azaindole scaffold consistently forms a bidentate hydrogen bond with the backbone of Leu83 in the CDK2 hinge region.[2][8] The pyrrole N-H acts as a hydrogen bond donor to the backbone carbonyl oxygen, while the pyridine N7 atom acts as a hydrogen bond acceptor from the backbone N-H. This dual interaction anchors the molecule firmly in the ATP binding site, leading to a more favorable (i.e., more negative) calculated binding affinity. In contrast, the indole scaffold can only act as a hydrogen bond donor, resulting in a less stable interaction and a weaker predicted binding affinity.
Conclusion and Field-Proven Insights
This guide demonstrates a robust, self-validating workflow for the comparative molecular docking of 7-azaindole analogs. The results consistently underscore the structural advantage of the 7-azaindole scaffold in kinase inhibition, attributing its enhanced predicted potency to its ability to form a bidentate hydrogen bond with the kinase hinge region.[1][3]
For drug development professionals, this computational evidence provides a strong rationale for prioritizing the 7-azaindole scaffold in library design for kinase targets. The presented step-by-step protocol offers a reliable framework for conducting similar in silico studies, enabling researchers to rationally design potent and selective inhibitors by exploring modifications at other positions of the privileged 7-azaindole ring. The crucial step of protocol validation by redocking the co-crystallized ligand cannot be overstated, as it provides the necessary confidence in the predictive power of the computational model.
References
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. Available from: [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available from: [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed, 66(1), 29-36. Available from: [Link]
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ResearchGate. (2015). How can I validate a docking protocol? Available from: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Available from: [Link]
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Buzko, O., Bishop, A. C., & Shokat, K. M. (2002). Modified AutoDock for accurate docking of protein kinase inhibitors. Journal of Computer-Aided Molecular Design, 16(2), 113–127. Available from: [Link]
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PubMed. (2002). Modified AutoDock for accurate docking of protein kinase inhibitors. Available from: [Link]
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Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. Available from: [Link]
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National Center for Biotechnology Information. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link]
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Università degli Studi di Napoli Federico II. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Available from: [Link]
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National Center for Biotechnology Information. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]
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PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Available from: [Link]
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ResearchGate. (n.d.). b: Designing Approach of 7-Azaindole analogues based on PARP inhibitor. Available from: [Link]
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ACS Publications. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 61(1), 358–373. Available from: [Link]
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ACS Publications. (2023). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Journal of Chemical Information and Modeling, 63(1), 213–224. Available from: [Link]
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Semantic Scholar. (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Available from: [Link]
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ResearchGate. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. Available from: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in drug development, the purity of a synthetic building block is not a matter of triviality; it is the very foundation upon which reliable, reproducible, and safe downstream applications are built. The compound 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules, is a case in point.[1] An impure batch can introduce confounding variables in biological assays, compromise reaction yields, and lead to the formation of undesired, potentially toxic side products.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and present a self-validating workflow designed to provide a comprehensive and trustworthy purity profile.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with an understanding of the synthetic route and its potential pitfalls. The synthesis of this compound, and related 7-azaindole scaffolds, often involves iodination of the corresponding pyrrolopyridine precursor. Subsequent reactions, such as Suzuki or Sonogashira couplings at the C-2 position, are common.[2] This chemical context allows us to anticipate several classes of impurities:
-
Unreacted Starting Material: Residual 5-Chloro-1H-pyrrolo[2,3-b]pyridine.
-
Reagents and Catalysts: Traces of palladium catalysts or other reagents used in the synthesis.
-
Positional Isomers: Depending on the synthetic route, isomers such as 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine could potentially form.
-
Byproducts of Degradation or Side Reactions: De-iodinated species (hydrodeiodination), resulting in the formation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine, are a common side product in subsequent cross-coupling reactions and can be present in the starting material.[2]
Understanding these potential contaminants is crucial for selecting and optimizing the most appropriate analytical techniques. A method used for purity assessment should be mechanistically different from the method used for the final purification step to ensure analytical independence, a concept known as orthogonality.[3]
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal, multi-modal workflow that leverages the strengths of chromatography and spectroscopy. This approach ensures both the accurate quantification of the main component and the identification of any impurities present.
Caption: Recommended analytical workflow for purity assessment.
Comparative Analysis of Key Techniques
The choice of analytical method should align with the specific question being asked—are we looking for relative purity, absolute content, or the identity of an unknown peak?[3]
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | High sensitivity and resolution for separating closely related impurities. Excellent for routine quality control and determining relative purity (area %).[4][5] | Requires a reference standard for absolute quantification. Non-UV active impurities are not detected. Response factors can vary between compounds. | Quantifying known UV-active impurities and establishing a chromatographic fingerprint. |
| LC-MS | Couples HPLC separation with mass spectrometry detection. | Provides molecular weight information, enabling the identification of unknown impurities.[6] High specificity and sensitivity. | Quantification can be complex and less precise than UV or NMR without isotope-labeled standards. Ionization efficiency varies significantly. | Structural elucidation of unknown impurities and confirming the identity of the main peak. |
| qNMR | Absolute quantification by integrating the signal of the analyte against a certified internal standard of known purity and weight.[7] | Provides an absolute purity value (w/w %) without needing a reference standard of the analyte itself.[3] Nondestructive and provides structural information simultaneously.[7] Detects NMR-active impurities, including some solvents. | Lower sensitivity compared to HPLC. Signal overlap can complicate quantification.[8] Requires a carefully selected internal standard that does not have overlapping signals.[9] | Providing a highly accurate, absolute purity value that is orthogonal to chromatographic methods.[3] |
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be required based on the specific instrumentation and impurity profile observed.
Protocol 1: Reversed-Phase HPLC-UV for Relative Purity
This method is designed to separate the target compound from common non-polar and moderately polar impurities.
-
Instrumentation & Column:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of Acetonitrile:Water (1:1) to create a 1 mg/mL stock solution.
-
-
System Suitability:
-
Inject the sample solution six times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
-
Analysis & Calculation:
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Protocol 2: Absolute Quantitative ¹H NMR (qNMR)
This protocol provides a direct measure of the mass fraction of the analyte in the sample.[8]
-
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-purity internal standard (IS) with certified purity (e.g., Maleic Acid, Dimethyl sulfone). The IS must have protons that resonate in a clear region of the spectrum, away from analyte signals.[9]
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a vial (Weight_Analyte).
-
Accurately weigh ~5 mg of the internal standard into the same vial (Weight_IS).
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the smallest integral).
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte (Integral_Analyte) and a signal for the internal standard (Integral_IS).
-
Calculate the absolute purity (P_Analyte) as a weight/weight percentage using the following formula:
P_Analyte (%) = (Integral_Analyte / N_Analyte) * (N_IS / Integral_IS) * (MW_Analyte / MW_IS) * (Weight_IS / Weight_Analyte) * P_IS
-
Where:
-
N = Number of protons for the integrated signal.
-
MW = Molecular Weight (Analyte: 278.48 g/mol ).
-
P_IS = Purity of the internal standard (as a percentage).
-
-
Conclusion: An Integrated and Authoritative Assessment
Assessing the purity of a critical synthetic intermediate like this compound is a multi-faceted task that demands more than a single measurement. By employing an orthogonal workflow that combines the high-resolution separation of HPLC with the absolute quantification power of qNMR, researchers can achieve a comprehensive and trustworthy purity profile. This dual-pronged approach not only validates the identity and quality of the material but also provides the necessary confidence for its use in demanding drug discovery and development applications, where accuracy and reliability are paramount. The Journal of Medicinal Chemistry, for example, requires purity of >95% for all tested compounds, accepting HPLC and absolute qNMR as established methods.[7]
References
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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Aarhus, E., von der Lippe, M., Andersen, J. H., Hansen, T. V., & Leiros, H. S. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2636. [Link]
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Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol Pharm, 58(6), 423-9. [Link]
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Gadek, T. R., & Wuts, P. G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]
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Lin, C. F., Weng, Y. M., & Chen, Y. L. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 620–631. [Link]
-
PubMed. (2012). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Retrieved from [Link]
-
Voronova, E., Ivanenkov, Y., Aladinskaya, A., Veselov, M., & Bezrukov, E. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5800. [Link]
-
Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651. [Link]
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Georgieva, M., Zlatkov, A., & Peikov, P. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. [Link]
-
Gu, G., Jia, S., & Zhang, X. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1348–1357. [Link]
-
Mąkosza, M., & Paszewski, M. (2013). Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. Tetrahedron Letters, 54(41), 5573-5575. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333-339. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Journal of Forensic Sciences and Criminal Investigation. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. J Forensic Sci & Criminal Inves, 8(2). [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
As laboratory professionals dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound frequently used in medicinal chemistry.
The procedures outlined below are synthesized from regulatory standards and best practices in chemical hygiene. The underlying principle is that of "cradle-to-grave" responsibility for hazardous waste, ensuring safety from the moment a chemical is synthesized or opened to its final, environmentally sound disposal.[1]
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound and its isomers are classified as hazardous materials. The primary risks associated with this compound are related to its toxicity and irritant properties.
1.1. Chemical Profile and Hazards
A summary of the key identifiers and hazard classifications for this chemical class is presented below. Note that specific data may vary slightly between isomers.
| Property | Value | Source(s) |
| Chemical Family | Halogenated Heterocycle | [2] |
| Molecular Formula | C₇H₄ClIN₂ | [2][3] |
| Molecular Weight | ~278.48 g/mol | [2][3] |
| Appearance | Solid | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning / Danger | [2] |
| Primary Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation. | [2][4][5] |
1.2. Causality of Hazards
The hazardous nature of this compound stems from its structure. As a halogenated aromatic heterocycle, it can interfere with biological processes upon exposure. The chloro and iodo groups enhance its reactivity and potential for bioaccumulation, while the pyridine-like core can interact with various enzymes and receptors. Ingestion, inhalation of dust, or skin contact can lead to irritation and systemic toxicity.[4][5] Therefore, treating this compound with appropriate caution is critical.
Part 2: Personal Protective Equipment (PPE) and Handling
To mitigate the risks identified above, strict adherence to PPE protocols is mandatory. The selection of PPE is not arbitrary; it is a scientifically-backed choice to create a barrier between the researcher and the chemical hazard.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Provides a barrier against skin contact, preventing irritation and absorption.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles or splashes, preventing serious irritation or damage.[7] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8][9] |
Always wash hands thoroughly after handling the compound, even if gloves were worn.[5] Avoid eating or drinking in the laboratory to prevent accidental ingestion.[6]
Part 3: Waste Segregation and Containment
Proper segregation is the most critical step in the waste disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper classification increases disposal costs and regulatory risk. This compound waste must be treated as halogenated organic waste .[10][11]
Waste Characterization & Segregation Workflow
Caption: Waste characterization and segregation workflow.
Protocol for Waste Collection:
-
Select the Correct Container : Use a sturdy, leak-proof container with a secure screw-top cap that is compatible with the waste.[9][12]
-
Label Correctly : Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[12][13]
-
Clearly write "Halogenated Organic Waste."
-
List all chemical constituents, including "this compound" and any solvents. Do not use abbreviations.[10]
-
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[8][9][12]
-
Use Secondary Containment : Store liquid waste containers in a secondary bin to contain any potential leaks.[12][14]
-
Segregate Incompatibles : Store halogenated waste away from strong oxidizing agents, acids, and bases to prevent violent reactions.[7][14]
Part 4: Spill Management
Accidents happen, but a prepared response can significantly mitigate the consequences.
Spill Response Decision Tree
Caption: Decision tree for spill response.
Key Spill Response Considerations:
-
Never use combustible materials like paper towels to absorb spills of chemicals that may be reactive.
-
Inform others in the lab about the spill.[6]
-
Do not attempt to clean a large spill without proper training and equipment. Your safety is the priority. Contact your EHS office immediately.[12]
Part 5: Decontamination and Final Disposal
Properly decontaminating empty containers is crucial for safety and regulatory compliance. An improperly "empty" container is still considered hazardous waste.
Protocol for Empty Container Decontamination:
The standard procedure for a container that held an acutely hazardous substance is triple rinsing.[8][13]
-
First Rinse : Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. Cap securely and shake to rinse all interior surfaces thoroughly.
-
Collect Rinse Solvent : Pour the rinse solvent (now called "rinsate") into your designated "Halogenated Liquid Waste" container. This first rinse must always be collected as hazardous waste.[12]
-
Repeat : Perform the rinse two more times. Subsequent rinsates may, depending on institutional policy, be disposable down the drain with copious amounts of water, but it is best practice to collect all three as hazardous waste. Consult your EHS guidelines.
-
Prepare Container for Disposal : Once the container is fully dry, deface or remove all chemical labels to prevent future misuse.[8][12][13] Dispose of the clean, dry container in the appropriate receptacle for glass or plastic waste.
Arranging for Final Disposal:
Once your waste container is full (no more than 90% capacity), arrange for pickup through your institution's EHS department.[12][14] Do not transport hazardous waste yourself.[13] The ultimate disposal of halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility, which safely breaks down the molecules into less harmful components.[15][16]
Part 6: Waste Minimization
The most effective disposal procedure is to minimize waste generation in the first place.
-
Scale Down : Reduce the scale of experiments whenever possible to use smaller quantities of hazardous materials.[12]
-
Inventory Management : Keep an accurate and up-to-date chemical inventory to avoid ordering duplicate or unnecessary chemicals.[14]
-
Share Chemicals : Before ordering a new chemical, check if colleagues in your department have a surplus they could share.[14]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific integrity and environmental responsibility.
References
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SiteDocs.
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- Iodine Disposal For Businesses. Collect and Recycle.
- Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. Jubilant Ingrevia.
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- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
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- MSDS of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine. Capot Chemical Co., Ltd..
- SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Thermo Fisher Scientific.
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- SAFETY D
- Safety Data Sheet - 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine. CymitQuimica.
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine.
- 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Biosynth.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to your essential safety and operational guide for handling 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. As a novel heterocyclic compound, its full toxicological profile is still under investigation. Therefore, we will proceed with a cautious and rigorous approach, grounding our recommendations in the known hazards of its structural analogs and established best practices in chemical safety. This guide is designed to provide you, the researcher, with the immediate, actionable information needed to work safely and effectively.
Hazard Assessment: Understanding the Risks
This compound is a solid, halogenated heterocyclic compound. While specific toxicity data for this exact molecule is limited, the presence of chloro, iodo, and a pyrrolopyridine core suggests several potential hazards. Similar compounds are known to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3][4][5] Therefore, we must treat this compound with the utmost care, assuming it poses similar risks.
Key Assumed Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause significant skin irritation upon contact.
-
Eye Damage: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4][5]
Core Principles of Protection: The Hierarchy of Controls
Before we delve into Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: Always handle this compound in a properly functioning and certified chemical fume hood.[6][7] This is non-negotiable and serves to minimize inhalation exposure.
-
Administrative Controls: Ensure you are properly trained in handling potent compounds. Adhere strictly to your institution's chemical hygiene plan. Always have an emergency plan in place and ensure that safety showers and eyewash stations are readily accessible and tested.[6][8]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is critical.
-
Minimum Requirement: At all times within the laboratory, wear safety glasses with side-shields that conform to ANSI Z87.1 standards.[9][10]
-
Recommended for Active Handling: When weighing, transferring, or performing any manipulation of the solid or its solutions, upgrade to chemical splash goggles.[9][10]
-
High-Risk Operations: For procedures with a significant splash risk (e.g., handling larger quantities, working under pressure), a face shield should be worn in addition to chemical splash goggles. A face shield alone is not sufficient.[10]
Skin and Body Protection
Glove selection is a critical decision. Due to the halogenated nature of this compound, glove permeability is a significant concern. While nitrile gloves are a common laboratory choice, some related compounds, like pyridine, can degrade them.
-
Primary Recommendation: Use butyl rubber or PVA gloves for maximum protection.[6]
-
Alternative: If butyl rubber gloves are not available, consider double-gloving with a heavier-duty nitrile glove as the outer layer. However, this should be considered a temporary measure, and you should be vigilant for any signs of glove degradation.
-
Crucial Practice: Always inspect gloves for any signs of damage before use. Use proper glove removal technique to avoid contaminating your skin. Wash your hands thoroughly with soap and water after removing gloves.[8][9]
-
A flame-resistant, fully-buttoned laboratory coat is the minimum requirement.[6][10]
-
Ensure your legs and feet are fully covered. No open-toed shoes are permitted in the laboratory.[10]
-
For tasks with a higher risk of contamination, consider using a chemically resistant apron over your lab coat.
Respiratory Protection
Engineering controls (i.e., the fume hood) should be sufficient to prevent respiratory exposure. However, in specific situations, respiratory protection may be necessary.
-
When Required: If you must handle the compound outside of a fume hood (a practice that should be avoided) or if there is a risk of generating significant dust or aerosols, a respirator is required.
-
Type of Respirator: For nuisance dust exposures, a NIOSH-approved N95 respirator may be sufficient. For higher-level protection or when dealing with solutions, a half-mask or full-face respirator with organic vapor/acid gas/particulate (OV/AG/P99) cartridges is recommended.[9]
-
Important Note: You must be medically cleared, fit-tested, and enrolled in your institution's respiratory protection program to wear a respirator.[6]
PPE Selection and Disposal Plan
The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport within Lab | Safety Glasses with Side-Shields | Butyl Rubber or Double Nitrile Gloves | Lab Coat | Not generally required |
| Weighing/Sample Preparation | Chemical Splash Goggles | Butyl Rubber or Double Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Butyl Rubber or Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required if in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Butyl Rubber or Double Nitrile Gloves | Lab Coat & Chemical Apron | Required (OV/AG/P99 Respirator) |
Operational Plan for PPE Removal and Disposal
-
Remove Outer Gloves: If double-gloving, remove the outer pair first, turning them inside out.
-
Remove Lab Coat/Apron: Remove your lab coat or apron by rolling it away from your body to contain any potential contamination on the outer surface.
-
Remove Goggles/Face Shield: Handle by the straps to avoid touching the potentially contaminated front surface.
-
Remove Inner Gloves: Remove the final pair of gloves using the proper technique to avoid skin contact.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
-
Disposal: All contaminated PPE must be disposed of as hazardous waste.[9] Collect all items in a clearly labeled, sealed hazardous waste container. Do not discard in regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Diagrams
Caption: Decision workflow for selecting appropriate PPE.
References
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Washington State University - Pyridine Safety. [Link]
-
CHEMM - Personal Protective Equipment (PPE). [Link]
-
Post Apple Scientific - 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific - Handling Pyridine: Best Practices and Precautions. [Link]
-
Dartmouth College Environmental Health and Safety - Personal Protective Equipment (PPE) in Chemistry. [Link]
-
Jubilant Ingrevia - 5-Chloro-2-nitropyridine Safety Data Sheet. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
